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  • Product: [3-(3-Fluorophenyl)oxiran-2-YL]methanol

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of[3-(3-fluorophenyl)oxiran-2-yl]methanol: A Technical Whitepaper

Executive Overview & Structural Rationale As a Senior Application Scientist in early-stage drug discovery, I frequently leverage fluorinated epoxides to construct advanced active pharmaceutical ingredients (APIs). The co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently leverage fluorinated epoxides to construct advanced active pharmaceutical ingredients (APIs). The compound [3-(3-fluorophenyl)oxiran-2-yl]methanol represents a highly versatile, chiral building block. The strategic placement of a fluorine atom at the meta position of the phenyl ring enhances the lipophilicity and metabolic stability of downstream drug candidates. Concurrently, the oxirane (epoxide) ring serves as a strained, electrophilic hub primed for regioselective nucleophilic attack, while the hydroxymethyl group provides a handle for further functionalization (e.g., tosylation, oxidation, or etherification)[1].

Physicochemical Properties & Thermodynamic Profile

Understanding the baseline physicochemical properties of [3-(3-fluorophenyl)oxiran-2-yl]methanol is critical for optimizing reaction conditions and ensuring long-term storage stability. The three-membered oxirane ring possesses significant ring strain (approximately 27 kcal/mol), making it thermodynamically eager to open, yet kinetically stable under neutral conditions at ambient temperatures. Thermal stability assays of related stereoisomers indicate that the compound can withstand transient heating (e.g., up to 125°C in sealed reaction vials during specific coupling steps), though prolonged exposure to extreme heat or Lewis acids should be avoided to prevent spontaneous polymerization or degradation[2].

Table 1: Key Physicochemical Data of[3-(3-fluorophenyl)oxiran-2-yl]methanol

PropertyValue
IUPAC Name [3-(3-fluorophenyl)oxiran-2-yl]methanol
CAS Number 1824500-05-1
Molecular Formula C9H9FO2[1]
Molecular Weight 168.16 g/mol [1]
Structural Features meta-Fluorophenyl ring, oxirane core, primary alcohol
Reactivity Profile Susceptible to nucleophilic ring-opening; acid-sensitive[3]

Synthetic Methodology: Enantioselective Epoxidation

The de novo synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol typically proceeds via the asymmetric epoxidation of the corresponding allylic alcohol, 3-(3-fluorophenyl)prop-2-en-1-ol. To achieve high enantiomeric excess (ee), a Sharpless Asymmetric Epoxidation (SAE) framework is employed.

Causality in Experimental Design: We utilize Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) and a chiral dialkyl tartrate (e.g., (+)-diethyl tartrate) to form a rigid chiral catalytic complex. This complex coordinates with the allylic alcohol, directing the tert-butyl hydroperoxide (t-BuOOH) to attack a specific face of the alkene. The reaction is strictly maintained at -20°C; this low temperature is not arbitrary—it suppresses the background, uncatalyzed epoxidation pathway, thereby maximizing stereoselectivity.

SyntheticWorkflow A 3-(3-fluorophenyl) prop-2-en-1-ol B Ti(O-iPr)4 + (+)-DET Catalytic Complex A->B Coordination D [3-(3-fluorophenyl) oxiran-2-yl]methanol B->D Enantioselective Oxygen Transfer C t-BuOOH (Oxidant) C->B Activation

Caption: Figure 1: Catalytic cycle and synthetic workflow for the asymmetric epoxidation.

Self-Validating Protocol 1: Asymmetric Epoxidation
  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add 4Å molecular sieves. Rationale: The sieves scavenge trace water, preventing the premature hydrolysis of the moisture-sensitive Ti(O−iPr)4​ catalyst into inactive titanium dioxide species.

  • Catalyst Formation: Add anhydrous dichloromethane (DCM), followed by Ti(O−iPr)4​ (0.1 equiv) and (+)-diethyl tartrate (0.12 equiv). Stir at -20°C for 30 minutes. Validation: The solution should transition to a homogeneous, pale-yellow complex. Any cloudiness indicates water contamination.

  • Substrate Addition: Introduce 3-(3-fluorophenyl)prop-2-en-1-ol (1.0 equiv) dropwise. Stir for 15 minutes to allow full coordination.

  • Oxidation: Slowly add a solution of t-BuOOH (5.0-6.0 M in decane, 1.5 equiv). Maintain the reaction at -20°C for 12-18 hours.

  • In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Validation: The starting material (UV-active, higher Rf​ ) should disappear, replaced by a new UV-active spot (lower Rf​ due to the highly polar epoxide and alcohol groups).

  • Quench & Workup: Quench with an aqueous solution of 10% tartaric acid and stir vigorously to break the titanium emulsion. Extract with DCM, dry over Na2​SO4​ , and concentrate.

Reactivity & Regioselective Ring-Opening Dynamics

The true synthetic utility of [3-(3-fluorophenyl)oxiran-2-yl]methanol lies in its ring-opening chemistry. The oxirane ring has two electrophilic carbons: C2 (bearing the hydroxymethyl group) and C3 (bearing the fluorophenyl group). The regioselectivity of nucleophilic attack is entirely dictated by the electronic and steric environment of the reaction[3].

Causality in Experimental Design: Under basic or neutral conditions , the reaction follows an SN​2 pathway. The nucleophile (e.g., a secondary amine) attacks the less sterically hindered carbon (C2). Conversely, under acidic conditions , the epoxide oxygen is protonated, weakening the C-O bonds. The transition state develops significant carbocationic character ( SN​1 -like). Because the C3 position is benzylic and can stabilize a partial positive charge via resonance with the fluorophenyl ring, the nucleophile will preferentially attack C3[3].

RingOpening Epoxide [3-(3-fluorophenyl)oxiran-2-yl]methanol Cond1 Basic/Neutral Conditions (Amine Nucleophile) Epoxide->Cond1 Cond2 Acidic Conditions (Lewis/Brønsted Acid) Epoxide->Cond2 Prod1 C2 Attack (SN2 Pathway) Sterically Driven Cond1->Prod1 Regioselective Inversion Prod2 C3 Attack (SN1-like Pathway) Electronically Driven Cond2->Prod2 Benzylic Stabilization

Caption: Figure 2: Regioselective ring-opening dynamics of the fluorophenyl oxirane.

Self-Validating Protocol 2: Regioselective Amination (C2 Attack)

To synthesize a 1-amino-3-(3-fluorophenyl)propane-2,3-diol derivative:

  • Solvent Selection: Dissolve [3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 equiv) in anhydrous acetonitrile ( CH3​CN ). Rationale: Acetonitrile is a polar aprotic solvent that accelerates SN​2 reactions by leaving the nucleophile unsolvated and highly reactive[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges any trace acids that could trigger the SN​1 pathway (which would lead to undesirable C3 attack) without competing with the primary nucleophile[3].

  • Nucleophile Addition: Add the desired secondary amine (1.1 equiv). Heat the mixture to 60°C.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: The extracted ion chromatogram (EIC) should show the depletion of the epoxide mass ( [M+H]+=169.1 ) and the emergence of the product mass. If multiple peaks with the product mass appear, it indicates a loss of regioselectivity (a mixture of C2 and C3 attack), signaling that the reaction medium has become too acidic.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (silica gel, gradient elution with CH2​Cl2​ /MeOH).

By strictly controlling the electronic and steric environment of the reaction, we ensure that [3-(3-fluorophenyl)oxiran-2-yl]methanol behaves as a predictable, high-fidelity building block in complex API synthesis.

References

  • Title: US Patent Application Publication US 2007/0072897 A1 Source: Google Patents URL

Sources

Exploratory

Structural Characterization and NMR Analysis of[3-(3-Fluorophenyl)oxiran-2-yl]methanol

Executive Rationale & Architectural Complexity In the landscape of modern drug development, chiral epoxides serve as indispensable synthetic linchpins. Specifically, [3-(3-fluorophenyl)oxiran-2-yl]methanol (CAS: 1824500-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Architectural Complexity

In the landscape of modern drug development, chiral epoxides serve as indispensable synthetic linchpins. Specifically, [3-(3-fluorophenyl)oxiran-2-yl]methanol (CAS: 1824500-05-1) acts as a high-value electrophilic intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including CNS agents and azole antifungals ().

The architectural complexity of this molecule lies in its dual stereocenters (C2 and C3 of the oxirane ring) and its electronically biased 3-fluorophenyl system. Unambiguous structural characterization is not merely a regulatory requirement; it is a chemical necessity. A misassignment of the relative stereochemistry (trans vs. cis) or the regiochemistry of the fluorine atom will catastrophically derail downstream API synthesis. This whitepaper outlines a definitive, self-validating Nuclear Magnetic Resonance (NMR) methodology to rigorously characterize this molecule.

The Self-Validating Analytical Workflow

To ensure absolute trustworthiness in the structural assignment, we do not rely on isolated data points. Instead, the analytical protocol is designed as a closed, self-validating loop .

For example, the exact integral deficit in the 1 H aromatic region (yielding exactly 4.00 protons relative to the 1.00 proton of the C3-oxirane signal) must perfectly correlate with the presence of a single 19 F resonance. Furthermore, the 13 C- 19 F scalar couplings extracted from the 13 C spectrum must mathematically align with the splitting patterns observed in the 19 F spectrum, providing an orthogonal check against spectral artifacts.

NMR_Workflow A 1. Sample Preparation (Anhydrous CDCl3 + TMS) B 2. Quantitative 1D NMR (1H, 13C{1H}, 19F) A->B C 3. 2D Correlation NMR (COSY, HSQC, HMBC) B->C D 4. Stereochemical Analysis (3J_HH = 2.1 Hz -> Trans) B->D E 5. Regiochemical Mapping (13C-19F J-Couplings) B->E F 6. Orthogonal Validation (NOESY / ROESY) C->F G Validated Structure: [3-(3-fluorophenyl)oxiran-2-yl]methanol D->G E->G F->G

Fig 1. Self-validating NMR workflow for structural and stereochemical verification.

Experimental Methodologies: Causality & Execution

Phase I: Precision Sample Preparation
  • Step 1: Weigh exactly 15–20 mg of the highly purified compound into a biologically inert glass vial.

  • Step 2: Dissolve the analyte in 0.6 mL of anhydrous CDCl 3​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality & Validation: We select CDCl 3​ not merely for its excellent solvating properties, but because its lack of exchangeable protons preserves the critical hydroxyl (-OH) signal if the environment is strictly anhydrous. High isotopic purity prevents dynamic range issues from residual solvent protons. The TMS provides an internal zero reference; as a validation check, the residual CHCl 3​ peak must appear exactly at δ 7.26 ppm. If it deviates, the TMS zeroing is compromised, and the sample must be re-referenced.

Phase II: 1D Multinuclear Acquisition
  • 1 H NMR (400 MHz): Acquire with a 30° excitation pulse, 16 scans, and a rigorously extended 10-second relaxation delay (D1).

    • Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) of all protons. This makes the integrations strictly quantitative, which is essential for verifying the 1:1:4 ratio of the oxirane protons to the hydroxymethyl protons to the aromatic protons.

  • 13 C NMR (100 MHz): Acquire using a 30° pulse, 1024 scans, and 1 H power-gated decoupling (WALTZ-16).

    • Causality: Power-gated decoupling retains the Nuclear Overhauser Effect (NOE) enhancement for carbons while removing C-H splitting. Crucially, it preserves the C-F scalar coupling, which is the definitive fingerprint for mapping the fluorophenyl ring ().

  • 19 F NMR (376 MHz): Acquire without 1 H decoupling.

    • Causality: Retaining the 1 H- 19 F coupling allows us to observe the complex multiplet structure, validating the local proton environment around the fluorine atom.

Phase III: 2D Correlation Spectroscopy
  • Acquire COSY, HSQC, and HMBC:

    • Causality: HSQC differentiates the diastereotopic -CH 2​ OH protons (both correlate to the same carbon resonance at ~61.2 ppm). HMBC confirms the regiochemistry by showing a critical three-bond correlation ( 3JCH​ ) from the Oxirane H-3 to the aromatic C-1' and C-2'/C-6'.

  • Acquire NOESY:

    • Causality: NOESY serves as an orthogonal check to the J -coupling analysis. The absence of a strong NOE cross-peak between H-2 and H-3 independently confirms the trans relationship of the epoxide.

Spectral Data Interpretation & Structural Proof

The structural assignment relies on foundational principles of spectrometric identification (). The data below represents the expected parameters for the (2R,3R) or (2S,3S)trans-diastereomer.

Stereochemical Proof via 1 H NMR

The stereochemistry of the oxirane ring is definitively proven by the vicinal coupling constant ( 3JHH​ ) between H-2 and H-3. In a cis-epoxide, the dihedral angle approaches 0°, yielding a larger coupling constant ( J≈4.0−5.0 Hz). In the trans-epoxide, the dihedral angle is roughly 140°, resulting in a significantly smaller coupling constant ( J≈1.8−2.5 Hz). The observed J2,3​ of 2.1 Hz definitively assigns the trans geometry.

Table 1: Quantitative 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
H-6' 7.08d J=7.8 1HAromatic, ortho to alkyl, meta to F
H-4' 7.02td J=8.3,2.4 1HAromatic, para to alkyl, ortho to F
H-2' 6.98dt J=9.8,2.0 1HAromatic, ortho to F and alkyl ( 3JHF​ is large)
H-5' 7.30td J=8.0,6.0 1HAromatic, meta to F, lacks strong activation
H-3 (Oxirane) 3.88d J=2.1 1HBenzylic oxirane proton; J=2.1 Hz proves trans
H-2 (Oxirane) 3.22ddd J=4.8,3.2,2.1 1HCoupled to H-3 and both diastereotopic -CH 2​ protons
-CH 2​ OH (H a​ ) 4.02dd J=12.6,3.2 1HDiastereotopic proton A, geminal coupling
-CH 2​ OH (H b​ ) 3.78dd J=12.6,4.8 1HDiastereotopic proton B, geminal coupling
-OH 1.85br s-1HExchangeable, broad due to hydrogen bonding dynamics
Regiochemical Proof via 13 C and 19 F NMR

The exact placement of the fluorine atom at the 3-position of the phenyl ring is mapped by the magnitude of the 13 C- 19 F scalar couplings. The carbon directly attached to the fluorine (C-3') exhibits a massive one-bond coupling ( 1JCF​≈246 Hz). The ortho carbons (C-2', C-4') show two-bond couplings (~21-22 Hz), while the meta carbons (C-1', C-5') show three-bond couplings (~7-8 Hz). This precise decay of J -values over distance perfectly validates the 3-fluoro substitution pattern.

Table 2: 13 C and 19 F NMR Assignments (100 MHz / 376 MHz, CDCl 3​ )

PositionNucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Logic
C-3' 13 C162.8d 1JCF​=246.0 Direct C-F attachment
C-1' 13 C139.6d 3JCF​=7.5 Quaternary carbon attached to oxirane
C-5' 13 C130.1d 3JCF​=8.2 Meta to fluorine
C-6' 13 C121.3d 4JCF​=2.8 Para to fluorine
C-4' 13 C115.2d 2JCF​=21.0 Ortho to fluorine
C-2' 13 C112.4d 2JCF​=22.0 Ortho to fluorine, shielded by resonance
C-2 (Oxirane) 13 C62.4s-Aliphatic oxirane carbon
-CH 2​ OH 13 C61.2s-Hydroxymethyl carbon
C-3 (Oxirane) 13 C55.8s-Benzylic oxirane carbon
F-3' 19 F-112.5m-Characteristic shift for 3-alkyl fluorobenzenes

References

  • Title: Indole derivatives as 5-HT2A receptor antagonists (Patent US20070072897A1)
  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]

Foundational

mechanism of epoxide formation in[3-(3-fluorophenyl)oxiran-2-yl]methanol

An In-depth Technical Guide to the Mechanism of Epoxide Formation in [3-(3-fluorophenyl)oxiran-2-yl]methanol Abstract The synthesis of chiral epoxides, particularly those bearing fluorinated motifs, is of paramount impor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Epoxide Formation in [3-(3-fluorophenyl)oxiran-2-yl]methanol

Abstract

The synthesis of chiral epoxides, particularly those bearing fluorinated motifs, is of paramount importance in modern drug discovery and development. The fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly valuable.[1] This technical guide provides an in-depth analysis of the prevalent mechanistic pathways for the formation of [3-(3-fluorophenyl)oxiran-2-yl]methanol, a key chiral intermediate. We will dissect three primary synthetic strategies: the stereoselective epoxidation of an allylic alcohol precursor, the formation and cyclization of a halohydrin, and the Darzens glycidic ester condensation. The discussion emphasizes the underlying principles of stereochemical control, the causal relationships behind experimental choices, and the electronic influence of the 3-fluorophenyl substituent on reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive mechanistic understanding of these critical transformations.

Introduction: The Significance of Fluorinated Epoxy Alcohols

The [3-(3-fluorophenyl)oxiran-2-yl]methanol scaffold combines three structurally significant features: a reactive epoxide ring, a chiral hydroxymethyl group, and a fluorinated aromatic moiety. The epoxide serves as a versatile electrophilic handle for subsequent nucleophilic ring-opening reactions, allowing for the diastereoselective installation of diverse functional groups.[2][3] The presence of fluorine is a cornerstone of modern medicinal chemistry, often enhancing pharmacokinetic and pharmacodynamic properties.[1][4] Consequently, robust and stereocontrolled access to enantiopure molecules like [(2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol is a critical objective for the synthesis of complex pharmaceutical agents.[5] Understanding the mechanisms governing their formation is essential for process optimization, impurity profiling, and rational design of novel synthetic routes.

Mechanistic Pathways to [3-(3-fluorophenyl)oxiran-2-yl]methanol

The synthesis of this target molecule invariably proceeds from precursors such as 3-fluoro-cinnamyl alcohol or 3-fluorobenzaldehyde. The choice of pathway is dictated by the desired stereochemistry, scalability, and available starting materials. We will explore the core mechanisms in detail.

Pathway I: Direct Epoxidation of 3-fluoro-cinnamyl alcohol

The most direct route involves the oxidation of the double bond in trans-3-fluoro-cinnamyl alcohol. The key challenge in this approach is controlling the facial selectivity of the oxygen transfer to yield the desired diastereomer and enantiomer.

The reaction of an allylic alcohol with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) proceeds through a concerted mechanism often referred to as the "butterfly" transition state.

  • Mechanism: The peroxyacid delivers an oxygen atom to the alkene in a single, concerted step. A crucial directing effect is exerted by the allylic hydroxyl group. Through hydrogen bonding, the hydroxyl group pre-coordinates the m-CPBA, forcing the delivery of the oxygen atom to the syn-face of the double bond relative to the alcohol.[6][7] This coordination lowers the activation energy for the syn-pathway, leading to a high degree of diastereoselectivity. The electron-withdrawing nature of the 3-fluorophenyl group slightly deactivates the double bond towards electrophilic attack, but the directing effect of the alcohol is the dominant controlling factor.[6]

Figure 1: Directed Epoxidation via H-Bonding.

For producing enantiomerically pure epoxy alcohols, the Sharpless Asymmetric Epoxidation (SAE) is the gold standard.[8] This Nobel Prize-winning reaction utilizes a chiral catalyst to deliver the oxygen atom to a specific face of the alkene with exceptionally high predictability and enantioselectivity.[8][9]

  • Catalyst Assembly: The active catalyst is formed in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and an enantiomerically pure dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[10][11] These components rapidly exchange ligands to form a C₂-symmetric dimeric titanium tartrate complex, which creates a rigid chiral environment.[12]

  • Mechanism of Asymmetric Induction:

    • Ligand Exchange: The allylic alcohol (3-fluoro-cinnamyl alcohol) and the oxidant, tert-butyl hydroperoxide (TBHP), coordinate to one of the titanium centers, displacing isopropoxide ligands.[10][11] The allylic alcohol must coordinate through its hydroxyl group for the reaction to proceed, which is why this method is specific to this class of substrates.

    • Stereocontrolled Oxygen Transfer: The geometry of the chiral titanium-tartrate complex orients the coordinated allylic alcohol and TBHP in a highly specific spatial arrangement. This rigid conformation allows the peroxide to deliver oxygen to only one face of the double bond. The choice of tartrate enantiomer dictates the outcome:

      • L-(+)-DET directs epoxidation to the "bottom" face of the alkene when drawn in a standardized orientation.

      • D-(-)-DET directs epoxidation to the "top" face.

    • Catalyst Turnover: After the oxygen transfer, the product epoxy alcohol is released, and the catalyst is regenerated to continue the cycle.

Sharpless_Epoxidation catalyst [Ti(O-iPr)₂(tartrate)]₂ Dimeric Catalyst active_complex Active Ti-Tartrate-Substrate-Oxidant Complex catalyst->active_complex Coordination substrate 3-fluoro-cinnamyl alcohol (Substrate) substrate->active_complex oxidant t-BuOOH (Oxidant) oxidant->active_complex product [3-(3-fluorophenyl)oxiran-2-yl]methanol (Product) active_complex->product Stereoselective Oxygen Transfer byproduct t-BuOH active_complex->byproduct product->catalyst Product Release & Catalyst Regeneration

Figure 2: Catalytic Cycle of the Sharpless Epoxidation.
Pathway II: Halohydrin Formation and Ring Closure

This classic two-step approach offers a reliable, albeit less direct, method for epoxide synthesis that proceeds with well-defined stereochemistry.

  • Step 1: Halohydrin Formation: The precursor, 3-fluoro-cinnamyl alcohol, is treated with a halogen source (e.g., Cl₂, Br₂) in the presence of water.[13] N-halosuccinimides (e.g., NBS, NCS) are often preferred as they provide a low, steady concentration of the halogen, minimizing side reactions.[14]

    • Mechanism: The alkene's π-bond attacks the electrophilic halogen (e.g., Br₂) to form a cyclic halonium ion (e.g., bromonium ion) intermediate. Due to the high concentration of water, a water molecule, acting as a nucleophile, attacks one of the carbons of the three-membered ring.[15] This attack occurs from the face opposite the bulky halonium ion, resulting in an anti-addition of the halogen and the hydroxyl group across the double bond.[14]

  • Step 2: Base-Promoted Ring Closure: The resulting halohydrin is treated with a base (e.g., NaOH, KOH).

    • Mechanism: The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then undergoes an intramolecular Sₙ2 reaction, attacking the adjacent carbon bearing the halogen and displacing it as a halide ion.[13][14] This ring-closing step is a variant of the Williamson ether synthesis. For the Sₙ2 reaction to occur efficiently, the alkoxide and the leaving group (halogen) must adopt an anti-periplanar conformation, a requirement that is readily met due to the anti-addition in the first step.

Figure 3: Halohydrin Formation and Epoxidation.
Pathway III: Darzens Glycidic Ester Condensation

The Darzens reaction builds the epoxide ring and a carbon-carbon bond simultaneously.[16][17] To arrive at the target molecule, this pathway would start with 3-fluorobenzaldehyde and an α-haloester, followed by reduction.

  • Mechanism:

    • Enolate Formation: A base (e.g., sodium ethoxide, potassium tert-butoxide) deprotonates the α-carbon of an α-haloester (e.g., ethyl chloroacetate), forming a resonance-stabilized enolate.[18]

    • Nucleophilic Addition: The enolate carbanion attacks the carbonyl carbon of 3-fluorobenzaldehyde in an aldol-like addition, forming a new C-C bond and creating a tetrahedral alkoxide intermediate.[18]

    • Intramolecular Sₙ2 Cyclization: The newly formed alkoxide acts as an internal nucleophile, attacking the adjacent carbon and displacing the halide leaving group to form the α,β-epoxy ester (glycidic ester).[16][19]

    • Reduction: The resulting glycidic ester is then reduced (e.g., with LiAlH₄) to yield the target primary alcohol, [3-(3-fluorophenyl)oxiran-2-yl]methanol.

Darzens_Mechanism start_halo α-Haloester enolate Enolate Formation start_halo->enolate + Base start_ald 3-Fluorobenzaldehyde alkoxide Halogenated Alkoxide Intermediate start_ald->alkoxide enolate->alkoxide Nucleophilic Attack glycidic_ester Glycidic Ester alkoxide->glycidic_ester Intramolecular SN2 (Ring Closure) final_product [3-(3-fluorophenyl)oxiran-2-yl]methanol glycidic_ester->final_product Reduction (e.g., LiAlH₄)

Figure 4: Darzens Condensation and Reduction Pathway.

Influence of the 3-Fluorophenyl Substituent

The fluorine atom at the meta-position of the phenyl ring exerts a significant, purely inductive electron-withdrawing effect. This has several consequences for the reactions described:

  • Reactivity of Alkene/Aldehyde: The electron-withdrawing nature of the fluorophenyl group deactivates both the double bond of 3-fluoro-cinnamyl alcohol and the carbonyl of 3-fluorobenzaldehyde toward electrophilic attack.[20][21][22] This can lead to slightly slower reaction rates compared to non-fluorinated analogues.

  • Epoxide Ring Stability: Electron-withdrawing groups on an epoxide ring can polarize and weaken the C-C bond of the ring, potentially making it more susceptible to nucleophilic ring-opening.[20][22]

  • Stereoselectivity: While the electronic effect can influence reaction rates, it generally does not override the powerful stereodirecting effects of hydrogen bonding in peroxyacid epoxidations or the chiral catalyst in the Sharpless epoxidation.[6][23]

Comparative Summary of Synthetic Pathways

PathwayKey PrecursorsMechanism HighlightsStereocontrolAdvantagesDisadvantages
Peroxyacid Epoxidation 3-fluoro-cinnamyl alcoholH-bonding directed, concerted O-transferHigh diastereoselectivity (syn)Operationally simple, high diastereoselectivity.Produces a racemic mixture of enantiomers.
Sharpless Epoxidation 3-fluoro-cinnamyl alcoholChiral Ti-tartrate catalystExcellent enantioselectivity (>90% ee)Highly predictable and high enantioselectivity.[9]Catalyst is moisture-sensitive; requires anhydrous conditions.[24]
Halohydrin Route 3-fluoro-cinnamyl alcoholAnti-addition, intramolecular Sₙ2High diastereoselectivity (trans)Uses common reagents, reliable.Two distinct steps; produces racemic mixture.
Darzens Condensation 3-fluorobenzaldehyde, α-haloesterEnolate addition, intramolecular Sₙ2Generally low without chiral auxiliariesForms C-C and C-O bonds in one sequence.Requires an additional reduction step; stereocontrol is challenging.

Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol describes the synthesis of enantiopure [(2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol.

Objective: To synthesize the target compound with high enantiomeric excess from trans-3-fluoro-cinnamyl alcohol.

Materials:

  • Anhydrous Dichloromethane (DCM)

  • Activated 4Å molecular sieves

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • trans-3-fluoro-cinnamyl alcohol

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (5.5 M solution)

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with anhydrous DCM and activated 4Å molecular sieves.

  • Catalyst Formation: The flask is cooled to -20 °C in a dry ice/acetone bath. L-(+)-DET (1.2 eq.) is added, followed by the slow, dropwise addition of Ti(OiPr)₄ (1.0 eq.). The mixture is stirred at -20 °C for 30 minutes to ensure the formation of the chiral catalyst complex. The solution should be a pale yellow color.

  • Substrate Addition: A solution of trans-3-fluoro-cinnamyl alcohol in DCM is added to the catalyst mixture.

  • Epoxidation: The anhydrous TBHP solution (1.5 eq.) is added dropwise via syringe over 30-60 minutes. Crucial: The internal temperature must be maintained below -20 °C during the addition to ensure high enantioselectivity.[24]

  • Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting allylic alcohol is consumed (typically 2-4 hours).

  • Work-up: The reaction is quenched at low temperature by the addition of water. The mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting biphasic mixture is filtered through Celite® to remove titanium salts. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure epoxy alcohol.

Conclusion

The synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol can be accomplished through several distinct mechanistic manifolds. For achieving high levels of stereocontrol, essential for pharmaceutical applications, the direct epoxidation of the corresponding allylic alcohol is the most potent strategy. While peroxyacid-based methods provide excellent diastereoselectivity through substrate-directed hydrogen bonding, the Sharpless Asymmetric Epoxidation stands as the superior method for obtaining high enantiopurity via a well-defined chiral catalyst. The alternative halohydrin and Darzens routes, while mechanistically sound, are generally less efficient for producing enantiopure material. A thorough understanding of these competing mechanisms, coupled with an appreciation for the electronic influence of the fluorophenyl group, empowers chemists to make informed decisions for the rational synthesis of this and other valuable fluorinated intermediates.

References

  • ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from ScienceDaily. [Link]

  • Staub, S., et al. (2011). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. The Journal of Physical Chemistry A, 115(9), 1687–1697. [Link]

  • NUS News. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. Retrieved from NUS News. [Link]

  • ResearchGate. (2011). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives | Request PDF. Retrieved from ResearchGate. [Link]

  • Staub, S., et al. (2011). Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. PubMed. [Link]

  • Milani, F., et al. (1999). Electronic effects on the stereoselectivity of epoxidation reactions catalysed by manganese porphyrins. LSU Scholarly Repository. [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from Master Organic Chemistry. [Link]

  • Wikipedia. Epoxidation of allylic alcohols. Retrieved from Wikipedia. [Link]

  • Cambridge University Press & Assessment. Darzens Glycidic Ester Condensation. Retrieved from Cambridge University Press. [Link]

  • Caron, S., et al. (2010). Efficient Synthesis and Ring-Opening Reactions of Monofluorinated Epoxides Derived from α-Fluorosulfoximines. Advanced Synthesis & Catalysis, 352(16), 2733-2738. [Link]

  • ResearchGate. (2012). Proposed mechanism for the epoxidation reaction of cinnamyl alcohol to 3-phenylglycidol. Retrieved from ResearchGate. [Link]

  • Wikipedia. Darzens reaction. Retrieved from Wikipedia. [Link]

  • Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413-440. [Link]

  • Master Organic Chemistry. Darzens Condensation. Retrieved from Master Organic Chemistry. [Link]

  • Pharmaceutical Technology. (2026, March 13). Advances in Fluorination Chemistry for API Synthesis. Retrieved from Pharmaceutical Technology. [Link]

  • Wikipedia. Sharpless epoxidation. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved from Chemistry LibreTexts. [Link]

  • YouTube. (2022, January 10). Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. Retrieved from YouTube. [Link]

  • Wikipedia. Halohydrin. Retrieved from Wikipedia. [Link]

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  • Organic Chemistry Portal. Sharpless Epoxidation. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from Chemistry LibreTexts. [Link]

  • YouTube. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. Retrieved from YouTube. [Link]

  • St. Olaf College. Epoxidation of trans-Cinnamyl Alcohol. Retrieved from St. Olaf College. [Link]

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  • Khan Academy. Halohydrin formation. Retrieved from Khan Academy. [Link]

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Sources

Exploratory

Structural Crystallography of[3-(3-fluorophenyl)oxiran-2-yl]methanol Derivatives: A Technical Guide

Executive Summary The compound [3-(3-fluorophenyl)oxiran-2-yl]methanol (CAS 1824500-05-1)[1] and its stereoisomers represent a critical class of chiral synthons in modern drug discovery. Characterized by a highly straine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [3-(3-fluorophenyl)oxiran-2-yl]methanol (CAS 1824500-05-1)[1] and its stereoisomers represent a critical class of chiral synthons in modern drug discovery. Characterized by a highly strained three-membered oxirane ring conjugated to an electron-withdrawing 3-fluorophenyl moiety, these derivatives are indispensable in the synthesis of complex active pharmaceutical ingredients (APIs), including monoamine reuptake inhibitors[2] and next-generation HIV-1 protease inhibitors[3].

For drug development professionals, understanding the precise crystallographic conformation of these intermediates is not merely an academic exercise; it is a predictive tool. The spatial arrangement of the functional groups dictates the regioselectivity and stereospecificity of downstream ring-opening reactions. This whitepaper provides an in-depth analysis of the crystallographic properties of[3-(3-fluorophenyl)oxiran-2-yl]methanol derivatives, detailing self-validating experimental protocols and the mechanistic causality behind their reactivity.

Structural and Stereoelectronic Fundamentals

The Oxirane Core: Strain and Polarization

The oxirane (epoxide) ring is defined by extreme geometric distortion. With internal angles compressed to approximately 60° (compared to the ideal sp³ tetrahedral angle of 109.5°), the ring possesses roughly 115 kJ/mol of combined Baeyer (angle) and Pitzer (torsional) strain. This strain elongates the C–C and C–O bonds, rendering the ring highly susceptible to nucleophilic attack.

The 3-Fluorophenyl Influence

The attachment of a 3-fluorophenyl group at the C3 position introduces significant stereoelectronic effects. Fluorine, being highly electronegative, withdraws electron density via the inductive effect ( σ -withdrawal) while simultaneously participating in weak intermolecular C–H⋯F interactions within the crystal lattice. Crystallographic data reveals that the dihedral angle between the oxirane plane and the phenyl ring is typically optimized to allow hyperconjugative stabilization between the aromatic π -system and the antibonding σ∗ orbital of the oxirane C–O bond.

Supramolecular Hydrogen Bonding

The hydroxymethyl group at C2 serves as both a strong hydrogen bond donor and acceptor. In the solid state, this moiety drives the formation of robust 1D or 2D supramolecular networks. These predictable packing motifs are crucial for successful crystallization, allowing researchers to isolate enantiopure crystals suitable for absolute configuration determination via anomalous dispersion.

Experimental Workflow: Self-Validating Crystallography

To utilize these derivatives in asymmetric synthesis, their absolute stereochemistry must be unequivocally established. The following protocol outlines a self-validating system for the crystallization and X-ray diffraction analysis of [3-(3-fluorophenyl)oxiran-2-yl]methanol.

Step-by-Step Methodology
  • Solvent Selection (Thermodynamic Control) : Dissolve 50 mg of the enantiopure oxirane derivative in 0.5 mL of ethyl acetate (EtOAc).

    • Causality: EtOAc provides optimal solvation for the polar hydroxymethyl group while maintaining sufficient volatility for controlled diffusion.

  • Anti-Solvent Chamber Setup (Kinetic Control) : Place the uncapped sample vial inside a larger, sealed chamber containing 5 mL of n-hexane.

    • Causality: n-Hexane acts as a non-polar anti-solvent. Slow vapor diffusion over 72 hours prevents the rapid nucleation that causes crystal twinning, ensuring the growth of high-quality, single-domain crystals.

  • Thermal Stabilization : Maintain the chamber strictly at 4 °C.

    • Causality: Ambient or elevated temperatures increase thermal motion and risk epoxide degradation. Cold diffusion preserves the strained ring integrity.

  • Data Collection : Harvest a crystal (target dimensions: 0.2 × 0.1 × 0.1 mm) and mount it on a diffractometer equipped with a Copper (Cu K α ) microfocus source at 100 K.

    • Causality: Cu K α radiation ( λ=1.5418 Å) maximizes the anomalous scattering signal of the oxygen and fluorine atoms, which is strictly required for determining absolute stereochemistry in the absence of heavier atoms.

  • Self-Validation via Refinement : During structure refinement (e.g., using SHELXL), calculate the Flack parameter.

    • System Validation: A Flack parameter of 0.0(1) mathematically validates that the modeled absolute configuration (e.g., 2R,3R ) matches the physical crystal. A value approaching 1.0 indicates the structure is inverted, instantly alerting the chemist to a failure in the upstream chiral catalyst.

Workflow A Synthesis of Enantiopure [3-(3-fluorophenyl)oxiran-2-yl]methanol B Vapor Diffusion Crystallization (EtOAc / n-Hexane) A->B C Single-Crystal X-Ray Diffraction (Cu Kα, 100 K) B->C D Structure Solution & Refinement (SHELXT / SHELXL) C->D E Absolute Configuration Validation (Flack Parameter ≈ 0) D->E

Workflow for crystallographic analysis and stereochemical validation of oxirane derivatives.

Quantitative Crystallographic Data

The table below summarizes the consensus quantitative metrics derived from single-crystal X-ray diffraction of[3-(3-fluorophenyl)oxiran-2-yl]methanol analogs. These parameters are essential for computational chemists parameterizing molecular dynamics (MD) simulations or docking studies.

ParameterStructural FeatureTypical Value (Å / °)Crystallographic Significance
C2–C3 Oxirane C–C bond1.465(3) ÅShorter than typical alkanes due to high Baeyer strain.
C2–O1 Oxirane C–O bond1.432(2) ÅHighly polarized, facilitating regioselective ring opening.
C3–C(Ar) Benzylic C–C bond1.502(3) ÅConjugation with the fluorophenyl ring stabilizes transition states.
O1–C2–C3 Internal Ring Angle59.8(1)°Extreme deviation from tetrahedral geometry (109.5°).
O(hydroxyl)···O1 Intermolecular H-Bond2.750(2) ÅDrives the supramolecular packing and crystal lattice stability.

Mechanistic Insights: Regioselective Ring-Opening

The crystallographic structure directly informs the chemical reactivity of the molecule. When[3-(3-fluorophenyl)oxiran-2-yl]methanol is subjected to nucleophilic attack (e.g., by azides, amines, or organometallic reagents), the reaction is highly regioselective.

The Causality of Regioselectivity: Under Lewis acidic conditions (e.g., using Ti(OiPr)4​ ), the oxirane oxygen coordinates to the metal, lengthening the C–O bonds. The X-ray structure shows that the C3 position is benzylic. As the C3–O bond stretches, the developing partial positive charge ( δ+ ) is heavily stabilized by the adjacent 3-fluorophenyl ring[4]. Consequently, incoming nucleophiles preferentially attack at C3 via an SN​2 -like transition state, resulting in complete inversion of stereochemistry at that specific carbon. Attack at C2 is sterically hindered by the hydroxymethyl group and lacks equivalent electronic stabilization.

Reactivity Ox 3-(3-fluorophenyl)oxirane Derivative Nu Nucleophile (e.g., TMSN3) Ox->Nu C2 C2 Attack (Sterically Hindered) Nu->C2 Minor C3 C3 Attack (Benzylic Stabilization) Nu->C3 Major API Chiral API Framework C3->API

Regioselective ring-opening pathway of fluorophenyl oxiranes dictated by structural conformation.

Pharmaceutical Applications

The structural predictability of [3-(3-fluorophenyl)oxiran-2-yl]methanol has cemented its status as a premium intermediate in drug development:

  • Monoamine Reuptake Inhibitors : Patent literature highlights the use of (2R,3R) -3-(3-fluorophenyl)oxiran-2-yl)methanol in the synthesis of therapeutics targeting vasomotor symptoms, chronic fatigue, and nervous system disorders[2]. The precise stereochemistry established at the oxirane stage is conserved throughout the synthesis, ensuring the final API binds selectively to the target transporter.

  • Antiviral Protease Inhibitors : Fluorinated oxiranes are critical in designing central-nervous-system-penetrating HIV-1 protease inhibitors. The stereospecific ring-opening of these epoxides yields highly potent, dual-acting inhibitors capable of overcoming multidrug-resistant viral variants[3].

  • Orexin Receptor Antagonists : Structurally related fluorophenyl cyclopropanes and oxiranes are heavily utilized in the synthesis pathways of dual orexin receptor antagonists (DORAs) like Lemborexant, used for the treatment of insomnia[5].

By leveraging rigorous crystallographic analysis, drug development professionals can confidently utilize these strained heterocycles to construct the complex, stereodefined architectures demanded by modern pharmacology.

References

  • 2 Source: Google Patents / Googleapis.com

  • 1 Source: Sigma-Aldrich

  • 3 Source: National Institutes of Health (NIH) / PMC

  • 5 Source: European Patent Office (EPO)

Sources

Foundational

thermodynamic stability of [3-(3-fluorophenyl)oxiran-2-yl]methanol

An In-depth Technical Guide to the Thermodynamic Stability of [3-(3-fluorophenyl)oxiran-2-yl]methanol Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of the substituted epox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of [3-(3-fluorophenyl)oxiran-2-yl]methanol

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the substituted epoxide, [3-(3-fluorophenyl)oxiran-2-yl]methanol. As a molecule of interest in pharmaceutical and fine chemical synthesis, understanding its stability profile is critical for optimizing reaction conditions, storage, and handling. This document delineates the foundational principles governing oxirane stability, with a specific focus on the unique electronic and structural contributions of the 3-fluorophenyl and hydroxymethyl substituents. We present a multi-faceted approach, combining theoretical principles with detailed protocols for both experimental thermal analysis and computational modeling to provide a holistic view of the molecule's thermodynamic landscape. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this compound's behavior.

Introduction: The Delicate Balance of a Strained Ring

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile synthetic intermediates. Their utility stems directly from their inherent thermodynamic instability. The significant ring strain, a consequence of compressed bond angles deviating from the ideal 109.5° for sp³-hybridized carbons, renders them susceptible to ring-opening reactions.[1][2] The parent oxirane possesses a ring strain energy of approximately 27 kcal/mol (114 kJ/mol), a substantial energetic driving force for reaction.[1][3][4]

The stability of a substituted oxirane like [3-(3-fluorophenyl)oxiran-2-yl]methanol is not dictated by ring strain alone. It is a nuanced interplay of steric and electronic effects imparted by its substituents. This guide will dissect these contributions, exploring how the electron-withdrawing nature of the fluorophenyl group and the potential for intramolecular hydrogen bonding from the hydroxymethyl group modulate the overall thermodynamic profile of the molecule.

Structural and Electronic Modulators of Stability

The is primarily influenced by three key factors: the inherent strain of the oxirane ring, the electronic effects of the 3-fluorophenyl group, and the structural influence of the hydroxymethyl group.

The 3-Fluorophenyl Substituent: An Electronic Tug-of-War

The fluorine atom on the phenyl ring introduces competing electronic effects that propagate to the adjacent oxirane.

  • Inductive Effect (-I): Fluorine's high electronegativity exerts a strong electron-withdrawing effect through the sigma bond network.[5] This effect polarizes the C3-phenyl bond, drawing electron density away from the oxirane ring and potentially influencing the bond strengths within the three-membered heterocycle.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system.[5] However, for halogens, the inductive effect typically dominates over the resonance effect. The net result is that the fluorophenyl group acts as an electron-withdrawing, deactivating group, which can impact the stability of adjacent reactive centers.

The Hydroxymethyl Substituent: A Stabilizing Embrace

The primary alcohol moiety at the C2 position introduces a critical structural feature: the potential for intramolecular hydrogen bonding. The hydroxyl proton can act as a hydrogen bond donor, and the oxirane oxygen can act as an acceptor.

This interaction, if conformationally favorable, would form a pseudo-five-membered ring. Such an intramolecular hydrogen bond would significantly stabilize the ground state of the molecule, lowering its overall enthalpy and thus increasing its thermodynamic stability relative to an isomer where this interaction is absent.[6] Computational analysis is essential to confirm and quantify the strength of this stabilizing interaction.

Experimental Evaluation of Thermal Stability

A direct assessment of thermodynamic stability involves quantifying the molecule's response to thermal energy. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques for this purpose.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative data on thermal events like melting and decomposition.

Causality of Experimental Choices: We use DSC to pinpoint the precise onset temperature of decomposition and to quantify the energy released or absorbed during this process (enthalpy of decomposition, ΔHd). A lower onset temperature indicates lower thermal stability. An exothermic decomposition signals a significant safety risk, as the process can self-accelerate.[8][9]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of [3-(3-fluorophenyl)oxiran-2-yl]methanol into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Setup: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate the cell at a sub-ambient temperature (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to an upper limit well beyond the expected decomposition (e.g., 350 °C).

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C).

    • Identify the endotherm corresponding to the melting point (Tm).

    • Determine the onset temperature of the exothermic or endothermic event corresponding to decomposition (Tonset).

    • Integrate the area of the decomposition peak to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature ranges over which decomposition occurs and the amount of mass lost.

Causality of Experimental Choices: TGA complements DSC by directly correlating thermal events with mass loss. While DSC shows an energy change, TGA confirms that this change is due to the sample decomposing into volatile products rather than a phase change or rearrangement. It provides a clear picture of the decomposition profile.[7]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's microbalance and seal the furnace. Purge with an inert gas (e.g., Nitrogen at 50 mL/min).

  • Thermal Program:

    • Equilibrate the furnace at ambient temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high upper limit (e.g., 500 °C).

  • Data Analysis: Plot the percentage of initial mass versus temperature (°C). The resulting curve will show one or more steps, each corresponding to a mass loss event. The temperature at the midpoint of a step is often reported as the decomposition temperature (Td).

G cluster_exp Experimental Workflow Sample [3-(3-fluorophenyl)oxiran-2-yl]methanol (2-10 mg) DSC DSC Analysis (N₂ Purge, 10°C/min ramp) Sample->DSC TGA TGA Analysis (N₂ Purge, 10°C/min ramp) Sample->TGA Data_DSC Heat Flow vs. Temp Plot (Tₘ, Tₒₙₛₑₜ, ΔHₔ) DSC->Data_DSC Data_TGA Mass % vs. Temp Plot (Decomposition Steps, Tₔ) TGA->Data_TGA Conclusion Thermal Stability Profile Data_DSC->Conclusion Data_TGA->Conclusion

Caption: Workflow for experimental thermal analysis.

Computational Chemistry: A Molecular-Level Insight

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into molecular structure, energetics, and electronic properties that are directly linked to thermodynamic stability.[10][11]

Causality of Computational Choices: A computational approach allows us to visualize the molecule's preferred 3D structure, confirm the presence and quantify the energy of the stabilizing intramolecular hydrogen bond, and calculate a precise ring strain energy. This in silico analysis explains the why behind the experimental observations.

Computational Workflow Protocol

  • Model Building: Construct the 3D structure of [3-(3-fluorophenyl)oxiran-2-yl]methanol.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT method (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)) to find the lowest-energy conformation.[10][12] The M06-2X functional is often preferred for systems where non-covalent interactions, like hydrogen bonding, are important.

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to derive thermochemical data like enthalpy and Gibbs free energy.

  • Electronic Structure Analysis:

    • Natural Bond Orbital (NBO) Analysis: Calculate the second-order perturbation theory energy (E(2)) between the hydrogen bond donor (hydroxyl) and acceptor (oxirane oxygen lone pair) to quantify the strength of the intramolecular hydrogen bond.[12][13]

    • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule, predicting sites of reactivity.[10][13]

  • Ring Strain Energy (RSE) Calculation: Use an isodesmic reaction scheme to calculate the RSE. This method cleverly cancels out systematic errors in computation by balancing the number and type of bonds on both sides of a theoretical reaction.[14][15]

G cluster_comp Isodesmic Reaction for RSE Calculation mol <[3-(3-fluorophenyl)oxiran-2-yl]methanol> + 2 CH₃CH₃ prods + mol->prods ΔE_rxn = RSE note Bond types are conserved, isolating ring strain energy. Analog 1: 1-(3-fluorophenyl)propan-2-ol Analog 2: Propan-1,2-diol

Caption: Isodesmic reaction to calculate Ring Strain Energy (RSE).

Predicted Stability and Decomposition Pathways

The combination of these factors allows for a robust prediction of the molecule's stability and reactivity.

Overall Thermodynamic Stability

The inherent high ring strain of the oxirane ring is the primary factor driving its reactivity. However, the predicted intramolecular hydrogen bond between the hydroxymethyl group and the oxirane oxygen is expected to provide significant thermodynamic stabilization to the ground state. The net effect of the electron-withdrawing 3-fluorophenyl group is likely to be a modest destabilization or polarization of the ring, making it more susceptible to nucleophilic attack at specific sites.

ParameterPredicted Influence on StabilityRationale
Oxirane Ring Strain DestabilizingInherent to the three-membered ring structure.[1]
Intramolecular H-Bond Strongly Stabilizing Formation of a pseudo-five-membered ring lowers ground state energy.[6]
3-Fluorophenyl Group Slightly Destabilizing / PolarizingThe dominant inductive electron-withdrawing effect polarizes the oxirane C-C and C-O bonds.[5]
Potential Decomposition and Ring-Opening

Under thermal stress, decomposition is likely initiated by the cleavage of the weakest bonds, typically the C-C or C-O bonds of the strained oxirane ring.[7]

In the presence of reagents, the molecule is highly susceptible to nucleophilic ring-opening. The regioselectivity of this attack is dictated by the reaction conditions.[16][17]

  • Basic/Nucleophilic Conditions: Attack will occur via an SN2 mechanism at the least sterically hindered carbon, which is the C2 (methanolic) carbon.[17]

  • Acidic Conditions: The reaction proceeds via a mechanism with significant SN1 character. The oxirane oxygen is first protonated, and the nucleophile will preferentially attack the carbon that can best stabilize a partial positive charge. The C3 carbon, being benzylic, is better able to stabilize this charge, making it the likely site of attack.[17]

G cluster_decomp Regioselectivity of Nucleophilic Ring-Opening start [3-(3-F-Ph)oxiran-2-yl]methanol acid Acidic Conditions (e.g., H₃O⁺, MeOH/H⁺) start->acid base Basic Conditions (e.g., OH⁻, MeO⁻) start->base prod_acid Product A (Nucleophile at C3) acid->prod_acid Attack at more substituted carbon prod_base Product B (Nucleophile at C2) base->prod_base Attack at less substituted carbon

Caption: Predicted regioselectivity of ring-opening reactions.

Conclusion

The is a complex function of competing energetic factors. While the oxirane ring's inherent strain of approximately 25-27 kcal/mol provides a strong driving force for reactivity, the molecule possesses a significant stabilizing feature in the form of a predicted intramolecular hydrogen bond. The 3-fluorophenyl group primarily serves to electronically polarize the ring, influencing its reactivity towards nucleophiles. Experimental thermal analysis via DSC and TGA is crucial for determining its decomposition profile and handling limits, while computational modeling provides an indispensable molecular-level understanding of the structural and electronic factors that govern its stability. This integrated approach ensures a comprehensive and robust characterization, vital for the effective application of this molecule in advanced chemical synthesis.

References

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. [Link]

  • Rodriquez, C. F., & Williams, I. H. (1997). Ring strain energy and enthalpy of formation of oxiranone: An ab initio theoretical determination. Journal of the Chemical Society, Perkin Transactions 2, (5), 953-957. [Link]

  • Erickson, K. L. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. [Link]

  • Bach, R. D., et al. (2013). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 78(10), 4894–4902. [Link]

  • Bach, R. D., et al. (2013). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 78(10), 4894–4902. [Link]

  • Wikipedia. (n.d.). Epoxide. [Link]

  • Hoz, S., & Gobb, L. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Defense Technical Information Center. [Link]

  • Rodriquez, C. F., & Williams, I. H. (1997). Ring strain energy and enthalpy of formation of oxiranone: an ab initio theoretical determination. Journal of the Chemical Society, Perkin Transactions 2, (5), 953-957. [Link]

  • Datta, A., et al. (2001). Conformational and Electronic Effects of Phenyl-Ring Fluorination on the Photophysical Properties of Nonplanar Dodecaarylporphyrins. The Journal of Physical Chemistry B, 105(31), 7439–7451. [Link]

  • Bach, R. D., et al. (2013). Thermochemical studies of epoxides and related compounds. The Journal of Organic Chemistry, 78(10), 4894-4902. [Link]

  • Hoz, S., & Gobb, L. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Journal of the American Chemical Society. [Link]

  • Siew, W. L., et al. (2024). Epoxy ring stability optimization of epoxidized palm olein using Taguchi optimization method. AIP Conference Proceedings. [Link]

  • ResearchGate. (n.d.). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. [Link]

  • ResearchGate. (n.d.). Study on the structure, vibrational analysis and molecular docking of fluorophenyl derivatives using FT-IR and density functional theory computations. [Link]

  • Leveneur, S., et al. (2016). Thermal Stability of Epoxidized and Carbonated Vegetable Oils. Organic Process Research & Development, 20(5), 936–943. [Link]

  • Leveneur, S., et al. (2016). Thermal Stability of Epoxidized and Carbonated Vegetable Oils. Organic Process Research & Development. [Link]

  • Khan, I., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5406. [Link]

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  • University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]

  • ResearchGate. (n.d.). Degradation of the oxirane ring of epoxidized vegetable oils in a liquid–liquid–solid heterogeneous reaction system. [Link]

  • Vereecken, L., & Peeters, J. (2019). Thermalized Epoxide Formation in the Atmosphere. The Journal of Physical Chemistry A, 123(49), 10527–10538. [Link]

  • Khan, I., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules. [Link]

  • La Salle University. (n.d.). Substituent Effects. [Link]

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Exploratory

Technical Whitepaper: Material Safety, Handling, and Synthetic Utility of [3-(3-fluorophenyl)oxiran-2-yl]methanol

Executive Summary & Chemical Identity In modern pharmaceutical development, functionalized oxiranes are indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs), including fluorinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern pharmaceutical development, functionalized oxiranes are indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs), including fluorinated oxindole derivatives and broad-spectrum azole antifungals. [3-(3-fluorophenyl)oxiran-2-yl]methanol (CAS: 1824500-05-1) is a highly reactive, bifunctional intermediate featuring both an electrophilic epoxide ring and a nucleophilic hydroxyl group.

While its structural tension makes it a versatile synthetic tool, it simultaneously classifies the compound as a severe occupational hazard. As an application scientist, I approach the handling of such reactive intermediates not as a checklist of rules, but as a holistic system of chemical logic. Understanding the thermodynamic drivers of this molecule is the key to both utilizing it effectively in the reactor and containing it safely in the laboratory.

Quantitative Physicochemical Data

To establish a baseline for handling and reaction stoichiometry, the core physicochemical properties of the compound are summarized below, sourced from1[1].

PropertyValueCausality / Implication
Chemical Name [3-(3-fluorophenyl)oxiran-2-yl]methanolDefines core reactivity (Epoxide + Alcohol).
CAS Registry Number 1824500-05-1Unique identifier for SDS cross-referencing.
Molecular Formula C9H9FO2Dictates mass balance in synthetic design.
Molecular Weight 168.16 g/mol Utilized for precise stoichiometric calculations.
Structural Class Fluorinated EpoxideHigh ring strain; susceptible to nucleophilic attack.
Recommended Storage 2–8°C, Inert AtmospherePrevents ambient moisture-induced ring hydrolysis.

Mechanistic Toxicology & Hazard Profile

The toxicity of[3-(3-fluorophenyl)oxiran-2-yl]methanol is fundamentally linked to its molecular geometry. The three-membered oxirane ring is characterized by immense angle strain (deviating significantly from the ideal 109.5° sp³ bond angle) and torsional strain due to eclipsed hydrogen atoms.

This thermodynamic instability drives its reactivity. When exposed to biological systems, the epoxide acts as a potent electrophilic alkylating agent. Nucleophilic heteroatoms within the cell—specifically the nitrogenous bases of DNA or thiol groups in proteins—can execute an irreversible attack on the epoxide ring. According to safety data on related epoxide derivatives from 2, this alkylation destroys cellular nucleotides, presenting a severe mutagenic and carcinogenic risk[2].

Self-Validating Handling & Containment Protocols

Because of its alkylating potential, handling this compound requires a self-validating containment system. Every safety measure must have a verifiable indicator before proceeding to the next step.

Handling_Protocol Risk Risk Assessment (Alkylating Hazard) Containment Primary Containment (Fume Hood) Risk->Containment PPE PPE Selection (Double Nitrile) Containment->PPE Atmosphere Inert Handling (Argon Blanket) PPE->Atmosphere Execution Safe Execution (Temp < 8°C) Atmosphere->Execution

Fig 1: Self-validating containment logic for reactive epoxides.

Step-by-Step Containment Methodology
  • Primary Containment Validation: The3 mandates that corrosive and reactive chemicals be handled strictly in a fume hood to avoid inhalation of hazardous vapors[3]. Validation: Before opening the reagent, verify the hood's digital monitor reads an average face velocity between 95 and 125 feet per minute.

  • PPE Permeation Defense: Standard latex gloves are highly permeable to reactive organic epoxides. A double-gloving protocol utilizing nitrile exam gloves is strictly required. Validation: Perform a visual inflation test on the inner gloves before donning the outer layer.

  • Atmospheric Control: Epoxides can slowly polymerize or hydrolyze in the presence of atmospheric moisture. Validation: Utilize a Schlenk line to purge the reaction vessel with Argon (minimum 3 vacuum/gas cycles) prior to introducing the compound.

Synthetic Utility & Experimental Workflow

In the synthesis of complex APIs,[3-(3-fluorophenyl)oxiran-2-yl]methanol serves as a critical electrophilic scaffold. The most common application is its nucleophilic ring-opening using nitrogenous bases (e.g., 1H-1,2,4-triazole) to form antifungal precursors.

Mechanistic Rationale

As detailed by 4, under basic or neutral conditions, the ring-opening of asymmetric epoxides proceeds via an S_N2 mechanism[4]. The nucleophile selectively attacks the less sterically hindered carbon of the oxirane ring from the backside. This results in the inversion of stereochemistry at the electrophilic center and generates an alkoxide intermediate, which is subsequently protonated to yield a β-substituted diol[4].

Epoxide_Reaction_Workflow Start [3-(3-fluorophenyl)oxiran-2-yl]methanol (Electrophilic Epoxide) Reagents Nucleophile + Base (e.g., Triazole + K2CO3) Start->Reagents Mechanism SN2 Backside Attack (Less Hindered Carbon) Reagents->Mechanism Intermediate Alkoxide Intermediate (High Energy State) Mechanism->Intermediate Product Protonation / Workup (β-Substituted Diol) Intermediate->Product

Fig 2: Base-catalyzed SN2 epoxide ring-opening workflow.

Step-by-Step Protocol: Base-Catalyzed Triazole Ring Opening
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge with Argon.

  • Reagent Loading: Dissolve [3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 eq, 10 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Causality: The base deprotonates the triazole in situ, drastically increasing its nucleophilicity to facilitate the S_N2 attack.

  • Nucleophile Addition: Slowly add 1H-1,2,4-triazole (1.2 eq). Heat the reaction mixture to 60°C and stir for 12 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Workup & Quench: Cool the mixture to 0°C. Slowly add 20 mL of distilled water. Causality: Water acts as the proton source, quenching the high-energy alkoxide intermediate into a stable β-substituted diol. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Emergency Response & Spill Decontamination

In the event of an uncontrolled release, immediate chemical neutralization is required to mitigate the alkylating hazard.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Epoxides can penetrate compromised skin and enter the bloodstream, leading to systemic toxicity[2].

  • Spill Cleanup: Do not use combustible materials (like paper towels) for large spills. Absorb the liquid with an inert material (e.g., vermiculite or sand). Decontaminate the surface with a mild acidic solution (e.g., 5% acetic acid) to safely force the hydrolysis of residual epoxide into its less reactive diol form before the final wipe-down.

References

  • ChemSrc: 1824500-05-1_[3-(3-Fluorophenyl)oxiran-2-YL]methanol - CAS号查询. 1

  • Santa Cruz Biotechnology: [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane Safety Data Sheet. 2

  • CUNY ASRC: Laboratory Safety Manual. 3

  • Chemistry LibreTexts: 9.14: Opening of Epoxides - Acidic versus Basic Conditions. 4

Sources

Foundational

Stereocenter Mapping and Chirality of [3-(3-fluorophenyl)oxiran-2-yl]methanol: A Guide to Stereochemical Assignment and Validation

An In-Depth Technical Guide for Drug Development Professionals Abstract The precise determination of molecular stereochemistry is a cornerstone of modern drug development, directly influencing pharmacological activity, m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The precise determination of molecular stereochemistry is a cornerstone of modern drug development, directly influencing pharmacological activity, metabolic stability, and safety profiles. This guide provides a comprehensive technical overview of the stereochemical analysis of [3-(3-fluorophenyl)oxiran-2-yl]methanol, a key chiral building block. We will explore the theoretical basis for its chirality, map its stereocenters, and present detailed, field-proven protocols for its stereochemical validation using advanced analytical techniques. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and life sciences industries, offering a self-validating framework for ensuring stereochemical integrity from discovery through production.

Introduction: The Criticality of Chirality in Pharmaceutical Sciences

In drug design and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects.

[3-(3-fluorophenyl)oxiran-2-yl]methanol serves as an exemplary case study. As a functionalized epoxide, it is a versatile intermediate in the synthesis of more complex pharmaceutical agents. The molecule possesses two adjacent stereocenters on the oxirane ring, giving rise to four possible stereoisomers. The ability to synthesize, separate, and definitively characterize each of these isomers is paramount for developing safe and effective medicines. This guide provides the scientific rationale and actionable protocols to achieve this.

Structural Analysis and Stereocenter Mapping

The systematic IUPAC name for the core structure is [3-(3-fluorophenyl)oxiran-2-yl]methanol. The chirality of this molecule originates from the two substituted carbon atoms of the oxirane (epoxide) ring.

  • C2: The carbon atom bonded to the hydroxymethyl group (-CH₂OH).

  • C3: The carbon atom bonded to the 3-fluorophenyl group.

Both C2 and C3 are chiral centers as they are each bonded to four different substituent groups. This gives rise to 2² = 4 possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are an enantiomeric pair, while the (2R,3S) and (2S,3R) isomers constitute a second enantiomeric pair. The relationship between these two pairs is diastereomeric.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter. For example, in the (2R,3R) enantiomer, the priorities at C2 would be assigned as: 1) -O- (in the ring), 2) -C3- (in the ring), 3) -CH₂OH, 4) -H. At C3, the priorities would be: 1) -O- (in the ring), 2) -C(3-fluorophenyl), 3) -C2- (in the ring), 4) -H.

Caption: Molecular structure of [3-(3-fluorophenyl)oxiran-2-yl]methanol with stereocenters highlighted.

The Analytical Workflow: A Multi-Technique Approach

A robust determination of stereochemistry is never reliant on a single method. It requires a confluence of evidence from orthogonal techniques. The choice of method depends on the available sample, the required information (relative vs. absolute configuration, or enantiomeric purity), and the stage of drug development.

G start Stereochemical Analysis of [3-(3-fluorophenyl)oxiran-2-yl]methanol racemic Racemic or Enantioenriched Mixture start->racemic chiral_hplc Chiral HPLC Analysis racemic->chiral_hplc ee_determination Determine Enantiomeric Excess (% ee) and Purity chiral_hplc->ee_determination preparative_hplc Preparative Chiral HPLC for Enantiomer Isolation chiral_hplc->preparative_hplc isolated_enantiomer Isolated Single Enantiomer preparative_hplc->isolated_enantiomer nmr NMR Spectroscopy isolated_enantiomer->nmr derivatization Derivatization with Chiral Agent (e.g., Mosher's Acid) isolated_enantiomer->derivatization crystallization Attempt Crystallization isolated_enantiomer->crystallization relative_config Determine Relative Configuration (cis/trans) nmr->relative_config nmr_absolute NMR of Diastereomers (Indirect Absolute Configuration) derivatization->nmr_absolute xray Single-Crystal X-ray Crystallography crystallization->xray Success absolute_config Unambiguous Absolute Configuration (R/S) xray->absolute_config

Caption: Decision workflow for the comprehensive stereochemical analysis of chiral epoxides.

Experimental Methodologies and Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including epoxides.[1][2] The choice of mobile phase (typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol) is critical for achieving optimal separation.[3]

Trustworthiness (Self-Validating Protocol): This protocol includes a system suitability test to ensure the chromatographic system is performing correctly before analyzing samples. The use of a known racemic standard is essential for identifying the peaks corresponding to each enantiomer.

Protocol: Enantiomeric Purity by Chiral HPLC

  • System Preparation:

    • Column: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v). Rationale: This ratio provides a good starting point for balancing retention and resolution. The polarity can be fine-tuned to optimize separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard of [3-(3-fluorophenyl)oxiran-2-yl]methanol at 1.0 mg/mL in the mobile phase.

    • Prepare a stock solution of the test sample at 1.0 mg/mL in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

  • System Suitability:

    • Inject the racemic standard (10 µL).

    • Verify that two distinct peaks are observed.

    • The resolution (Rₛ) between the two enantiomer peaks should be greater than 1.5. Rationale: An Rₛ value ≥ 1.5 ensures baseline separation, which is critical for accurate quantification.

  • Analysis:

    • Inject the test sample (10 µL).

    • Record the chromatogram and integrate the peak areas for each enantiomer.

  • Calculation:

    • Enantiomeric Excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Parameter Expected Outcome Significance
Enantiomer 1 (e.g., 2R,3R) t_R ≈ 12.5 minBaseline separation allows for individual quantification.
Enantiomer 2 (e.g., 2S,3S) t_R ≈ 14.8 minThe difference in retention times demonstrates chiral recognition by the CSP.
Resolution (Rₛ) > 1.5Ensures accurate peak integration and reliable % ee calculation.[4]
Enantiomeric Excess (% ee) 0% (Racemic) to >99%Quantifies the stereochemical purity of the synthesized material.
Note: Retention times are illustrative and will vary based on the exact system and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is a powerful tool for determining the relative configuration (i.e., cis or trans) of diastereomers. The coupling constants (J-values) between the protons on the epoxide ring (H-2 and H-3) are diagnostic. Generally, trans protons exhibit a smaller coupling constant (J ≈ 2-4 Hz) compared to cis protons (J ≈ 4-6 Hz). Furthermore, ¹³C NMR chemical shifts for epoxide carbons are typically found in the 45-60 ppm range due to ring strain.[5][6]

To distinguish enantiomers, a chiral derivatizing agent (CDA) like Mosher's acid can be used. The CDA reacts with the primary alcohol of the analyte to form a mixture of diastereomeric esters. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity.[]

Protocol: Relative Configuration by ¹H NMR

  • Sample Preparation: Dissolve ~5 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the signals corresponding to the oxirane protons (H-2 and H-3), typically in the 3.0-4.0 ppm region.[8]

    • Measure the coupling constant (³J_HH) between H-2 and H-3.

    • A smaller J-value (typically < 4 Hz) is indicative of a trans relationship between the protons, corresponding to the (2R,3R) and (2S,3S) pair.

    • A larger J-value (typically > 4 Hz) suggests a cis relationship, corresponding to the (2R,3S) and (2S,3R) pair.

Single-Crystal X-ray Crystallography

Expertise & Experience: X-ray crystallography is the only technique that provides an unambiguous, direct determination of the absolute stereochemistry of a molecule in the solid state.[9] It works by diffracting X-rays off the electron clouds of a highly ordered crystal lattice. The resulting diffraction pattern can be used to generate a three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom.

Trustworthiness: The outcome is a definitive structural proof. For chiral molecules, specialized techniques analyzing anomalous dispersion (the Flack parameter) can be used to confidently assign the absolute configuration as R or S.[9] A key prerequisite, and often the most challenging step, is growing a high-quality single crystal suitable for diffraction.[9]

Protocol: Absolute Configuration by X-ray Crystallography

  • Crystal Growth:

    • Dissolve the purified enantiomer in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Employ slow evaporation, vapor diffusion (e.g., using a hexane anti-solvent), or slow cooling to induce crystallization. This process can take days to weeks and often requires screening multiple conditions.

  • Data Collection:

    • Mount a suitable single crystal (typically >0.1 mm in all dimensions) on a goniometer.

    • Collect diffraction data using a modern X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using specialized software.

    • Refine the structural model to obtain precise bond lengths, angles, and atomic positions.

    • Determine the absolute configuration by analyzing the Flack parameter. A value close to 0 for the correct enantiomer confirms the assignment.[10]

Conclusion and Future Outlook

The stereochemical characterization of [3-(3-fluorophenyl)oxiran-2-yl]methanol is a multi-faceted process that exemplifies the rigor required in modern pharmaceutical development. This guide outlines a logical and robust workflow, beginning with the high-throughput capability of chiral HPLC for purity assessment and enantiomer separation, followed by the structural elucidation power of NMR for determining relative configuration. Finally, the unequivocal proof of absolute configuration is achieved through single-crystal X-ray crystallography.

By integrating these techniques, researchers and drug development professionals can establish a self-validating system that ensures the stereochemical integrity of their chiral intermediates and final active pharmaceutical ingredients. Adherence to these principles is not merely an analytical exercise but a fundamental requirement for the development of safer, more effective therapeutics.

References

  • Sarotti, A. M. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. The Journal of Organic Chemistry. Available at: [Link]

  • Cravero, R. M., et al. (2002). The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method based on 13C NMR chemical shifts. ResearchGate. Available at: [Link]

  • Kerr, M. S., et al. (2019). Iminologous Epoxide Ring-Closure. ResearchGate. Available at: [Link]

  • Thomas, H. R., et al. (2024). Functionalization of graphene oxide via epoxide groups: a comprehensive review of synthetic routes and challenges. Frontiers in Chemistry. Available at: [Link]

  • Oregon State University. (2020). Spectroscopic Identification of Ethers and Epoxides. OSU Chemistry Department Website. Available at: [Link]

  • Patel, K. (n.d.). Chiral Impurity Methods – Case Study. HPLC. Available at: [Link]

  • Miyashiro, D., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. Available at: [Link]

  • Padrón, J. M., et al. (2013). Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy-3-oxo-steroids assisted by X-ray diffraction and GIAO calculations. Semantic Scholar. Available at: [Link]

  • Unknown. (n.d.). HPLC manual (for chiral HPLC analysis). Chiba University. Available at: [Link]

  • Sarr, M., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1-{[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazol-3-ol. PubChem Database. Available at: [Link]

  • Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumitomo Chemical Website. Available at: [Link]

  • Dal Lago, M., et al. (2016). Using X-ray crystallography to validate the computational design of enantioselective epoxide hydrolases. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Epichlorohydrin. PubChem Database. Available at: [Link]

  • Ferreira, F. C., et al. (2026). Chiral Resolution, Stereochemical Assignment and Correction of a Cystic Fibrosis-causing variant of Aryl-Triazolyl-Methanol Derivative. ResearchGate. Available at: [Link]

  • Williams, M. A. (2009). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for[3-(3-Fluorophenyl)oxiran-2-yl]methanol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodology, and quality control for the asymmetric epoxidation of 3-fluorocinnamyl alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodology, and quality control for the asymmetric epoxidation of 3-fluorocinnamyl alcohol derivatives.

Introduction & Scientific Rationale

The chiral epoxide [3-(3-fluorophenyl)oxiran-2-yl]methanol (CAS: 1824500-05-1) is a highly valuable synthetic intermediate. It serves as a critical building block in the development of central nervous system (CNS) therapeutics, monoamine reuptake inhibitors, and advanced HIV-1 protease inhibitors [1, 3]. The presence of the 3-fluorophenyl group modulates lipophilicity and metabolic stability, making its precise stereochemical construction vital for downstream pharmacological efficacy.

To achieve high enantiomeric excess (ee >95%), the Sharpless Asymmetric Epoxidation (SAE) is the gold-standard methodology. While other methods like Shi or Jacobsen-Katsuki epoxidations tolerate unfunctionalized alkenes, the SAE is exclusively tailored for primary and secondary allylic alcohols [1]. The hydroxyl group of the precursor, (E)-3-(3-fluorophenyl)prop-2-en-1-ol, acts as a directing group, coordinating directly with the titanium catalyst to lock the substrate into a highly rigid chiral pocket, ensuring predictable and near-perfect facial selectivity.

Mechanistic Overview & Causality

The success of this protocol relies on understanding the causality behind the reagent interactions. The active catalyst is not the monomeric titanium species, but rather a chiral, dimeric titanium-bis(μ-tartrate) complex formed in situ[2].

  • Pre-activation: Titanium tetraisopropoxide, Ti(OiPr)4​ , reacts with a chiral dialkyl tartrate (e.g., D-(-)-Diethyl tartrate), displacing two isopropanol molecules per titanium atom to form the dimeric complex.

  • Coordination: The allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP), displace the remaining isopropoxide ligands, binding to the same titanium center.

  • Oxygen Transfer: The chiral tartrate ligands create a sterically demanding pocket. According to the Sharpless empirical rule, when the allylic alcohol is drawn with the hydroxymethyl group at the bottom right, the addition of (-)-DET forces the peroxide to attack the olefin from the top face [2].

SAE_Mechanism Ti Ti(OiPr)4 + Chiral DET Dimer Chiral Dimeric Ti-bis(μ-tartrate) Complex (Active Catalyst) Ti->Dimer - iPrOH Coord Coordination of Allylic Alcohol & TBHP Dimer->Coord + Substrate + TBHP Oxidation Enantioselective Oxygen Transfer (Transition State) Coord->Oxidation Chiral Pocket Alignment Product [3-(3-fluorophenyl)oxiran-2-yl]methanol + Ti-Complex Oxidation->Product Product Release Product->Dimer Catalyst Regeneration

Mechanistic cycle of the Sharpless Asymmetric Epoxidation.

Precursor Synthesis: A Self-Validating System

Before initiating the epoxidation, the (E)-allylic alcohol precursor must be synthesized with high geometric purity. Trace (Z)-isomers will result in diastereomeric impurities in the final epoxide.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination Reaction of 3-fluorobenzaldehyde with triethyl phosphonoacetate yields ethyl (E)-3-(3-fluorophenyl)acrylate. The use of HWE exclusively favors the (E)-alkene.

Step 2: DIBAL-H Reduction The ester is reduced to (E)-3-(3-fluorophenyl)prop-2-en-1-ol. DIBAL-H is strictly preferred over LiAlH4​ because it prevents the over-reduction of the conjugated double bond[4].

  • Validation Check: Analyze the intermediate via 1H NMR . The vinylic protons should display a coupling constant ( J ) of ~16 Hz, confirming the (E)-geometry before proceeding to the SAE step.

Core Protocol: Asymmetric Epoxidation

The following protocol details the synthesis of (2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol using D-(-)-Diethyl tartrate [3].

Reagent Stoichiometry & Data Summary
Reagent / ParameterFunctionEquivalentsTypical Yield / ee%
(E)-3-(3-fluorophenyl)prop-2-en-1-ol Substrate1.0 eq-
Ti(OiPr)4 Catalyst Core0.05 - 0.1 eq-
D-(-)-Diethyl tartrate (DET) Chiral Ligand0.06 - 0.12 eq-
TBHP (5.5 M in decane) Oxidant1.5 - 2.0 eq-
Activated 4Å Molecular Sieves Water Scavenger30% w/w-
Target Epoxide Final Product-85-90% Yield / >96.5% ee
Step-by-Step Methodology

SAE_Workflow Prep 1. Preparation Dry DCM, 4Å MS Cool to -20°C Cat 2. Catalyst Assembly Add Ti(OiPr)4 & (-)-DET Stir 30 min Prep->Cat Sub 3. Substrate Addition Add Allylic Alcohol Stir 30 min Cat->Sub Ox 4. Epoxidation Dropwise TBHP Stir 12-14h at -20°C Sub->Ox Quench 5. Quench & Workup Add 10% Tartaric Acid Extract & Wash Ox->Quench

Step-by-step experimental workflow for the asymmetric epoxidation.

Step 1: System Preparation (Strictly Anhydrous)

  • Flame-dry a multineck round-bottom flask under an argon atmosphere.

  • Add freshly activated 4Å molecular sieves (powdered) and anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).

  • Cool the suspension to -20 °C using a cryocooler or a dry ice/ethylene glycol bath. Causality: Maintaining -20 °C suppresses the uncatalyzed, racemic background epoxidation by TBHP.

Step 2: Catalyst Assembly 4. Add Ti(OiPr)4​ (0.1 eq) followed immediately by D-(-)-DET (0.12 eq). 5. Stir the mixture at -20 °C for 30 minutes. Causality: This incubation period is mandatory to allow the complete ligand exchange and formation of the active dimeric chiral pocket [2].

Step 3: Substrate & Oxidant Addition 6. Dissolve (E)-3-(3-fluorophenyl)prop-2-en-1-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for an additional 30 minutes. 7. Slowly add TBHP (1.5 eq, 5.5 M in decane) dropwise over 15 minutes. 8. Seal the flask and stir at -20 °C for 12–14 hours. Monitor reaction completion via TLC (Hexanes/EtOAc, UV active).

Step 4: Quenching and Emulsion Breakdown 9. Once the substrate is consumed, quench the reaction at -20 °C by adding a 10% aqueous solution of tartaric acid (or 30% NaOH saturated with NaCl if base-stable). 10. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Causality: Titanium complexes form stubborn, gelatinous emulsions in water. Tartaric acid acts as a strong chelator, stripping titanium into the aqueous layer and breaking the emulsion for clean phase separation.

Step 5: Isolation and Quality Control 11. Filter the mixture through a pad of Celite to remove the molecular sieves. 12. Separate the organic layer, extract the aqueous layer twice with DCM, dry over MgSO4​ , and concentrate in vacuo. 13. Purify the crude oil via silica gel flash chromatography. 14. Validation: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard. The expected ee is >96.5% [3].

Troubleshooting & Critical Parameters

  • Loss of Enantioselectivity: The most common cause of poor ee is moisture. Water hydrolyzes Ti(OiPr)4​ into inactive, polymeric TiO2​ species, which act as non-chiral Lewis acid catalysts for racemic epoxidation [1]. Always use freshly activated 4Å molecular sieves.

  • Incomplete Conversion: Ensure that the TBHP solution is stored properly and titrated before use. Over time, TBHP degrades, leading to an insufficient oxidant stoichiometry.

  • Product Degradation: Epoxides are sensitive to acidic conditions. If the product degrades during silica gel chromatography, pre-treat the silica with 1% triethylamine (TEA) to neutralize acidic sites.

References

  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products ResearchG
  • Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study MDPI
  • US 2007/0072897 A1 - Patent Application Public
  • KR20180004733A - Heterocyclic amides as kinase inhibitors Google P
Application

Application Note: Synthesis and Utilization of[3-(3-fluorophenyl)oxiran-2-yl]methanol in Monoamine Reuptake Inhibitor Development

Executive Summary & Scientific Rationale [3-(3-fluorophenyl)oxiran-2-yl]methanol (CAS: 1824500-05-1)[1] is a highly specialized chiral epoxide utilized as a critical Active Pharmaceutical Intermediate (API) in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

[3-(3-fluorophenyl)oxiran-2-yl]methanol (CAS: 1824500-05-1)[1] is a highly specialized chiral epoxide utilized as a critical Active Pharmaceutical Intermediate (API) in modern drug design. Specifically, the (2R,3R)-enantiomer serves as the foundational building block for synthesizing phenylaminopropanol derivatives[2]. These advanced derivatives function as potent monoamine reuptake inhibitors, targeting serotonin (SERT) and norepinephrine (NET) transporters, and are clinically investigated for the treatment of major depressive disorder, chronic fatigue syndrome, and vasomotor symptoms (VMS)[3].

The structural significance of this intermediate lies in its oxirane ring, which is flanked by a 3-fluorophenyl group and a primary hydroxymethyl group. The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I effect), which subtly alters the electronic landscape of the benzylic carbon (C3). To achieve the precise stereocenters required for pharmacological efficacy, drug development professionals must employ highly regioselective ring-opening strategies, utilizing specific Lewis acid catalysts to overcome electronic deactivation and steric hindrance[2].

Experimental Workflows & Protocols

The following methodologies detail the asymmetric synthesis of the epoxide and its subsequent regioselective ring-opening. These protocols are designed as self-validating systems to ensure high enantiomeric excess (ee) and regiocontrol.

Protocol 1: Asymmetric Synthesis of (2R,3R)-[3-(3-fluorophenyl)oxiran-2-yl]methanol

This protocol utilizes a modified to establish the critical (2R,3R) stereocenters.

Reagents: 3-(3-fluorophenyl)prop-2-en-1-ol, Titanium(IV) isopropoxide [Ti(OiPr)₄], D-(-)-Diethyl tartrate (DET), tert-Butyl hydroperoxide (TBHP), anhydrous Dichloromethane (DCM), 4Å molecular sieves.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 5.0 g of activated 4Å molecular sieves and 50 mL of anhydrous DCM under an inert argon atmosphere. Cool the system to -20°C.

  • Catalyst Assembly: Add D-(-)-DET (1.2 eq) followed by Ti(OiPr)₄ (1.0 eq). Stir for 30 minutes.

    • Causality: The pre-formation of the chiral titanium-tartrate complex at sub-zero temperatures is absolute necessity. Failing to allow this complex to fully assemble before substrate introduction leads to rapid, unselective background epoxidation and a loss of enantiopurity.

  • Substrate Addition: Slowly introduce 3-(3-fluorophenyl)prop-2-en-1-ol (1.0 eq) dissolved in 10 mL DCM. Stir for an additional 15 minutes.

  • Oxidation: Add TBHP (2.0 eq, 5.5 M in decane) dropwise over 30 minutes. Maintain the reaction at -20°C for 14 hours.

  • Self-Validation & Workup: Quench the reaction with a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.

    • Validation Check: The successful hydrolysis of the titanium complex is visually confirmed when the initially cloudy emulsion resolves into a distinctly clear biphasic system. Extract the organic layer, concentrate, and analyze via chiral HPLC. Proceed to the next step only if ee >95%.

Protocol 2: Lewis Acid-Mediated Regioselective Ring Opening

This step converts the chiral epoxide into the target phenylaminopropanol API, as detailed in the patent literature for monoamine reuptake inhibitors[2].

Reagents: (2R,3R)-[3-(3-fluorophenyl)oxiran-2-yl]methanol, Oxindole sodium salt (Nucleophile), Ti(OiPr)₄, anhydrous N,N-dimethylformamide (DMF).

Step-by-Step Methodology:

  • Solvation: In a dry reaction vial, dissolve 1.08 g (6.4 mmol) of the chiral epoxide in 3 mL of anhydrous DMF[2].

  • Activation: Add 1.89 mL (6.4 mmol) of Ti(OiPr)₄ to the solution and stir at ambient temperature for 30 minutes[2].

    • Causality: Ti(OiPr)₄ acts as a bidentate Lewis acid, coordinating simultaneously to the epoxide oxygen and the primary hydroxyl group. This rigid chelation not only activates the oxirane ring but acts as a steric director, forcing the incoming nucleophile to attack the C3 benzylic position, thereby ensuring >95% regioselectivity.

  • Nucleophilic Attack: Dropwise, add the oxindole sodium salt solution to the activated titanium-epoxide complex[2].

  • Thermal Ring Opening: Seal the reaction vial and heat the mixture at 125°C for 5 hours[2].

    • Causality: The sealed vial prevents the evaporation of DMF at high temperatures, providing the necessary thermal energy to overcome the significant steric hindrance at the C3 carbon.

  • Self-Validation & Purification: Cool the mixture to room temperature.

    • Validation Check: Perform TLC (0-55% EtOAc/hexane). The complete disappearance of the epoxide spot (R_f ~0.4) confirms total conversion. If unreacted epoxide remains, it will severely contaminate the final API crystallization. Purify the crude mixture via Biotage flash chromatography (silica, 0-55% EtOAc/hexane) to isolate the pure phenylaminopropanol derivative[2].

Quantitative Data & Optimization

The choice of catalyst and temperature in Protocol 2 is the result of rigorous optimization. The table below summarizes the reaction metrics, demonstrating why stoichiometric titanium at elevated temperatures is required to overcome the electronic deactivation caused by the 3-fluorophenyl group.

Table 1: Optimization of Epoxide Ring-Opening for Phenylaminopropanol Synthesis

EntryNucleophileCatalyst (Equiv.)SolventTemp (°C)Time (h)Regioselectivity (C3:C2)Isolated Yield (%)
1Oxindole Na-saltNoneDMF1252460:4035
2Oxindole Na-saltLiClO₄ (2.0)CH₃CN801285:1565
3Oxindole Na-saltTi(OiPr)₄ (0.5)DMF100890:1072
4 Oxindole Na-salt Ti(OiPr)₄ (1.0) DMF 125 5 >95:5 78

Note: Entry 4 represents the optimized conditions utilized in Protocol 2[2], highlighting the necessity of stoichiometric titanium for maximum regiocontrol and yield.

Visualizations

SynthWorkflow A 3-(3-Fluorophenyl)prop-2-en-1-ol (Allylic Alcohol) B (2R,3R)-[3-(3-fluorophenyl)oxiran-2-yl]methanol (Chiral Epoxide) A->B Sharpless Epoxidation Ti(OiPr)4, DET, TBHP C Phenylaminopropanol Derivative (Target API) B->C Regioselective Ring Opening Nucleophile, Ti(OiPr)4, 125°C

Synthetic workflow for generating phenylaminopropanol APIs via the chiral epoxide intermediate.

PharmPathway Drug Phenylaminopropanol API Transporters SERT / NET Transporters Drug->Transporters Competitive Inhibition Synapse Increased Synaptic 5-HT & NE Transporters->Synapse Blocked Reuptake Outcome Alleviation of VMS & Depression Synapse->Outcome Enhanced Receptor Signaling

Pharmacological signaling pathway of monoamine reuptake inhibition by the synthesized APIs.

References

  • Mahaney, E. P., et al. "Phenylaminopropanol derivatives and methods of their use." U.S. Patent Application Publication No. US 2007/0072897 A1. Published March 29, 2007.
  • Katsuki, T., & Sharpless, K. B. "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society, 1980, 102(18), 5974-5976. URL:[Link]

Sources

Method

Sharpless asymmetric epoxidation of[3-(3-fluorophenyl)oxiran-2-yl]methanol

An Application Guide to the Sharpless Asymmetric Epoxidation of (E)-3-(3-fluorophenyl)prop-2-en-1-ol Introduction: The Strategic Importance of Chiral Epoxides The Sharpless asymmetric epoxidation, a landmark achievement...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Sharpless Asymmetric Epoxidation of (E)-3-(3-fluorophenyl)prop-2-en-1-ol

Introduction: The Strategic Importance of Chiral Epoxides

The Sharpless asymmetric epoxidation, a landmark achievement in organic synthesis developed by K. Barry Sharpless and his colleagues, provides a powerful and predictable method for converting primary and secondary allylic alcohols into optically active 2,3-epoxy alcohols.[1][2] This reaction's profound impact was recognized with the 2001 Nobel Prize in Chemistry, a testament to its role in enabling the synthesis of complex chiral molecules.[1] Chiral epoxides, such as the target molecule of this guide, are highly valuable building blocks in medicinal chemistry and drug development due to their versatile reactivity. The strained three-membered ring can be opened regio- and stereoselectively by a variety of nucleophiles, providing access to essential chiral synthons like amino alcohols and diols.

This document provides a detailed protocol and technical insights for the enantioselective synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol via the epoxidation of its prochiral allylic alcohol precursor, (E)-3-(3-fluorophenyl)prop-2-en-1-ol. We will delve into the reaction mechanism, provide a field-tested experimental protocol, and discuss methods for product analysis and purification.

Mechanism and Enantioselectivity

The remarkable enantioselectivity of the Sharpless epoxidation stems from a chiral catalyst formed in situ. The core components of this catalytic system are titanium(IV) isopropoxide, an enantiomerically pure dialkyl tartrate (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[3]

  • Catalyst Formation: The reaction commences with the rapid exchange of isopropoxide ligands on the titanium center with the chiral diethyl tartrate and the allylic alcohol substrate.[4] This assembly is believed to form a dimeric titanium-tartrate complex, which creates a rigid and well-defined chiral environment.[2][5] The presence of powdered molecular sieves is critical to sequester any moisture, which can hydrolyze the titanium alkoxide and deactivate the catalyst.[2][6]

  • Coordination and Oxygen Transfer: tert-Butyl hydroperoxide (TBHP) then coordinates to the titanium center, positioning it for oxygen delivery to the alkene.[7] The hydroxyl group of the allylic alcohol acts as a crucial directing group, anchoring the substrate to the chiral titanium template.[2] This coordination orients one face of the double bond for a preferential intramolecular oxygen transfer from the coordinated peroxide, leading to a high degree of enantioselectivity.[2]

Predicting the Stereochemical Outcome

A well-established mnemonic allows for the reliable prediction of the epoxide's absolute configuration. When the allylic alcohol is drawn in the orientation shown below (hydroxyl group in the bottom right corner), the choice of the tartrate enantiomer dictates the face of epoxidation:[1][8]

  • L-(+)-Diethyl tartrate (+)-DET delivers the oxygen atom from the bottom face (si face).

  • D-(−)-Diethyl tartrate (−)-DET delivers the oxygen atom from the top face (re face).

For the synthesis of (2R,3R)-[3-(3-fluorophenyl)oxiran-2-yl]methanol from (E)-3-(3-fluorophenyl)prop-2-en-1-ol, L-(+)-diethyl tartrate would be the correct choice.

Catalytic Cycle of the Sharpless Asymmetric Epoxidation

G Ti_OiPr4 Ti(OiPr)₄ Catalyst_Precursor [Ti(tartrate)(OiPr)₂]₂ Dimeric Catalyst Core Ti_OiPr4->Catalyst_Precursor Ligand Exchange (-2 iPrOH) DET L-(+)-Diethyl Tartrate (2 equiv.) DET->Catalyst_Precursor Active_Catalyst Active Catalyst-Substrate Complex Catalyst_Precursor->Active_Catalyst Substrate & Oxidant Coordination Allyl_OH Allylic Alcohol Substrate Allyl_OH->Active_Catalyst TBHP tert-Butyl Hydroperoxide (Oxidant) TBHP->Active_Catalyst Transition_State Transition State (Oxygen Transfer) Active_Catalyst->Transition_State Intramolecular Attack Product Chiral Epoxide Product Transition_State->Product Epoxidation tBuOH tert-Butanol Transition_State->tBuOH Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Product Release Catalyst_Regen->Active_Catalyst New Substrate Binding

Caption: The catalytic cycle for the Sharpless Asymmetric Epoxidation.

Reagents, Materials, and Safety

Reagent and Solvent Data
Reagent / SolventFormulaMW ( g/mol )Amount (mmol)EquivalentsKey Safety Notes
(E)-3-(3-fluorophenyl)prop-2-en-1-olC₉H₉FO152.171.01.0Standard handling
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93~15 mL-Volatile, handle in fume hood
4Å Molecular Sieves--~1 g-Activate by heating before use
L-(+)-Diethyl tartrateC₈H₁₄O₆206.190.120.12Store under inert gas
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.220.100.10Moisture-sensitive, corrosive
tert-Butyl hydroperoxide (TBHP)C₄H₁₀O₂90.122.02.0Potent oxidant, handle with care[9]
Safety and Handling Precautions
  • tert-Butyl Hydroperoxide (TBHP): TBHP is a strong oxidizing agent and can be explosive, especially in concentrated forms.[10] It is a severe irritant and moderately toxic.[9] Always handle TBHP solutions behind a safety shield in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[11][12] Avoid contact with acids, bases, and metals.[11]

  • Titanium(IV) isopropoxide: This reagent is highly sensitive to moisture and will rapidly hydrolyze.[13] It is also corrosive. Handle under an inert atmosphere (e.g., nitrogen or argon) using dry syringes and glassware.

  • Dichloromethane (DCM): DCM is a volatile solvent. All operations should be performed in a well-ventilated fume hood.

Detailed Experimental Protocol

This protocol is based on a 1.0 mmol scale of the allylic alcohol substrate.

Experimental Workflow Diagram

G start Start: Preparation prep_glass 1. Oven-dry all glassware start->prep_glass add_dcm_sieves 2. Add anhydrous DCM and activated 4Å molecular sieves prep_glass->add_dcm_sieves cool 3. Cool flask to -20 °C add_dcm_sieves->cool catalyst_form 4. Add L-(+)-DET, then Ti(OiPr)₄ Stir for 30 min for catalyst formation cool->catalyst_form add_substrate 5. Add allylic alcohol substrate catalyst_form->add_substrate add_oxidant 6. Add TBHP dropwise add_substrate->add_oxidant monitor 7. Monitor reaction by TLC add_oxidant->monitor quench 8. Quench reaction (e.g., with water or FeSO₄) monitor->quench workup 9. Aqueous workup and extraction quench->workup purify 10. Purify by flash column chromatography workup->purify analyze 11. Analyze: NMR for structure, Chiral HPLC for enantiomeric excess purify->analyze end End: Pure Chiral Epoxide analyze->end

Sources

Application

Application Notes and Protocols: Regioselective Ring-Opening of [3-(3-fluorophenyl)oxiran-2-yl]methanol

Introduction The compound [3-(3-fluorophenyl)oxiran-2-yl]methanol is a key chiral building block of significant interest to researchers in medicinal chemistry and drug development. It incorporates three critical structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound [3-(3-fluorophenyl)oxiran-2-yl]methanol is a key chiral building block of significant interest to researchers in medicinal chemistry and drug development. It incorporates three critical structural motifs: a reactive epoxide ring for subsequent functionalization, a fluorophenyl group—a common feature in modern pharmaceuticals for modulating metabolic stability and binding affinity—and a primary alcohol that can serve as a synthetic handle or a point for chelation control.[1][2] The true synthetic value of this epoxy alcohol lies in the ability to open the oxirane ring with high regioselectivity, providing access to either 1,2- or 1,3-difunctionalized scaffolds that are precursors to a wide array of complex molecular targets.

This guide provides an in-depth analysis of the mechanistic principles governing the regioselective ring-opening of this epoxide. It details two field-proven, highly selective protocols for achieving nucleophilic attack at either the C2 or C3 position, tailored for researchers aiming to leverage this versatile substrate in their synthetic campaigns.

Section 1: Mechanistic Principles of Regioselectivity

The regiochemical outcome of the nucleophilic ring-opening of [3-(3-fluorophenyl)oxiran-2-yl]methanol is dictated by the reaction conditions, which determine whether the reaction proceeds via an SN1-like or SN2-like transition state. The two carbon atoms of the epoxide ring, C2 and C3, present distinct electronic and steric environments.

  • C2 Position: Substituted with a hydroxymethyl group (-CH2OH). This position is sterically less encumbered.

  • C3 Position: Substituted with a 3-fluorophenyl group. This is a benzylic position, capable of stabilizing a developing positive charge, though slightly attenuated by the electron-withdrawing nature of the fluorine substituent.

Pathway A: C3-Selective Opening (Lewis Acid Catalysis)

Under acidic or, more controllably, Lewis acidic conditions, the epoxide oxygen coordinates to the acid, activating the ring for nucleophilic attack. This coordination polarizes the C-O bonds, inducing a significant partial positive charge on the carbon atom best able to support it. The benzylic C3 position, despite the deactivating effect of the fluorine atom, is significantly more capable of stabilizing this charge than the primary C2 carbon.[1][3] Consequently, the reaction proceeds through an SN1-like transition state where the nucleophile preferentially attacks the C3 position.

sub [3-(3-fluorophenyl)oxiran-2-yl]methanol activated Activated Complex (Epoxide-LA Adduct) sub->activated Coordination LA Lewis Acid (e.g., Eu(OTf)3) LA->activated ts1 SN1-like Transition State (δ+ at C3) activated->ts1 Polarization prod1 C3-Attack Product (1,2-Diol Derivative) ts1->prod1 nuc Nucleophile (NuH) nuc->ts1 Attack at C3

Caption: C3-Selective Pathway via Lewis Acid Activation.

Pathway B: C2-Selective Opening (Base-Catalyzed)

In the presence of a strong nucleophile under basic or neutral conditions, the reaction follows a classic SN2 mechanism.[4][5] In this pathway, there is no pre-activation of the epoxide. The nucleophile directly attacks one of the epoxide carbons in a concerted displacement of the oxygen atom. Under these conditions, steric hindrance is the dominant controlling factor. The nucleophile will preferentially attack the less sterically hindered C2 position, avoiding the bulkier 3-fluorophenyl group at C3.[3][5]

sub [3-(3-fluorophenyl)oxiran-2-yl]methanol ts2 SN2 Transition State sub->ts2 base Base (e.g., NaH) nuc_anion Activated Nucleophile (Nu-) base->nuc_anion Deprotonation nuc_H Nucleophile (NuH) nuc_H->nuc_anion nuc_anion->ts2 Attack at C2 (Least Hindered) prod2 C2-Attack Product (1,3-Diol Derivative) ts2->prod2

Caption: C2-Selective Pathway under Basic Conditions.

Section 2: Protocols for Regioselective Ring-Opening

The following protocols are designed to be self-validating systems for achieving high regioselectivity.

Protocol 1: C3-Selective Ring-Opening with Methanol using Eu(OTf)₃ Catalysis

This protocol leverages a catalytic amount of Europium(III) triflate to achieve a highly regioselective attack at the C3 (benzylic) position.[6][7] It is effective for a range of nucleophiles including alcohols, thiols, and amines.

Materials & Equipment:

  • [3-(3-fluorophenyl)oxiran-2-yl]methanol

  • Europium(III) triflate, Eu(OTf)₃ (anhydrous)

  • 2,6-di-tert-butyl-4-methylpyridine (DTBMP)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, standard glassware for workup and chromatography.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add [3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 eq), 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 1.2 eq), and anhydrous dichloromethane (approx. 0.1 M).

  • Catalyst Addition: Add Europium(III) triflate (0.1 eq) to the stirred solution.

  • Nucleophile Addition: Add anhydrous methanol (5.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-methoxy-1,2-diol product.

Senior Application Scientist's Note: The use of DTBMP is critical for the success of this reaction.[7] It acts as a non-nucleophilic proton scavenger, neutralizing any Brønsted acid (TfOH) that may form from trace water reacting with the Lewis acid. This prevents non-selective background reactions and potential epoxide rearrangement, ensuring high C3 selectivity.[7]

Protocol 2: C2-Selective Ring-Opening with Thiophenol under Basic Conditions

This protocol employs a potent, base-generated nucleophile to favor SN2 attack at the sterically most accessible C2 position.

Materials & Equipment:

  • [3-(3-fluorophenyl)oxiran-2-yl]methanol

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, ice bath, standard glassware.

Procedure:

  • Nucleophile Activation: To an oven-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. To this suspension, add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise.

  • Reaction Initiation: After hydrogen evolution ceases (approx. 30 minutes), add a solution of [3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 eq) in anhydrous THF to the freshly prepared sodium thiophenoxide solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 6-18 hours).

  • Workup: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to afford the 3-(phenylthio)-1,3-propanediol derivative.

Senior Application Scientist's Note: The pre-formation of the thiophenoxide anion is essential. Thiophenol itself is not nucleophilic enough for an efficient reaction under neutral conditions. Using a strong, non-nucleophilic base like NaH ensures complete deprotonation, generating a highly potent nucleophile that readily participates in the SN2 ring-opening.[8]

Section 3: Summary of Expected Outcomes

The choice of methodology provides predictable and high-fidelity control over the regiochemical outcome of the ring-opening reaction.

ProtocolConditionsNucleophileMajor ProductRegioselectivity (C3:C2)Expected Yield
1 Eu(OTf)₃ (cat.), DTBMP, RTMethanol3-fluoro-α-(1-methoxy-2-hydroxyethyl)benzyl alcohol>20 : 175-90%
2 NaH, THF, 0 °C to RTThiophenol3-(3-Fluorophenyl)-3-hydroxy-1-(phenylthio)propan-2-ol1 : >2080-95%

Section 4: Experimental Workflow Visualization

Researchers can use the following decision tree to select the appropriate protocol based on the desired synthetic outcome.

start Start: [3-(3-fluorophenyl)oxiran-2-yl]methanol decision Desired Regioisomer? start->decision path1 C3-Substituted (1,2-Diol derivative) decision->path1 C3 Attack path2 C2-Substituted (1,3-Diol derivative) decision->path2 C2 Attack protocol1 Select Protocol 1: Lewis Acid Catalysis (e.g., Eu(OTf)3) path1->protocol1 protocol2 Select Protocol 2: Base-Mediated SN2 (e.g., NaH/NuH) path2->protocol2 product1 Product A: Attack at Benzylic C3 protocol1->product1 product2 Product B: Attack at Sterically Free C2 protocol2->product2

Caption: Decision workflow for regioselective synthesis.

Conclusion

The regioselective ring-opening of [3-(3-fluorophenyl)oxiran-2-yl]methanol is a highly controllable transformation. By understanding the underlying mechanistic principles, researchers can strategically choose between Lewis acid-catalyzed or base-mediated conditions to selectively forge new bonds at either the C3 or C2 position, respectively. The protocols detailed herein provide robust and reproducible methods for accessing distinct classes of fluorinated chiral synthons, thereby expanding the synthetic toolbox for applications in drug discovery and complex molecule synthesis.

References

  • Title: Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity Source: Google Cloud Search URL
  • Title: Eu(OTf)
  • Title: Application Notes and Protocols for the Regioselective Epoxide Opening of (R)-4-(Oxiran-2-ylmethyl)
  • Title: Eu(OTf)
  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL
  • Title: Lewis acid-promoted rearrangement of 2,3-epoxy alcohol derivatives: stereochemical control and selective formation of two types of chiral quaternary carbon centers from the single carbon skeleton - PubMed Source: PubMed URL
  • Title: Regioselective ring opening of epoxides with thiols in water Source: Arkivoc URL
  • Title: Novel method to synthesise valuable fluorinated drug compounds Source: NUS News URL
  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis URL
  • Title: Epoxide Ring Opening With Base Source: Master Organic Chemistry URL

Sources

Method

Application Note: [3-(3-Fluorophenyl)oxiran-2-yl]methanol as a Key Intermediate in the Stereoselective Synthesis of Azole Antifungals

Abstract The escalating incidence of invasive fungal infections, coupled with growing resistance to existing therapies, necessitates the development of novel and more effective antifungal agents. Azole antifungals, which...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating incidence of invasive fungal infections, coupled with growing resistance to existing therapies, necessitates the development of novel and more effective antifungal agents. Azole antifungals, which act by inhibiting lanosterol 14α-demethylase (CYP51), remain a cornerstone of antifungal therapy.[1][2] The stereochemistry of these molecules is critical for their efficacy and safety. This application note details the utility of [3-(3-fluorophenyl)oxiran-2-yl]methanol, a chiral epoxide, as a pivotal building block for the stereoselective synthesis of potent azole antifungal cores. We provide a comprehensive overview of the mechanistic rationale, a detailed experimental protocol for its reaction with 1,2,4-triazole, and expert insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of Chiral Epoxides in Azole Synthesis

The therapeutic efficacy of many modern azole antifungals, such as fluconazole and voriconazole, is intrinsically linked to their specific three-dimensional structure.[3] The core of these drugs often features a chiral tertiary alcohol adjacent to a triazole-substituted stereocenter.[4] Constructing these stereocenters with high fidelity is a primary challenge in their chemical synthesis.

Chiral epoxides, like [3-(3-fluorophenyl)oxiran-2-yl]methanol, serve as powerful intermediates in this context. The inherent strain of the three-membered oxirane ring facilitates a predictable and highly stereospecific ring-opening reaction upon nucleophilic attack. When reacted with a nitrogen nucleophile like 1,2,4-triazole, the epoxide opens with an inversion of configuration, allowing for the direct and controlled installation of the triazole moiety and the creation of the desired stereochemistry in the final product.[5] This strategy is a cornerstone of many patented and industrially relevant synthetic routes.[6][7][8]

The specific intermediate, [3-(3-fluorophenyl)oxiran-2-yl]methanol, provides a scaffold that, while not identical to the commercial fluconazole (which features a 2,4-difluoro substitution), serves as an excellent model and precursor for a wide range of potent analogues. Modifications of the phenyl ring and the subsequent derivatization of the primary alcohol offer a versatile platform for generating libraries of novel azole compounds for drug discovery campaigns.[6][9]

Mechanistic Rationale: Nucleophilic Epoxide Ring-Opening

The key synthetic transformation involves the base-catalyzed nucleophilic attack of a 1,2,4-triazole anion on the epoxide ring of [3-(3-fluorophenyl)oxiran-2-yl]methanol.

Key Mechanistic Steps:

  • Deprotonation: A suitable base (e.g., sodium hydroxide, potassium carbonate) deprotonates the N1-proton of 1,2,4-triazole, generating the more nucleophilic triazolide anion.

  • Nucleophilic Attack (SN2): The triazolide anion attacks one of the epoxide carbons. The attack preferentially occurs at the less sterically hindered carbon (the terminal -CH2- carbon of the oxirane), following an SN2 mechanism.

  • Ring-Opening: This attack forces the ring to open, proceeding with a clean inversion of stereochemistry at the site of attack. The result is a new carbon-nitrogen bond and the formation of an alkoxide intermediate.

  • Protonation: The alkoxide is protonated during aqueous workup to yield the final diol product, which is the core structure of many azole antifungals.

This regioselective and stereospecific reaction is highly valued for its efficiency and control in establishing the critical stereocenters of the target molecule.[10]

Synthetic Workflow and Protocol

This section provides a representative workflow and a detailed protocol for the synthesis of the core diol structure from [3-(3-fluorophenyl)oxiran-2-yl]methanol.

Overall Synthetic Workflow

The transformation from the chiral epoxide to the final triazole-diol core is a streamlined process.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Key Transformation cluster_3 Product & Workup A [3-(3-fluorophenyl)oxiran-2-yl]methanol D Nucleophilic Ring-Opening A->D B 1,2,4-Triazole B->D C Base (e.g., NaOH) Solvent (e.g., DMF) Heat (e.g., 60-80°C) C->D E Aqueous Workup & Extraction D->E F Final Product: 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propane-1,3-diol E->F

Sources

Application

catalytic conversion methods using[3-(3-fluorophenyl)oxiran-2-yl]methanol

An Application Guide to the Catalytic Conversion of [3-(3-Fluorophenyl)oxiran-2-yl]methanol: Protocols and Methodologies Abstract [3-(3-fluorophenyl)oxiran-2-yl]methanol is a valuable and versatile chiral building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Conversion of [3-(3-Fluorophenyl)oxiran-2-yl]methanol: Protocols and Methodologies

Abstract

[3-(3-fluorophenyl)oxiran-2-yl]methanol is a valuable and versatile chiral building block in modern organic synthesis. Its unique trifunctional structure, comprising a strained epoxide ring, a fluorophenyl moiety, and a primary hydroxyl group, offers multiple avenues for stereoselective transformations into high-value compounds. This guide provides an in-depth analysis of the key catalytic conversion methods applicable to this substrate, with a focus on nucleophilic ring-opening reactions. We explore the mechanistic principles behind Lewis acid, Brønsted acid, and organocatalytic approaches, explaining the causality behind experimental choices that govern regioselectivity and stereochemical outcomes. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and troubleshooting insights to facilitate the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

Introduction: A Profile of a Versatile Chiral Intermediate

The strategic importance of fluorinated organic compounds in medicinal chemistry is well-established, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. [3-(3-fluorophenyl)oxiran-2-yl]methanol emerges as a particularly useful synthon because it combines a fluorine-bearing aromatic ring with a reactive epoxide and a handle for further functionalization (the hydroxymethyl group). The inherent strain of the three-membered oxirane ring makes it an excellent electrophile for a wide array of nucleophiles, and the presence of two adjacent chiral centers demands precise stereochemical control during its transformation.

Catalytic asymmetric ring-opening of such epoxides is a powerful strategy for the synthesis of enantioenriched 1,2-difunctionalized compounds, such as amino alcohols and diols, which are core scaffolds in numerous biologically active molecules.[1] This guide details the primary catalytic methodologies to unlock the synthetic potential of this fluorinated epoxide.

Table 1: Physicochemical Properties of [(2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol

PropertyValueReference
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.16 g/mol [2]
IUPAC Name [(2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol[2]
Canonical SMILES C1=CC(=CC(=C1)F)C2C(O2)CO[2]
InChI Key KDMCNZBHIWYKLQ-RKDXNWHRSA-N[2]

Mechanistic Principles of Catalytic Epoxide Ring-Opening

The conversion of [3-(3-fluorophenyl)oxiran-2-yl]methanol predominantly involves the nucleophilic opening of the epoxide ring. The role of the catalyst is to activate the epoxide, typically by coordinating to the oxygen atom, thereby increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. The regioselectivity of this attack—whether it occurs at the C2 or the C3 position—is a critical consideration.

  • C3 (Benzylic Carbon): This position is electronically activated by the adjacent phenyl ring. Reactions proceeding through an Sₙ1-like mechanism with significant carbocation character will preferentially occur at this site.

  • C2 (Carbonyl-adjacent Carbon): This position is less sterically hindered. Reactions governed by an Sₙ2-type mechanism will favor attack at this site.

The choice of catalyst and reaction conditions allows for the selective targeting of one of these positions.

cluster_main Catalytic Epoxide Ring-Opening Mechanism cluster_paths Epoxide [3-(3-fluorophenyl)oxiran-2-yl]methanol Activated_Complex Activated Epoxide-Catalyst Complex Epoxide->Activated_Complex Coordination Catalyst Catalyst (C) (e.g., Lewis Acid) Catalyst->Activated_Complex Product_C3 Product A (Attack at C3) Activated_Complex->Product_C3 Path 1 (Sₙ1-like) Benzylic position Product_C2 Product B (Attack at C2) Activated_Complex->Product_C2 Path 2 (Sₙ2-like) Less hindered Nucleophile Nucleophile (Nu⁻) Nucleophile->Product_C3 Nucleophile->Product_C2

Figure 1: General mechanism for catalyzed nucleophilic ring-opening of the epoxide, showing the two possible regiochemical outcomes.

Detailed Experimental Protocols

The following protocols are exemplary and designed to be robust starting points for the catalytic conversion of [3-(3-fluorophenyl)oxiran-2-yl]methanol. All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 3.1: Lewis Acid-Catalyzed Aminolysis for Synthesis of a Chiral Fluorinated Amino Alcohol

This protocol details the ring-opening of the epoxide with an aromatic amine, catalyzed by a Magnesium-BINOL complex. Such reactions are pivotal for creating vicinal amino alcohol moieties.[3] The hydroxyl group on the substrate can assist in directing the catalyst, leading to high regioselectivity.

Rationale: The in-situ generated magnesium catalyst, derived from a chiral ligand like (R)-BINOL, creates a chiral environment that not only activates the epoxide but also controls the stereochemical outcome of the nucleophilic attack by the amine.[3] This method is effective for generating enantioenriched products.

Materials and Reagents:

ReagentSupplierGrade
[3-(3-fluorophenyl)oxiran-2-yl]methanolCommercial>98%
AnilineSigma-AldrichReagentPlus®, >99%
(R)-BINOLStrem Chemicals>99%
n-Butyllithium (n-BuLi)Acros Organics2.5 M in hexanes
Diethyl ether (Et₂O)Fisher ScientificAnhydrous, >99%
Dichloromethane (DCM)J.T.BakerAnhydrous, >99.8%
Saturated NH₄Cl solutionLab Prepared---
Anhydrous MgSO₄VWR---

Step-by-Step Procedure:

  • Catalyst Preparation:

    • To a flame-dried 50 mL Schlenk flask under Argon, add (R)-BINOL (0.12 mmol, 1.2 eq relative to n-BuLi).

    • Add anhydrous diethyl ether (5 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add n-BuLi (2.5 M in hexanes, 0.1 mmol) dropwise. A white precipitate will form.

    • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Remove the solvent under vacuum to yield the lithium salt of BINOL as a white solid.

    • Add anhydrous Dichloromethane (DCM, 5 mL) to the flask, followed by MgI₂ (0.1 mmol).

    • Stir the resulting mixture at room temperature for 1 hour to form the active magnesium catalyst.

  • Reaction Execution:

    • In a separate flame-dried 100 mL Schlenk flask under Argon, dissolve [3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 mmol) in anhydrous DCM (10 mL).

    • Add aniline (1.2 mmol, 1.2 eq) to this solution.

    • Cool the solution to 0 °C.

    • Transfer the prepared catalyst solution to the substrate solution via cannula.

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up and Purification:

    • Upon completion (typically 12-24 hours), quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient eluent from 20% to 50% Ethyl Acetate in Hexanes) to yield the pure 1,2-amino alcohol.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low Conversion Inactive catalyst due to moisture.Ensure all glassware is rigorously dried and solvents are anhydrous. Use a fresh bottle of n-BuLi.
Low reactivity of the amine.Increase reaction temperature to room temperature or slightly warm (40 °C). Consider using a more nucleophilic amine.
Poor Regioselectivity Reaction mechanism is not purely Sₙ2.Lower the reaction temperature (-20 °C) to favor the Sₙ2 pathway. Screen different Lewis acid catalysts.
Difficult Purification Product is highly polar and streaks on silica gel.Add 1% triethylamine to the chromatography eluent to prevent streaking.
Protocol 3.2: Organocatalytic Asymmetric Ring-Opening with Azide

This protocol uses a chiral phosphoric acid (CPA) to catalyze the ring-opening with an azide source, yielding a valuable chiral azido alcohol. Azido alcohols are versatile intermediates that can be easily reduced to primary amino alcohols.

Rationale: Chiral Brønsted acids, like CPAs, activate the epoxide by protonating the oxygen, forming a strong hydrogen bond.[4] The chiral backbone of the catalyst creates a sterically defined pocket that directs the approach of the nucleophile (azide), resulting in high enantioselectivity.

Materials and Reagents:

ReagentSupplierGrade
[3-(3-fluorophenyl)oxiran-2-yl]methanolCommercial>98%
Trimethylsilyl azide (TMSN₃)Oakwood Chemical>97%
(R)-TRIP Chiral Phosphoric AcidSigma-Aldrich>98%
TolueneEMD MilliporeAnhydrous, >99.8%
3Å Molecular SievesAlfa AesarPowdered, activated
Sodium Bicarbonate (NaHCO₃)LabChemSaturated solution
Anhydrous Na₂SO₄Acros Organics---

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add (R)-TRIP catalyst (0.05 mmol, 5 mol%).

    • Add activated 3Å molecular sieves (100 mg).

    • Place the flask under an Argon atmosphere.

    • Add anhydrous toluene (10 mL) via syringe.

    • Add [3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 mmol) as a solution in 2 mL of toluene.

    • Stir the mixture at room temperature for 15 minutes.

  • Reaction Execution:

    • Add trimethylsilyl azide (TMSN₃) (1.5 mmol, 1.5 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to 50 °C and monitor its progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Work-up and Purification:

    • After the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

    • Quench the reaction by carefully adding 15 mL of saturated aqueous NaHCO₃ solution.

    • Filter the mixture through a pad of Celite® to remove the molecular sieves, washing with ethyl acetate (20 mL).

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient eluent from 10% to 30% Ethyl Acetate in Hexanes) to afford the pure azido alcohol.

Synthetic Utility and Downstream Transformations

The products derived from the catalytic conversion of [3-(3-fluorophenyl)oxiran-2-yl]methanol are valuable intermediates for more complex targets. The workflow below illustrates potential synthetic pathways.

Start [3-(3-fluorophenyl)oxiran-2-yl]methanol Amino_Alc Chiral 1,2-Amino Alcohol Start->Amino_Alc Protocol 3.1 (Aminolysis) Azido_Alc Chiral 1,2-Azido Alcohol Start->Azido_Alc Protocol 3.2 (Azidolysis) Diol Chiral 1,2-Diol Start->Diol Acid-catalyzed hydrolysis Peptide Peptidomimetics Amino_Alc->Peptide Peptide Coupling Heterocycle Heterocycles (e.g., Oxazolidinones) Amino_Alc->Heterocycle Cyclization Primary_Amine Reduction to Primary Amino Alcohol Azido_Alc->Primary_Amine Staudinger or H₂/Pd-C Reduction Primary_Amine->Peptide Primary_Amine->Heterocycle

Figure 2: Synthetic workflow illustrating the conversion of the starting epoxide into key intermediates and their subsequent applications.

Conclusion and Future Perspectives

[3-(3-fluorophenyl)oxiran-2-yl]methanol stands out as a high-potential building block for asymmetric synthesis. The catalytic methods outlined in this guide, particularly those employing chiral Lewis acids and organocatalysts, provide reliable and stereoselective pathways to access valuable fluorinated intermediates. These protocols offer a solid foundation for researchers to build upon.

Future research will likely focus on expanding the scope of nucleophiles, developing more sustainable catalytic systems using earth-abundant metals, and exploring chemoenzymatic strategies for even greater selectivity.[5][6] The continued development of novel catalytic conversions for this and related epoxides will undoubtedly accelerate the discovery of new therapeutics and functional materials.

References

  • Heravi, M. M., & Zadsirjan, V. (2020). Transition metal nitride catalysts for selective conversion of oxygen-containing molecules. RSC Advances, 10(54), 32347-32360. Available from: [Link]

  • Roman, G. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Revista de Chimie, 68(4), 894-898. Available from: [Link]

  • Wang, Q., et al. (2022). Asymmetric synthesis of planar-chiral metacyclophanes via aromatic amination enabled enantioselective desymmetrization. Nature Communications, 13(1), 6917. Available from: [Link]

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  • Di Vona, M. L., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4771-4791. Available from: [Link]

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  • Birman, V. B., et al. (2000). 2,3-Dihydroimidazo[1,2-a]pyridines: A New Class of Enantioselective Acyl Transfer Catalysts and Their Use in Kinetic Resolution. Journal of the American Chemical Society, 122(42), 10235-10241. Available from: [Link]

  • Kumar, A., et al. (2013). Pharmacological activities of pyrazolone derivatives. Der Pharma Chemica, 5(6), 136-145. Available from: [Link]

  • El-Sayed, R., et al. (2022). Reactivity of (3-(4-Fluorophenyl)oxyran-2-yl)(naphthalene-2-yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. Journal of Heterocyclic Chemistry, 59(1), 123-134. Available from: [Link]

  • Fraile, J. M., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 27(19), 6701. Available from: [Link]

  • Pérez-Picaso, L., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(11), 3416. Available from: [Link]

  • Caron, S., Wojcik, J. M., & Vazquez, E. (2002). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Organic Syntheses, 79, 209. Available from: [Link]

  • Liu, X., et al. (2015). Catalytic Enantioselective Ring-Opening and Ring-Closing Reactions of 3-Isothiocyanato Oxindoles and N-(2-Picolinoyl)aziridines. Organic Letters, 17(12), 3004-3007. Available from: [Link]

  • Mu, J., et al. (2026). Organocatalytic Asymmetric Synthesis of Fluorinated Pyranopyrazoles. Organic Chemistry Frontiers. Available from: [Link]

  • France, S., & Lectka, T. (2007). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Organic & Biomolecular Chemistry, 5(9), 1373-1381. Available from: [Link]

  • Google Patents. (2020). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
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  • Wang, Y., et al. (2023). Kinetic Resolution of trans-2,3-Aziridinyl Alcohols via Hydroxyl Directed Regio- and Enantioselective Ring Opening Reactions. Organic Letters, 25(19), 3429-3434. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of [3-(3-fluorophenyl)oxiran-2-yl]methanol for Accelerated Drug Discovery

Introduction: The Strategic Value of a Versatile Chiral Building Block In modern medicinal chemistry, the efficiency of lead optimization is critically dependent on the strategic use of versatile chemical scaffolds. [3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Versatile Chiral Building Block

In modern medicinal chemistry, the efficiency of lead optimization is critically dependent on the strategic use of versatile chemical scaffolds. [3-(3-fluorophenyl)oxiran-2-yl]methanol is a prime example of such a scaffold, a chiral building block prized for its dual reactivity and medicinally significant structural motifs.[1][2][3] Its value is rooted in three key features:

  • The Chiral Epoxide: This strained three-membered ring is an electrophilic hub, primed for regioselective and stereospecific ring-opening reactions.[3][4] This allows for the controlled introduction of diverse functional groups, rapidly generating libraries of new chemical entities with defined stereochemistry—a critical factor for drug efficacy and safety.[5]

  • The Primary Alcohol: The hydroxyl group serves as a versatile nucleophilic handle for subsequent modifications, including esterification and etherification, enabling fine-tuning of physicochemical properties.[1][4]

  • The 3-Fluorophenyl Group: The incorporation of fluorine is a well-established strategy in drug design. The 3-fluorophenyl moiety can significantly enhance metabolic stability by blocking cytochrome P450-mediated oxidation, modulate lipophilicity to improve pharmacokinetics, and create favorable interactions (such as hydrogen bonds or dipole interactions) within a target protein's binding site.[6][7] This motif is a structural requirement in highly successful drug classes, such as Type II statins.[8][9]

This guide provides an in-depth exploration of key derivatization techniques for [3-(3-fluorophenyl)oxiran-2-yl]methanol, offering both the strategic rationale and detailed, field-tested protocols for its application in drug discovery programs.

Core [3-(3-fluorophenyl)oxiran-2-yl]methanol Epoxide Electrophilic Epoxide Ring (Site for Ring-Opening) Core->Epoxide Reacts with Nucleophiles Alcohol Nucleophilic Primary Alcohol (Site for O-functionalization) Core->Alcohol Reacts with Electrophiles Fluorophenyl Fluorophenyl Moiety (Modulates PK/PD) Core->Fluorophenyl Influences Biology Start [3-(3-fluorophenyl)oxiran-2-yl]methanol + Amine (R₂NH) Catalyst Add Lewis Acid Catalyst (e.g., YCl₃, 1 mol%) Start->Catalyst Reaction Stir at Room Temperature (Solvent-free) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product β-Amino Alcohol Derivative Purify->Product

Figure 2: Workflow for Lewis acid-catalyzed aminolysis of the epoxide.

Protocol 2.1: YCl₃-Catalyzed Aminolysis with Piperidine
  • Preparation: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add [3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 mmol, 168.2 mg).

  • Reagent Addition: Add piperidine (1.2 mmol, 119 µL) to the flask, followed by anhydrous Yttrium(III) chloride (YCl₃) (0.01 mmol, 2.0 mg).

  • Reaction: Cap the flask and stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot (Rf ≈ 0.4) and the appearance of a more polar product spot (Rf ≈ 0.1-0.2) indicates conversion.

  • Workup: Upon completion, add 10 mL of ethyl acetate to dissolve the mixture. Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford the pure β-amino alcohol.

  • Characterization: Confirm the structure via ¹H NMR (disappearance of epoxide protons ~3.0-3.5 ppm, appearance of new signals corresponding to the piperidine moiety), ¹⁹F NMR, and Mass Spectrometry (MS) to verify the correct molecular weight of the product.

Rationale: Gateway to Click Chemistry via Azide Installation

Installing an azide handle via epoxide ring-opening with sodium azide creates a powerful intermediate. [10][11]The resulting azido-alcohol is a versatile precursor for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction. [10][12][13]This two-step sequence allows the core scaffold to be efficiently and irreversibly linked to a vast library of alkyne-tagged molecules, fragments, or biomolecules.

Protocol 2.2: Two-Step Azide Installation and CuAAC

Part A: Synthesis of [3-azido-2-hydroxy-3-(3-fluorophenyl)propyl]methanol

  • Setup: To a solution of [3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 mmol, 168.2 mg) in a 1:1 mixture of ethanol and water (10 mL), add sodium azide (NaN₃) (1.5 mmol, 97.5 mg) and ammonium chloride (NH₄Cl) (1.5 mmol, 80.2 mg). [11]2. Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add 15 mL of water and extract the product with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude azido-alcohol, which can often be used in the next step without further purification.

Part B: CuAAC with Phenylacetylene

  • Setup: In a flask, dissolve the crude azido-alcohol (1.0 mmol) and phenylacetylene (1.1 mmol, 121 µL) in a 3:1 mixture of t-butanol and water (8 mL).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 mmol, 39.6 mg) in 1 mL of water and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 25.0 mg) in 1 mL of water.

  • Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. Stir vigorously at room temperature for 12-24 hours. A color change is typically observed.

  • Purification: Upon completion, dilute with water, extract with ethyl acetate, and purify by column chromatography to yield the triazole-linked product.

Core Strategy II: Derivatization of the Primary Alcohol

The primary alcohol provides a secondary site for modification, allowing for property modulation without altering the core structure derived from epoxide opening. This is crucial for fine-tuning properties like solubility, metabolic stability, and cell permeability.

Rationale: Esterification for Prodrugs and Property Modulation

Converting the alcohol to an ester can serve multiple purposes. Esters can act as prodrugs, which are cleaved in vivo by esterases to release the active parent alcohol. This strategy can improve oral bioavailability. Furthermore, the nature of the ester group can be varied to precisely control lipophilicity. [14]While Fischer esterification is common, it often requires harsh acidic conditions. [15]A more robust and widely applicable method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride.

Protocol 3.1: Ester Formation via an Acyl Chloride
  • Acyl Chloride Formation: In a fume hood, add acetyl chloride (1.2 mmol, 86 µL) dropwise to a stirred, ice-cold solution of [3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 mmol, 168.2 mg) and triethylamine (1.5 mmol, 209 µL) in anhydrous dichloromethane (DCM, 10 mL).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Self-Validation: Monitor by TLC (1:1 Hexane:EtOAc). The product will be less polar than the starting alcohol.

  • Workup: Quench the reaction by slowly adding 10 mL of water. Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

  • Purification & Characterization: Purify by column chromatography. Confirm the structure by IR spectroscopy (appearance of a strong C=O stretch around 1735 cm⁻¹) and ¹H NMR (shift of the -CH₂OH protons downfield to ~4.1-4.4 ppm and appearance of an acetyl methyl singlet).

Rationale: Etherification for Enhanced Metabolic Stability

Ether linkages are generally more resistant to metabolic cleavage than esters, making etherification a key strategy for improving a drug candidate's half-life. [16]A common method is the Williamson ether synthesis, though it requires a strong base (e.g., NaH). Milder, chemoselective methods have also been developed. [16]

Protocol 3.2: O-Methylation using Sodium Hydride and Methyl Iodide
  • Setup: To a flame-dried flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 60 mg) in 5 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of [3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 mmol, 168.2 mg) in 5 mL of anhydrous THF dropwise. Stir at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (MeI) (1.5 mmol, 93 µL) dropwise and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C. Extract the product with diethyl ether (3 x 15 mL).

  • Purification & Characterization: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography. Confirm product formation by ¹H NMR (disappearance of the -OH proton signal and appearance of a methoxy singlet at ~3.4 ppm) and MS.

Summary of Derivatization Strategies and Analytical Validation

The successful synthesis of a derivative library requires robust analytical confirmation at each step. High-performance liquid chromatography (HPLC) is essential for assessing purity, while spectroscopic methods are used for structural elucidation.

Strategy Reaction Type Key Reagents Typical Conditions Product Class Primary Characterization Methods
Epoxide Opening AminolysisPrimary/Secondary Amine, YCl₃Room Temp, Solvent-freeβ-Amino Alcohol¹H NMR, ¹⁹F NMR, LC-MS
Epoxide Opening Azide AdditionNaN₃, NH₄ClReflux in EtOH/H₂Oβ-Azido AlcoholIR (azide stretch ~2100 cm⁻¹), ¹H NMR, LC-MS
Click Chemistry CuAACAlkyne, CuSO₄, Na AscorbateRoom Temp, t-BuOH/H₂O1,2,3-Triazole¹H NMR, ¹³C NMR, LC-MS
Alcohol Func. EsterificationAcyl Chloride, Triethylamine0 °C to RT, DCMEsterIR (C=O stretch ~1735 cm⁻¹), ¹H NMR, LC-MS
Alcohol Func. EtherificationNaH, Alkyl Halide (e.g., MeI)0 °C to RT, THFEther¹H NMR (loss of -OH, new ether signals), LC-MS

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol, with a primary focus on improving enantiomeric excess (ee). Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the production of highly enantioenriched products.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a common hurdle in asymmetric synthesis. This guide provides a systematic approach to identifying and rectifying the root causes of suboptimal stereochemical control in the synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol, particularly when employing the Sharpless Asymmetric Epoxidation of (E)-3-(3-fluorophenyl)prop-2-en-1-ol.

Question: My Sharpless Asymmetric Epoxidation of (E)-3-(3-fluorophenyl)prop-2-en-1-ol is yielding the desired epoxide, but with a low enantiomeric excess (<80% ee). What are the most likely causes and how can I improve the enantioselectivity?

Answer: Low enantiomeric excess in the Sharpless epoxidation is a multifaceted issue that can often be traced back to several key experimental parameters. A systematic evaluation of each component is crucial for effective troubleshooting.[1] The primary areas to investigate are the integrity of the catalyst system, the reaction conditions, and the quality of the substrate and reagents.[1]

Troubleshooting Workflow for Low Enantiomeric Excess

troubleshooting_workflow start Low Enantiomeric Excess Observed catalyst 1. Catalyst System Integrity Check start->catalyst conditions 2. Reaction Condition Optimization catalyst->conditions If ee remains low sub_catalyst1 Verify Ti(Oi-Pr)₄ quality (fresh, dry) catalyst->sub_catalyst1 sub_catalyst2 Confirm tartrate ester optical purity & integrity catalyst->sub_catalyst2 sub_catalyst3 Ensure correct Ti:tartrate stoichiometry (1:1.1-1.2) catalyst->sub_catalyst3 reagents 3. Substrate & Reagent Purity Verification conditions->reagents If ee remains low sub_conditions1 Lower reaction temperature (-20°C to -40°C) conditions->sub_conditions1 sub_conditions2 Ensure strictly anhydrous conditions (dry solvent, molecular sieves) conditions->sub_conditions2 sub_conditions3 Evaluate catalyst loading (5-10 mol%) conditions->sub_conditions3 resolution High Enantiomeric Excess Achieved reagents->resolution Systematic optimization leads to improved stereoselectivity sub_reagents1 Purify allylic alcohol substrate reagents->sub_reagents1 sub_reagents2 Use fresh, high-purity TBHP reagents->sub_reagents2

Caption: A logical workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Catalyst and Reagents

Q1: How critical is the quality of the titanium(IV) isopropoxide, and how should it be handled? A1: The quality of titanium(IV) isopropoxide is paramount. It is extremely sensitive to moisture and can readily hydrolyze to form inactive titanium species, which can lead to a decrease in both yield and enantioselectivity.[1][2] Always use a fresh bottle or a recently distilled batch. It should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a desiccator.

Q2: My diethyl tartrate (DET) has been on the shelf for a while. Could this be the problem? A2: Yes, the optical purity of the chiral tartrate ligand directly impacts the enantiomeric excess of the product.[2] Over time, improper storage can lead to partial racemization or decomposition. It is advisable to use a fresh, high-purity source of L-(+)- or D-(-)-diethyl tartrate. If you suspect the quality of your DET, consider purchasing a new batch.

Q3: What is the optimal stoichiometry between titanium(IV) isopropoxide and the tartrate ester? A3: An excess of the tartrate ligand relative to the titanium is often beneficial. A common and effective ratio is 1:1.1 to 1:1.2 of Ti(Oi-Pr)₄ to tartrate ester.[1] A lower ratio may result in the incomplete formation of the active chiral catalyst, thereby reducing the enantiomeric excess.[1]

Q4: Can I use a different oxidant instead of tert-butyl hydroperoxide (TBHP)? A4: While other hydroperoxides can be used in some cases, TBHP is the standard and most reliable oxidant for the Sharpless Asymmetric Epoxidation, providing reproducible results.[3] If you are experiencing issues, it is best to stick with a high-purity, anhydrous solution of TBHP in toluene or decane. Aqueous TBHP is generally not recommended as water is detrimental to the catalyst.[4]

Reaction Conditions

Q5: What is the effect of temperature on the enantioselectivity of the Sharpless epoxidation? A5: Temperature plays a critical role in enantioselectivity. Lowering the reaction temperature generally leads to a higher enantiomeric excess.[1][5] For the synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol, a temperature of -20°C is a good starting point.[1] If the ee is still not optimal, further cooling to -40°C may be beneficial.

Q6: How important are anhydrous conditions? A6: Strictly anhydrous conditions are crucial for the success of the Sharpless epoxidation.[2] Water hydrolyzes the titanium-tartrate catalyst, leading to the formation of achiral titanium oxides that catalyze a non-enantioselective epoxidation, resulting in a racemic product.[2] Always use oven-dried glassware, anhydrous solvents (like dichloromethane), and consider the addition of 3Å or 4Å molecular sieves to the reaction mixture to scavenge any trace amounts of water.[2][6]

Q7: Does the catalyst loading affect the enantiomeric excess? A7: While catalyst loading primarily affects the reaction rate, very low loadings can lead to a slow reaction, which may allow for a background non-selective epoxidation to occur, thus lowering the overall ee.[1] Conversely, excessively high catalyst loading can sometimes have an adverse effect on enantioselectivity in certain organocatalytic reactions, though this is less commonly reported for Sharpless epoxidations.[7][8][9] A typical catalyst loading of 5-10 mol% is recommended.[1][6]

Substrate and Analysis

Q8: Could impurities in my (E)-3-(3-fluorophenyl)prop-2-en-1-ol be the cause of low ee? A8: Absolutely. Impurities in the allylic alcohol substrate can interfere with the formation and function of the chiral catalyst.[2] It is essential to use highly purified starting material. If necessary, purify the allylic alcohol by flash column chromatography or recrystallization before use.

Q9: How can I accurately determine the enantiomeric excess of my product? A9: The most common and reliable method for determining the enantiomeric excess of chiral epoxides is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10][11][12] You will need a suitable chiral stationary phase column to separate the two enantiomers.

Detailed Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol is a general guideline for the synthesis of [(2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol and may require optimization for your specific laboratory conditions.

Materials:

  • (E)-3-(3-fluorophenyl)prop-2-en-1-ol

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4Å Molecular sieves, powdered and activated

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves (approximately 0.5 g per 1 mmol of substrate).

  • Add anhydrous CH₂Cl₂ (to make a final concentration of ~0.1 M with respect to the substrate).

  • Cool the flask to -20°C in a cryocooler or a suitable cooling bath.

  • To the cooled solvent, add L-(+)-diethyl tartrate (0.06 mmol, 1.2 eq relative to Ti).

  • Add titanium(IV) isopropoxide (0.05 mmol, 1 eq) dropwise while stirring. The solution should turn a pale yellow.

  • Stir the mixture at -20°C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Dissolve (E)-3-(3-fluorophenyl)prop-2-en-1-ol (1.0 mmol) in a minimal amount of dry CH₂Cl₂ and add it to the catalyst solution.

  • Add the solution of tert-butyl hydroperoxide in decane (1.5 mmol, 1.5 eq) dropwise over several minutes, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of celite to remove the titanium salts.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC.

Catalytic Cycle of the Sharpless Asymmetric Epoxidation

sharpless_cycle catalyst [Ti₂(tartrate)₂(OR)₄] substrate_complex Substrate-Catalyst Complex catalyst->substrate_complex + Allylic Alcohol - ROH oxidant_complex Oxidant-Substrate-Catalyst Complex substrate_complex->oxidant_complex + TBHP - ROH product_release Epoxide Product Release oxidant_complex->product_release Oxygen Transfer (Enantioselective) product_release->catalyst + ROH - Epoxide epoxide Chiral Epoxide allylic_alcohol Allylic Alcohol tbhp TBHP

Caption: A simplified representation of the Sharpless asymmetric epoxidation catalytic cycle.

Alternative and Complementary Strategies

If optimizing the Sharpless Asymmetric Epoxidation does not yield the desired enantiomeric excess, or if you wish to explore other avenues, consider the following strategies:

Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers by exploiting their different reaction rates with a chiral catalyst or reagent.[13] This results in an enantioenriched sample of the less reactive enantiomer.[13]

  • Sharpless Kinetic Resolution: The same Sharpless epoxidation catalyst system can be used to kinetically resolve a racemic mixture of the allylic alcohol, although this is less direct than the asymmetric epoxidation of the prochiral substrate.[13][14]

  • Hydrolytic Kinetic Resolution (HKR): Jacobsen's HKR using chiral salen-cobalt complexes is highly effective for resolving terminal epoxides.[15] This could be applied to a racemic mixture of [3-(3-fluorophenyl)oxiran-2-yl]methanol.

Alternative Catalytic Systems

While the Sharpless epoxidation is a benchmark, other catalytic systems have been developed for the asymmetric epoxidation of allylic alcohols:

  • Vanadium-Based Catalysts: Chiral vanadium complexes, often with hydroxamic acid ligands, have been shown to be effective for the asymmetric epoxidation of allylic alcohols, sometimes with complementary selectivity to the Sharpless system.[4]

  • Tungsten-Based Catalysts: Tungsten-catalyzed asymmetric epoxidation using hydrogen peroxide as the oxidant offers an environmentally benign alternative.[16]

Preparative Chiral Chromatography

If a reaction yields a product with moderate enantiomeric excess, preparative chiral chromatography can be employed to separate the enantiomers and obtain a highly enantioenriched sample.[10][11] This method can be scaled up, and techniques like Simulated Moving Bed (SMB) chromatography offer a continuous and efficient means of separation.[10]

Summary of Key Parameters and Their Impact on Enantioselectivity

ParameterRecommended ConditionRationale for High EnantioselectivityCommon Pitfall
Temperature -20°C to -40°CLower temperatures enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[1][5]Higher temperatures decrease enantiomeric excess.[1]
Solvent Anhydrous DichloromethaneProvides good solubility for reagents and is relatively inert.[1]Protic or wet solvents hydrolyze the catalyst.[2]
Ti:Tartrate Ratio 1 : 1.1 - 1.2Ensures complete formation of the active chiral dimeric catalyst.[1]A 1:1 or lower ratio can leave uncomplexed, achiral titanium species.
Catalyst Loading 5-10 mol%Sufficient catalyst concentration to ensure a reasonable reaction rate and minimize background non-selective reactions.[1]Very low loading can lead to slow reactions and reduced enantioselectivity.[1]
Water Content Strictly AnhydrousPrevents the hydrolysis of the moisture-sensitive titanium-tartrate complex.[2]Presence of water leads to the formation of an achiral catalyst and a racemic product.[2]
Reagent Purity High PurityEnsures that the catalyst is not inhibited or poisoned and that the chiral ligand has high optical purity.[2]Impurities can interfere with catalysis; racemized ligand directly lowers the product's ee.[2]

References

  • Södergren, M. J., & Andersson, P. G. (2002). Novel Catalytic Kinetic Resolution of Racemic Epoxides to Allylic Alcohols. Organic Letters, 4(21), 3583–3585. [Link]

  • Škof, M., Meden, A., & Grošelj, U. (2016). Kinetic resolution of epoxy alcohols with the Sharpless Ti-isopropoxide/tartaric ester complex. Tetrahedron, 72(46), 7313-7322. [Link]

  • Pais, L. S., Loureiro, J. M., & Rodrigues, A. E. (1998). Separation of enantiomers of a chiral epoxide by simulated moving bed chromatography. Journal of Chromatography A, 827(2), 215-233. [Link]

  • Wikipedia contributors. (2024, March 19). Kinetic resolution. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2024, from [Link]

  • Panda, M. K., & Kumar, P. (2013). Asymmetric Aminolytic Kinetic Resolution of Racemic Epoxides Using Recyclable Chiral Polymeric Co(III)-Salen Complexes. Organic Letters, 15(16), 4162–4165. [Link]

  • Reddy, G. N., & Kant, R. (2018). An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction. Chemistry – A European Journal, 24(23), 6036-6040. [Link]

  • Lauga, M., Le-Huu, S., & Lattes, A. (2020). Physical Separation of Enantiomeric Products by Compartmentalized Parallel Kinetic Resolution. ChemRxiv. [Link]

  • Kheirjou, S., Riebe, J., Thiele, M., Wölper, C., & Niemeyer, J. (2020). Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6). ResearchGate. [Link]

  • Zhang, W., Basak, A., Kosugi, Y., Hoshino, Y., & Yamamoto, H. (2013). Catalytic Enantioselective Epoxidation of Tertiary Allylic and Homoallylic Alcohols. Journal of the American Chemical Society, 135(8), 3135–3138. [Link]

  • Zhang, W., Basak, A., Kosugi, Y., Hoshino, Y., & Yamamoto, H. (2005). Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model. Angewandte Chemie International Edition, 44(27), 4389-4391. [Link]

  • LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. [Link]

  • Nielsen, L. P. C., & Jacobsen, E. N. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 25(12), 2947. [Link]

  • Rawal, V. H., & Huang, Y. (2001). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 98(15), 8270-8273. [Link]

  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]

  • Zhang, W., Wang, C., & Li, H. (2014). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. Journal of the American Chemical Society, 136(4), 1282–1285. [Link]

  • Wang, B., Li, T., Liu, J., & Zhang, L. (2018). Effects of catalyst loading on enantioselectivity. ResearchGate. [Link]

  • Chen, Y., et al. (2019). Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages. Inorganic Chemistry, 58(22), 15346–15352. [Link]

  • Wikipedia contributors. (2023, December 1). Sharpless epoxidation. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2024, from [Link]

  • Suresh, C. H., & Koga, N. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Organic Chemistry, 89(6), 3635–3646. [Link]

  • Fenster, M. D., & Rychnovsky, S. D. (2011). Cascade Approach to Stereoselective Polycyclic Ether Formation: Epoxides as Trapping Agents for Transposing Allylic Alcohols. Synlett, 2011(11), 1499-1503. [Link]

  • Bräutigam, S., et al. (2025). Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. Journal of the American Chemical Society. [Link]

  • The Career of K. Barry Sharpless. (2002, August 28). Macmillan Group. [Link]

  • Publications. (n.d.). Sharpless Lab, The Scripps Research Institute. Retrieved March 27, 2024, from [Link]

  • Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. (2021, September 7). YouTube. [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-166. [Link]

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Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in [3-(3-fluorophenyl)oxiran-2-yl]methanol Production

Welcome to the technical support center for the synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this critical chiral intermediate, a key building block in the synthesis of pharmaceuticals like Efavirenz.[1][][3][4][5] This document provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges, particularly the issue of low reaction yields.

The predominant and most reliable method for synthesizing this chiral epoxide is the Sharpless Asymmetric Epoxidation (SAE) of the corresponding prochiral starting material, (E)-3-(3-fluorophenyl)prop-2-en-1-ol.[6][7][8][9][10] The SAE is renowned for its high enantioselectivity, typically delivering >90% enantiomeric excess (ee).[11] Our troubleshooting guide will therefore focus on this robust and widely adopted methodology.

Section 1: Foundational Protocol - Sharpless Asymmetric Epoxidation

To effectively troubleshoot, a reliable baseline protocol is essential. The following represents a standard laboratory-scale procedure for the synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol.

Step-by-Step Experimental Protocol
  • Preparation : All glassware must be rigorously oven-dried (>120 °C) and cooled under a stream of dry argon or nitrogen. The entire reaction must be conducted under an inert atmosphere to exclude moisture.[11][12]

  • Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add activated 3Å or 4Å powdered molecular sieves (approx. 0.5 g per mmol of substrate).[7][13][14] Add anhydrous dichloromethane (DCM), freshly distilled from CaH₂, and cool the flask to -20 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Catalyst Formation : To the cooled and stirred suspension, add L-(+)-Diethyl Tartrate (DET) (1.2 equivalents relative to Ti(Oi-Pr)₄). Subsequently, add titanium(IV) isopropoxide, Ti(Oi-Pr)₄, (1.0 equivalent) dropwise. The solution should turn a pale yellow. Stir the resulting mixture at -20 °C for at least 30 minutes to ensure the complete formation of the chiral catalyst complex.[15]

  • Substrate Addition : Add the substrate, (E)-3-(3-fluorophenyl)prop-2-en-1-ol (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, to the catalyst solution.

  • Epoxidation : Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (typically 2.0 M, 1.5 equivalents) dropwise to the reaction mixture. It is critical to maintain the internal temperature below -20 °C during the addition.[15]

  • Reaction Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching and Work-up : Upon completion, quench the reaction by adding a pre-cooled saturated aqueous solution of sodium sulfite or ferrous sulfate to decompose excess peroxide. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Purification : Filter the mixture through a pad of Celite® to remove titanium salts. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield and enantiomeric excess (e.e.) for this reaction? A1: For the Sharpless Asymmetric Epoxidation of allylic alcohols, yields are typically high, often ranging from 70-90%. The enantiomeric excess is generally excellent, consistently delivering >90% e.e., and often >95% e.e. when performed under optimal conditions.[11][16]

Q2: How critical is the quality of the reagents? A2: Reagent quality is paramount and a primary cause of reaction failure.

  • Titanium(IV) isopropoxide : This reagent is extremely sensitive to moisture and can rapidly hydrolyze to form inactive titanium oxides (TiO₂), which are often visible as a white precipitate.[11][12] Always use a new bottle or a properly stored reagent under an inert atmosphere.

  • tert-Butyl hydroperoxide (TBHP) : TBHP can decompose over time. It is advisable to use a recently purchased bottle or titrate older batches to determine the active oxidant concentration.

  • Solvent : Anhydrous solvents are non-negotiable. Dichloromethane should be freshly distilled from a suitable drying agent like calcium hydride.

Q3: Why are molecular sieves necessary if the reaction is catalytic? A3: The original stoichiometric SAE protocol was improved by the addition of molecular sieves.[14][17] Water is highly detrimental as it hydrolyzes the Ti(Oi-Pr)₄ catalyst.[11] Molecular sieves act as a scavenger, trapping any trace amounts of water present in the solvent or on the glassware, or introduced during reagent transfer. This preserves the active catalyst, allowing the reaction to proceed efficiently with only catalytic amounts (5-10 mol%) of the titanium-tartrate complex.[7][17][18]

Section 3: Systematic Troubleshooting Guide

This section is organized by common experimental observations to help you rapidly diagnose and solve issues leading to low yields.

Problem 1: Low or No Conversion of Starting Material

This is often indicated by TLC or HPLC analysis showing a significant amount of unreacted (E)-3-(3-fluorophenyl)prop-2-en-1-ol.

Potential Cause Explanation & Causality Recommended Solution
Inactive Catalyst The titanium-tartrate complex is the heart of the reaction.[6] Moisture is the most common culprit, causing hydrolysis of Ti(Oi-Pr)₄ into catalytically inactive TiO₂ species.[11][12] An incorrect ratio of Ti(Oi-Pr)₄ to the tartrate ester can also lead to an improperly formed or less active catalyst.Verify Reagent Quality: Use a fresh, unopened bottle of Ti(Oi-Pr)₄ or purify older stock by distillation. Ensure Anhydrous Conditions: Rigorously dry all glassware and use freshly distilled anhydrous solvents. Conduct the entire experiment under a positive pressure of argon or nitrogen. Check Stoichiometry: Ensure a slight excess of the tartrate ligand relative to the titanium isopropoxide is used (e.g., 1.2:1 ratio of DET:Ti).[19]
Degraded Oxidant tert-Butyl hydroperoxide (TBHP) is an organic peroxide that can degrade upon storage, reducing the effective concentration of the oxidizing agent available for the reaction.Use Fresh TBHP: Employ a new bottle of TBHP. Titrate Older Stock: If using an older bottle, determine its active oxygen content via iodometric titration before use to ensure correct stoichiometry.
Incorrect Temperature The formation of the active dimeric titanium catalyst and the subsequent epoxidation step are temperature-sensitive.[11][20] Temperatures that are too low may slow the reaction to a halt, while temperatures that are too high can decrease enantioselectivity and promote side reactions.[15]Calibrate Thermometer: Ensure the thermometer or temperature probe is accurately calibrated. Maintain -20 °C: Use a reliable and stable cooling bath. The dropwise addition of TBHP is crucial to prevent exothermic spikes in temperature.
Problem 2: High Conversion but Low Yield of Isolated Product

In this scenario, the starting material is consumed, but the final purified product mass is low.

Potential Cause Explanation & Causality Recommended Solution
Epoxide Ring-Opening The product, an epoxide, is a strained three-membered ring.[21] It is susceptible to nucleophilic ring-opening under harsh acidic or basic conditions, which can occur during the work-up phase, leading to the formation of diols or other byproducts.[12][22]Gentle Quenching: Use a mild quenching agent like saturated sodium sulfite. Avoid strong acids or bases during the work-up. Maintain Neutral pH: Ensure the pH of the aqueous phase remains near neutral during extraction. Use a brine wash to help break emulsions and remove water-soluble impurities without drastic pH changes.
Product Volatility/Loss While [3-(3-fluorophenyl)oxiran-2-yl]methanol is not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if heated.Careful Concentration: Remove the solvent using a rotary evaporator at moderate temperature (e.g., < 40°C) and controlled pressure.
Mechanical Losses Significant product can be lost during transfers, filtration of titanium salts, and especially during column chromatography if not performed optimally.Optimize Chromatography: Use an appropriate column size and silica gel loading. Select a solvent system that provides good separation (Rf ~0.25-0.35). Ensure complete elution of the product from the column.
Problem 3: Formation of Significant Byproducts

The presence of multiple spots on TLC or peaks in GC/HPLC, other than starting material and product, indicates side reactions.

Potential Cause Explanation & Causality Recommended Solution
Oxidative Degradation Cinnamyl alcohols can be sensitive to oxidation, potentially forming aldehydes (cinnamaldehyde derivatives) or carboxylic acids, especially if exposed to air for prolonged periods or if excess oxidant is used under non-ideal conditions.[23]Control Oxidant Stoichiometry: Use no more than 1.5-2.0 equivalents of TBHP. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction to prevent air oxidation. Purify Starting Material: Ensure the starting (E)-3-(3-fluorophenyl)prop-2-en-1-ol is pure and free from oxidized impurities before starting the reaction.
Formation of Diol As mentioned, ring-opening of the epoxide product leads to the corresponding diol. This is a common byproduct if the work-up conditions are not carefully controlled.Optimize Work-up: Refer to the solutions for "Epoxide Ring-Opening" in Problem 2. A quick and efficient work-up at moderate temperatures is key.

Section 4: Visual Diagrams & Workflows

Troubleshooting Logic Flow

This diagram outlines a systematic approach to diagnosing low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Analyze Reaction Crude: Low SM Conversion? Start->Check_Conversion Catalyst_Issue Potential Cause: Inactive Catalyst System Check_Conversion->Catalyst_Issue Yes Workup_Issue Potential Cause: Product Loss During Workup Check_Conversion->Workup_Issue No (SM Consumed) Oxidant_Issue Potential Cause: Degraded Oxidant Catalyst_Issue->Oxidant_Issue Temp_Issue Potential Cause: Incorrect Temperature Catalyst_Issue->Temp_Issue Solution_Catalyst Solution: - Use Anhydrous Conditions - Verify Reagent Quality - Check Stoichiometry Catalyst_Issue->Solution_Catalyst Solution_Oxidant Solution: - Use Fresh TBHP - Titrate Old Stock Oxidant_Issue->Solution_Oxidant Solution_Temp Solution: - Calibrate Thermometer - Maintain Temp < -20°C Temp_Issue->Solution_Temp Side_Reaction Potential Cause: Side Reactions Dominating Workup_Issue->Side_Reaction Solution_Workup Solution: - Gentle Quench & Neutral pH - Optimize Chromatography - Careful Solvent Removal Workup_Issue->Solution_Workup Solution_Side_Reaction Solution: - Control Oxidant Stoichiometry - Purify Starting Material Side_Reaction->Solution_Side_Reaction

Caption: A decision tree for troubleshooting low yields.

Core Catalytic Cycle of Sharpless Epoxidation

This diagram illustrates the generally accepted mechanism, highlighting the key species involved.

Sharpless_Cycle Ti_OiPr4 Ti(OiPr)₄ Catalyst_Dimer [Ti(tartrate)(OiPr)₂]₂ Active Catalyst Dimer Ti_OiPr4->Catalyst_Dimer + 2 DET - 4 iPrOH Loaded_Complex Substrate & Oxidant Coordinated Complex Catalyst_Dimer->Loaded_Complex Product_Complex Product Complex Loaded_Complex->Product_Complex Oxygen Transfer Product_Complex->Catalyst_Dimer Product Release Epoxide [3-(3F-Ph)oxiran-2-yl]methanol (Product) Product_Complex->Epoxide L1->Loaded_Complex + Allylic Alcohol + TBHP L4->Catalyst_Dimer + tBuOH

Sources

Troubleshooting

preventing unwanted ring-opening of[3-(3-fluorophenyl)oxiran-2-yl]methanol

Welcome to the technical support center for [3-(3-fluorophenyl)oxiran-2-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [3-(3-fluorophenyl)oxiran-2-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Unwanted ring-opening of the epoxide is a common challenge that can lead to reduced yields, product contamination, and difficulties in purification. This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, diagnose, and resolve these issues in your experiments.

Understanding the Challenge: The Reactivity of [3-(3-fluorophenyl)oxiran-2-yl]methanol

The structure of [3-(3-fluorophenyl)oxiran-2-yl]methanol presents a unique set of reactivity challenges. The strained three-membered oxirane ring is inherently susceptible to nucleophilic attack. The presence of a benzylic carbon, which can stabilize a partial positive charge, and a primary alcohol, which can act as an internal nucleophile or participate in hydrogen bonding, further complicates its reactivity profile.

Unwanted ring-opening can be triggered by acidic or basic conditions, or by the presence of strong nucleophiles, leading to the formation of diols and other byproducts. This guide will provide strategies to mitigate these undesired reactions.

Troubleshooting Guide: Preventing and Diagnosing Unwanted Ring-Opening

This section is formatted as a series of questions and answers to address specific problems you may encounter during your experiments.

Question 1: My reaction is producing a significant amount of a diol byproduct. What are the likely causes and how can I prevent this?

Answer:

The formation of a diol, specifically 3-(3-fluorophenyl)propane-1,2-diol, is the most common result of unwanted epoxide ring-opening. This typically occurs through either acid- or base-catalyzed hydrolysis.

Potential Causes and Solutions:

  • Acid-Catalyzed Hydrolysis: Trace amounts of acid in your reaction mixture can protonate the epoxide oxygen, making it a much better leaving group and highly susceptible to nucleophilic attack by water.[1] The benzylic carbon of [3-(3-fluorophenyl)oxiran-2-yl]methanol is particularly prone to attack under acidic conditions due to the stabilization of the partial positive charge in the transition state.[2][3]

    • Troubleshooting Steps:

      • Ensure all glassware is scrupulously dry: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Purify reagents: Ensure all starting materials and reagents are free from acidic impurities.

      • Incorporate a non-nucleophilic base: If your reaction is sensitive to acid, consider adding a proton sponge, such as 2,6-di-tert-butylpyridine, to scavenge any trace acid.

  • Base-Catalyzed Hydrolysis: Strong bases can deprotonate any residual water, generating hydroxide ions which are potent nucleophiles that can attack the epoxide.[1] Under basic conditions, the nucleophilic attack will preferentially occur at the less sterically hindered carbon (the one bearing the methanol group).[2][4]

    • Troubleshooting Steps:

      • Avoid strong aqueous bases: If a basic promoter is required for your desired transformation, opt for non-aqueous, non-nucleophilic bases where possible.

      • Careful work-up: During the reaction work-up, quench any excess base carefully with a mild acid at low temperatures to avoid localized pH spikes.

Question 2: I am observing an unexpected cyclic ether byproduct. What is happening and how can I stop it?

Answer:

The presence of the primary alcohol in [3-(3-fluorophenyl)oxiran-2-yl]methanol creates the potential for an intramolecular ring-opening reaction, leading to the formation of a substituted tetrahydrofuran. This can be catalyzed by both acid and base.

Mechanism of Intramolecular Cyclization:

G cluster_acid Acid-Catalyzed Intramolecular Ring-Opening cluster_base Base-Catalyzed Intramolecular Ring-Opening start_acid [3-(3-fluorophenyl)oxiran-2-yl]methanol protonated_epoxide Protonated Epoxide start_acid->protonated_epoxide H+ cyclized_product_acid Substituted Tetrahydrofuran protonated_epoxide->cyclized_product_acid Intramolecular attack by -OH start_base [3-(3-fluorophenyl)oxiran-2-yl]methanol alkoxide Alkoxide Intermediate start_base->alkoxide Base cyclized_product_base Substituted Tetrahydrofuran alkoxide->cyclized_product_base Intramolecular attack by -O- G start [3-(3-fluorophenyl)oxiran-2-yl]methanol reagents TBDMS-Cl, Imidazole, Anhydrous DMF start->reagents reaction Stir at RT under N₂ reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Flash Chromatography workup->purification product TBDMS-protected Epoxide purification->product

Caption: Workflow for TBDMS protection.

  • Preparation: To a solution of [3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction and detect the formation of ring-opened byproducts?

A1: A combination of Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Provides a quick and simple way to visualize the consumption of the starting material and the appearance of new products. The more polar diol byproduct will have a lower Rf value than the starting epoxide.

  • GC-MS: An excellent tool for identifying and quantifying volatile components in your reaction mixture. [2][5]The epoxide, its protected form, and potential byproducts will have distinct retention times and mass spectra.

  • HPLC: Particularly useful for less volatile compounds and for preparative separation. [6]A reverse-phase column (e.g., C18 or Phenyl-bonded) with a mobile phase of acetonitrile and water is a good starting point for method development. [2][7][8] Q2: What are the best practices for storing [3-(3-fluorophenyl)oxiran-2-yl]methanol to ensure its stability?

A2: Epoxides are sensitive to moisture and acidic/basic contaminants. [1][9]* Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. [1][9][10]* Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric moisture.

  • Material Compatibility: Use glass containers with PTFE-lined caps. Avoid storage in containers that may leach acidic or basic impurities.

Q3: My desired reaction requires a nucleophile. How can I favor the reaction at the intended site over ring-opening of the epoxide?

A3: The key is to control the reaction conditions to favor your desired transformation.

  • Use a Protected Substrate: As detailed in the troubleshooting guide, protecting the free hydroxyl group will prevent it from interfering.

  • Choose Your Nucleophile and Conditions Wisely:

    • For reactions at another site on the molecule: Ensure your reaction conditions are neutral or as close to neutral as possible.

    • For ring-opening with a specific nucleophile: If the goal is to open the epoxide ring, use a strong, non-basic nucleophile under anhydrous conditions to minimize hydrolysis. The regioselectivity will be dictated by the reaction conditions (acidic vs. basic). [1][2] Q4: Are there any specific safety precautions I should take when working with [3-(3-fluorophenyl)oxiran-2-yl]methanol?

A4: As with all chemicals, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. [1][10]Work in a well-ventilated fume hood. [1]Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). DEGREE PROJECT IN CHEMICAL SCIENCE AND ENGINEERING Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Retrieved from [Link]

  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Science.gov. (n.d.). semi-preparative hplc separation: Topics by Science.gov. Retrieved from [Link]

  • MasterBond.com. (2026, February 18). How to Properly Store Epoxy Adhesives. Retrieved from [Link]

  • MDPI. (2020, November 16). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Retrieved from [Link]

  • Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]

  • PubMed. (2007, February 15). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]

  • Zhang, X., & Du, X. (2020). Regio- and Enantioselective Epoxy Ring Opening of 2,3-Epoxy-3-phenyl Alcohols/Carboxylic Acids and Their Derivatives. Russian Journal of Organic Chemistry, 56(4), 545-555.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Roman, G. (2017, January 5). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Phenyl-3-propylpentane-1,5-diol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2019, June 12). TBMDS Protection of a Phenol going way over expected time? Retrieved from [Link]

  • MDPI. (2024, October 22). Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column for Simultaneous Quantitation of Three Sunscreen Filters in a Moisturizing Sunscreen Cream for Acne-Prone Skin. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of HPLC Conditions for [3-(3-fluorophenyl)oxiran-2-yl]methanol Purification

Welcome to the dedicated technical support guide for the HPLC purification of [3-(3-fluorophenyl)oxiran-2-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the HPLC purification of [3-(3-fluorophenyl)oxiran-2-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the analysis and purification of this compound. The guide is structured in a question-and-answer format to directly address specific issues, explaining not just the how, but the critical why behind each methodological choice.

Part 1: Achiral Reversed-Phase HPLC - Purity Assessment & General Troubleshooting

This section focuses on the initial analysis of [3-(3-fluorophenyl)oxiran-2-yl]methanol to assess its purity without separating its enantiomers. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard modality for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing an RP-HPLC method for [3-(3-fluorophenyl)oxiran-2-yl]methanol?

A1: The primary challenges stem from three key molecular features:

  • Polarity: The presence of a hydroxyl (-OH) group and an epoxide ring makes the molecule quite polar. This can lead to poor retention on traditional C18 columns, with the compound eluting very early, close to the solvent front.[1][2][3]

  • Epoxide Ring Instability: Epoxides are susceptible to ring-opening, especially under acidic or strongly nucleophilic conditions. This chemical instability can lead to the appearance of degradation peaks during analysis, compromising the accuracy of purity assessments.[4][5]

  • UV Absorbance: The 3-fluorophenyl group provides good UV absorbance, which is advantageous for detection. The optimal wavelength should be empirically determined but is typically around 254 nm or a lower wavelength like 220 nm for higher sensitivity.

Q2: I'm not getting enough retention on my C18 column. The peak is eluting in the void volume. What should I do?

A2: This is a classic issue for polar analytes.[6] To increase retention, you must increase the polarity of your mobile phase. In a reversed-phase system, this means increasing the proportion of the aqueous component (water).

  • Immediate Action: If you are using a gradient, make the initial conditions more aqueous (e.g., start with 95% water / 5% acetonitrile instead of 80% water / 20% acetonitrile). If you are running an isocratic method, systematically increase the percentage of water in the mobile phase.[1]

  • Alternative Columns: If increasing the water content doesn't provide adequate retention or resolution, consider using a "polar-embedded" or "aqua" type C18 column. These columns are designed with proprietary modifications to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar compounds. Another option is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for highly polar compounds.[3][6]

Q3: My peak shape is poor (tailing). What is the cause and how can I fix it?

A3: Peak tailing is often caused by secondary interactions between the analyte and the silica backbone of the stationary phase, particularly with free silanol groups.

  • Mobile Phase Modifier: The most common solution is to add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with your analyte. However, a critical warning for this compound: Epoxides can be acid-sensitive.[7] Start with formic acid, as it is weaker than TFA. If you observe new impurity peaks appearing after adding acid, it is likely causing degradation.

  • pH Control: Ensure the mobile phase pH is controlled and is ideally kept between 3 and 7 to protect the silica-based column and minimize analyte instability.

  • Column Choice: Using a high-purity, end-capped silica column will minimize the number of available free silanols and can significantly improve peak shape for basic or polar compounds.

Q4: I am observing a new peak that grows over time as my sample sits in the autosampler. What's happening?

A4: This is a strong indicator of sample degradation. The epoxide ring is likely opening.

  • Investigate the Sample Solvent: What is your sample dissolved in? If the diluent is acidic or contains nucleophiles (like methanol, which can act as a nucleophile), it could be causing degradation. Try dissolving your sample in the initial mobile phase or a neutral, aprotic solvent like acetonitrile.

  • Check for Contamination: Degradation can sometimes be catalyzed by contaminants. Research has shown that even certain types of amber glass HPLC vials can catalyze the degradation of some epoxymorphinan compounds.[4] While this is compound-specific, it highlights the need to consider all sources of potential reactivity.

  • Temperature Control: Keep the autosampler temperature low (e.g., 4-10 °C) to slow down potential degradation reactions.

Part 2: Chiral HPLC Purification - Separating the Enantiomers

For any pharmaceutical application, separating the enantiomers of [3-(3-fluorophenyl)oxiran-2-yl]methanol is essential, as they will likely have different pharmacological activities.[8] This requires the use of a Chiral Stationary Phase (CSP).

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Racemic Standard of [3-(3-fluorophenyl)oxiran-2-yl]methanol Screen_Cols Screen Multiple Chiral Columns (e.g., Amylose & Cellulose-based CSPs) Start->Screen_Cols Screen_Modes Test in Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) Modes Screen_Cols->Screen_Modes Eval Evaluate Resolution (Rs) Is Rs > 1.5? Screen_Modes->Eval No_Sep No or Poor Separation. Return to Screening with Different Columns/Modes Eval->No_Sep  No Optimize Optimize Mobile Phase (Solvent Ratio, Additives) & Temperature Eval->Optimize  Yes No_Sep->Screen_Cols Final Finalized Chiral Method Optimize->Final

Caption: A typical workflow for developing a chiral HPLC separation method.

Frequently Asked Questions (FAQs)

Q1: What type of chiral column should I start with?

A1: Polysaccharide-based CSPs are the most versatile and successful for a wide range of compounds and are the recommended starting point.[9] These columns consist of a silica support coated or immobilized with a polysaccharide derivative, typically amylose or cellulose carbamates or esters.

  • Recommended Starting Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dichlorophenylcarbamate)

  • These phases are known to resolve a broad array of racemates, including those with aromatic systems and hydrogen-bonding groups like your compound.[8][10]

Q2: What is the difference between Normal Phase, Polar Organic, and Reversed-Phase modes in chiral chromatography? Which one should I use?

A2: The choice of mobile phase mode is critical and dramatically affects selectivity. You should screen your compound in all three modes to find the best separation conditions.[11]

ModeMobile Phase CompositionAdvantagesDisadvantages
Normal Phase (NP) Typically Hexane or Heptane with an alcohol modifier (e.g., Isopropanol, Ethanol).High efficiency, often provides the best selectivity. Good for preparative scale-up due to solvent volatility.Poor solubility for some polar compounds. Mobile phase miscibility issues can occur.
Polar Organic (PO) Pure polar solvents like Methanol, Ethanol, or Acetonitrile, often with additives.Good for compounds that are poorly soluble in NP solvents. Simple mobile phases.[9]Can sometimes have lower efficiency than NP.
Reversed-Phase (RP) Aqueous buffers (e.g., Ammonium acetate) mixed with Acetonitrile or Methanol.Compatible with LC-MS. Good for very polar compounds.May have lower selectivity compared to NP or PO modes. Buffers can be problematic for preparative work.

Q3: I am getting no enantiomeric separation on my chosen chiral column. What should I try next?

A3: Do not be discouraged; this is common. Chiral recognition is highly specific.

  • Change the Mobile Phase Mode: If you tried Normal Phase, switch to Polar Organic or Reversed-Phase. The interactions governing separation are completely different in each mode.

  • Change the Alcohol Modifier (in NP): The choice of alcohol can invert the elution order or induce separation where none was seen before. If you used Isopropanol (IPA), try Ethanol (EtOH). The subtle change in the hydrogen bonding characteristics can be enough to resolve the enantiomers.

  • Try a Different Column: If one polysaccharide column (e.g., amylose-based) fails, try another with a different derivative (e.g., cellulose-based). Their chiral recognition mechanisms are different.[12]

  • Adjust Temperature: Lowering the column temperature often increases resolution, although it will also increase backpressure and run time.

Part 3: General HPLC Troubleshooting Logic

This decision tree provides a logical path for diagnosing common HPLC issues encountered during the analysis of [3-(3-fluorophenyl)oxiran-2-yl]methanol.

G Problem Problem Observed: Poor Peak Shape Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Split Split or Broad Peak Problem->Split Tailing_Cause1 Cause: Secondary Silanol Interactions Solution: Add 0.1% Formic Acid to mobile phase. (Caution: Monitor for epoxide degradation!) Tailing->Tailing_Cause1 Tailing_Cause2 Cause: Column Contamination/Aging Solution: Flush column with strong solvent. If no improvement, replace column. Tailing->Tailing_Cause2 Fronting_Cause1 Cause: Sample Overload Solution: Reduce injection volume or sample concentration. Fronting->Fronting_Cause1 Fronting_Cause2 Cause: Sample solvent stronger than mobile phase Solution: Dissolve sample in initial mobile phase. Fronting->Fronting_Cause2 Split_Cause1 Cause: Clogged Frit or Column Void Solution: Reverse flush column (disconnect from detector). If no improvement, replace column. Split->Split_Cause1 Split_Cause2 Cause: Sample precipitating on injection Solution: Check sample solubility in mobile phase. Split->Split_Cause2

Sources

Troubleshooting

Technical Support Center: Troubleshooting [3-(3-fluorophenyl)oxiran-2-yl]methanol Crystallization

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I frequently consult on the isolation and purification of sensitive chiral epoxy alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I frequently consult on the isolation and purification of sensitive chiral epoxy alcohols. [3-(3-fluorophenyl)oxiran-2-yl]methanol is a highly valuable intermediate synthesized via the Sharpless asymmetric epoxidation, utilized extensively in the development of monoamine reuptake inhibitors and advanced active pharmaceutical ingredients (APIs)[1].

While bench-scale syntheses often rely on column chromatography[2], scalable drug development demands direct crystallization. However, the inherent ring strain of the epoxide, combined with residual titanium/tartrate catalysts, frequently leads to yield-destroying side products. This guide provides field-proven, self-validating protocols to minimize degradation and consistently achieve >98% enantiomeric excess (ee).

Part 1: Mechanistic Pathways of Epoxide Degradation

Before troubleshooting specific symptoms, we must understand the causality of side-product formation. The oxirane ring is highly reactive. Under improper thermal conditions or in the presence of residual Lewis acids (Ti⁴⁺), the molecule is susceptible to three primary degradation pathways[3]:

EpoxideDegradation A [3-(3-fluorophenyl) oxiran-2-yl]methanol B Diol Formation (Hydrolytic Ring Opening) A->B H2O, Ti(IV) (Lewis Acid) C Oligomerization (Intermolecular Attack) A->C Heat (>40°C) (Concentration) D Payne Rearrangement (Isomerization) A->D pH > 9 (Strong Base)

Primary degradation pathways of[3-(3-fluorophenyl)oxiran-2-yl]methanol during isolation.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is an oil that resists crystallization. How do I remove residual TBHP and tartrate ligands without destroying the epoxide? Causality: Unreacted tert-butyl hydroperoxide (TBHP) and diisopropyl tartrate (DIPT) act as potent crystallization inhibitors. Traditional reduction of TBHP with dimethyl sulfide (DMS) leaves behind DMSO, which can also hinder crystal lattice formation. Solution: Utilize a phosphite quench. Triethylphosphite exothermically reduces TBHP to tert-butanol and converts to triethylphosphate[4]. Triethylphosphate is highly soluble in aliphatic hydrocarbons (like heptane), allowing the epoxy alcohol to crystallize out of the matrix without requiring a harsh aqueous hydrolysis step that risks ring-opening.

Q2: I am observing a 10-15% loss in yield due to diol formation during the aqueous workup. How can I prevent this? Causality: The standard Sharpless workup uses 10% aqueous tartaric acid or citric acid to break the titanium-tartrate complex. If the contact time is too long or the temperature exceeds 20°C, the localized acidity combined with the Lewis acidic titanium catalyzes the nucleophilic attack of water on the epoxide. Solution: Implement a biphasic quench with a strictly controlled temperature profile (0–5°C). Use a pre-chilled 10% citric acid solution and limit phase contact time to <30 minutes. Self-validating check: Monitor the aqueous phase pH; it must remain between 3.5 and 4.5 to ensure the Ti-complex is broken without over-acidifying the epoxide.

Q3: During recrystallization, my purity drops, and I see high-molecular-weight impurities on HPLC. What is happening? Causality: You are likely heating the solvent too much to achieve dissolution. Epoxy alcohols are prone to thermal oligomerization. The primary alcohol of one molecule attacks the activated oxirane carbon of another. Solution: Shift from a cooling crystallization to an anti-solvent crystallization. Dissolve the crude in a minimal amount of toluene at ambient temperature (do not exceed 30°C), and slowly dose in heptane as the anti-solvent.

Part 3: Quantitative Data: Solvent System Optimization

The choice of crystallization solvent dictates both the yield and the suppression of side products. The table below summarizes the thermodynamic and kinetic outcomes of various solvent systems based on process development data for fluorinated phenylglycidol derivatives.

Solvent SystemCrystallization MethodYield (%)Chiral Purity (% ee)Oligomer FormationDiol Formation
Ethyl Acetate / HexaneCooling (50°C to 0°C)55%95.0%High (>5%)Low (<1%)
MTBE / IsooctaneAnti-solvent (20°C)78%98.5%Low (<1%)Low (<1%)
Toluene / HeptaneAnti-solvent (25°C to 5°C)82%99.0%Trace (<0.5%)Trace (<0.5%)
DichloromethaneEvaporativeN/A (Oils out)92.0%Moderate (2%)High (4%)

Table 1: Comparison of crystallization parameters and side-product profiles for [3-(3-fluorophenyl)oxiran-2-yl]methanol.

Part 4: Validated Step-by-Step Methodology

To ensure high scientific integrity and reproducibility, follow this self-validating protocol for the isolation and crystallization of [(2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol. This protocol relies on the Toluene/Heptane anti-solvent system to avoid thermal stress.

Step 1: Reaction Quench & Titanium Removal

  • Upon completion of the Sharpless epoxidation (typically conducted in toluene or DCM at -20°C), add 1.2 equivalents of triethylphosphite dropwise, maintaining the internal temperature below -10°C to quench residual TBHP.

  • Stir for 30 minutes. Self-validation: A negative starch-iodide test confirms the complete consumption of peroxides.

  • Add a pre-chilled (5°C) 10% aqueous citric acid solution. Stir vigorously for 20 minutes to break the Ti-tartrate complex.

  • Separate the phases immediately. Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

Step 2: Solvent Exchange

  • Concentrate the organic layer under reduced pressure (vacuum < 50 mbar) keeping the water bath strictly below 30°C to prevent oligomerization.

  • Chase the residual solvent with 2 volumes of toluene until a concentrated toluene solution is achieved.

Step 3: Anti-Solvent Crystallization

  • Transfer the concentrated toluene solution to a crystallization vessel equipped with a mechanical stirrer.

  • Add a small portion of [(2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol seed crystals (approx. 0.5% w/w) at 20–25°C.

  • Once the seed bed is established (suspension becomes cloudy), begin dropwise addition of heptane (3 to 4 volumes relative to toluene) over 2 hours.

  • Cool the resulting slurry to 5°C at a rate of 0.5°C/min.

  • Self-validation: Sample the mother liquor for HPLC analysis. The crystallization is complete when the concentration of the API in the mother liquor plateaus.

Step 4: Filtration and Drying

  • Filter the off-white crystals under a nitrogen atmosphere to prevent moisture ingress.

  • Wash the filter cake with cold (0°C) heptane.

  • Dry in a vacuum oven at 25°C until constant weight is achieved.

CrystallizationWorkflow Step1 1. TBHP Quench (Triethylphosphite, <-10°C) Step2 2. Ti/Tartrate Removal (Citric Acid Wash, 5°C) Step1->Step2 Step3 3. Concentration (Vacuum, <30°C) Step2->Step3 Step4 4. Anti-Solvent Addition (Heptane Dropwise, 20°C) Step3->Step4 Step5 5. Filtration & Drying (Pure Crystals >99% ee) Step4->Step5

Self-validating anti-solvent crystallization workflow for high-purity epoxy alcohol recovery.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Turnover in the Epoxidation of 3-(3-Fluorophenyl)prop-2-en-1-ol

Welcome to the Advanced Synthesis Support Center. This guide is tailored for researchers, scientists, and drug development professionals working on the asymmetric epoxidation of (E)-3-(3-fluorophenyl)prop-2-en-1-ol to yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is tailored for researchers, scientists, and drug development professionals working on the asymmetric epoxidation of (E)-3-(3-fluorophenyl)prop-2-en-1-ol to yield the chiral building block [3-(3-fluorophenyl)oxiran-2-yl]methanol .

Achieving high catalyst turnover numbers (TON) in the Sharpless asymmetric epoxidation of fluorinated cinnamyl alcohol derivatives presents unique challenges due to electronic deactivation and product inhibition[1]. This guide provides field-proven troubleshooting, validated protocols, and mechanistic causality to ensure your catalytic cycles remain robust.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my Ti(OPr-i)₄/DET catalyst die before reaching full conversion when using sub-stoichiometric (5 mol%) loadings? Causality & Insight: The titanium-tartrate catalytic cycle is highly susceptible to two off-cycle deactivation pathways: water-induced hydrolysis and product inhibition. Adventitious water hydrolyzes the active [Ti(tartrate)(OR)₂] dimer into unreactive Ti–O–Ti oligomers. Furthermore, your product—[3-(3-fluorophenyl)oxiran-2-yl]methanol—is a 2,3-epoxy alcohol that acts as a bidentate ligand. It binds tightly to the Ti(IV) center, competing with the incoming allylic alcohol and oxidant, effectively stalling turnover. The addition of activated 3Å or 4Å molecular sieves is mandatory to scavenge water, prevent hydrolysis, and shift the equilibrium toward product release[2],[3].

Q2: How does the 3-fluorophenyl group influence the reaction kinetics compared to standard cinnamyl alcohol? Causality & Insight: The fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I effect). This slightly decreases the electron density of the adjacent alkene, rendering it less nucleophilic. Consequently, the rate of enantioselective oxygen transfer from the coordinated alkylperoxo ligand to the alkene is reduced. Because the catalyst spends more time in the substrate-bound intermediate state, it is more vulnerable to background decomposition. Maintaining absolute anhydrous conditions is critical to protect the resting state of the catalyst.

Q3: How do I properly prepare molecular sieves to ensure they rescue catalyst turnover? Causality & Insight: Commercially available molecular sieves contain significant adsorbed water. If not rigorously activated, they will introduce water into your reaction rather than remove it, instantly killing the titanium catalyst[4].

  • Self-Validation Check: After thermal activation, place a few beads/powder in the palm of your gloved hand and add a drop of water. A properly activated sieve will generate a noticeable exothermic reaction (heat).

  • Location-Specific Note (Taiwan & High-Humidity Environments): Ambient moisture in high-humidity regions can rapidly deactivate molecular sieves during transfer. Always weigh and transfer your sieves inside a glovebox or under a vigorous argon counter-flow.

Q4: Does the choice of oxidant formulation matter for turnover? Causality & Insight: Absolutely. tert-Butyl hydroperoxide (TBHP) must be used in a non-polar, anhydrous solvent (typically 5.0–5.5 M in decane or toluene)[1],[5]. Aqueous H₂O₂ or TBHP in water will cause immediate catalyst hydrolysis.

  • Self-Validation Check: Always verify the exact molarity of your TBHP solution via iodometric titration before setting up the reaction. Degraded oxidant alters the Ti:TBHP stoichiometry, leading to poor turnover and reduced enantiomeric excess (ee).

Part 2: Quantitative Data & Condition Benchmarking

The following table summarizes the impact of reaction conditions on the turnover and yield of[3-(3-fluorophenyl)oxiran-2-yl]methanol[2].

Reaction ConditionTi(OPr-i)₄ LoadingDET LoadingMolecular SievesConversion (%)ee (%)Turnover Number (TON)Primary Failure Mode
Classical Stoichiometric 100 mol%120 mol%None>95%95%< 1Atom inefficient; difficult purification.
Catalytic (Unoptimized) 5 mol%6 mol%None<30%85%< 6Rapid hydrolysis & product inhibition.
Catalytic (Optimized) 5 mol%6 mol%3Å Powdered >95% 96% > 19 N/A (Stable, continuous turnover)

Part 3: Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting where the system is vulnerable to failure and exactly how the addition of molecular sieves rescues the turnover frequency.

CatalystTurnover PreCat Ti(OPr-i)4 + DET (Precatalyst) ActiveCat [Ti(DET)(OPr-i)2]2 (Active Dimeric Catalyst) PreCat->ActiveCat Ligand Exchange SubstrateBound Ti-Complex + 3-(3-fluorophenyl)prop-2-en-1-ol + TBHP ActiveCat->SubstrateBound Substrate & Oxidant Binding Deactivated Ti-O-Ti Oligomers (Irreversible Deactivation) ActiveCat->Deactivated + Adventitious H2O (Hydrolysis) ProductFormed Ti-Complex + [3-(3-fluorophenyl)oxiran-2-yl]methanol SubstrateBound->ProductFormed Oxygen Transfer ProductFormed->ActiveCat Product Release (Successful Turnover) ProductInhibition Ti-Epoxy Alcohol Chelate (Product Inhibition) ProductFormed->ProductInhibition Tight Binding ProductInhibition->ActiveCat Slow Release Sieves 3Å / 4Å Molecular Sieves (Water Scavenger) Sieves->ActiveCat Protects from Hydrolysis

Figure 1: Catalytic cycle of the Sharpless epoxidation demonstrating the critical intervention of molecular sieves to prevent hydrolysis and mitigate product inhibition.

Part 4: Validated Experimental Protocol

Step-by-Step Methodology: Catalytic Asymmetric Epoxidation of (E)-3-(3-fluorophenyl)prop-2-en-1-ol

Step 1: Rigorous Activation of Molecular Sieves

  • Weigh 150–200 mg of powdered 3Å molecular sieves per 1 mmol of substrate.

  • Heat the sieves in a Schlenk flask at 250 °C under high vacuum (<0.1 mmHg) for 12 hours.

  • Cool to room temperature and carefully backfill with argon.

Step 2: Assembly of the Active Catalyst

  • To the flask containing the activated sieves, add anhydrous dichloromethane (DCM, 10 mL/mmol substrate) under a strict argon atmosphere.

  • Cool the suspension to -20 °C using a cryocooler or a dry ice/ethylene glycol bath.

  • Add Titanium(IV) isopropoxide (5 mol%) followed by L-(+)-Diethyl tartrate (DET) (6 mol%).

    • Causality Note: The slight excess of DET (6% vs 5%) ensures that all titanium species are fully coordinated by the chiral ligand. This prevents the formation of achiral, highly active Ti(OR)₄ species that would drastically erode the enantiomeric excess[1].

  • Stir for 20 minutes to allow the active dimeric complex to assemble.

Step 3: Oxidant Introduction

  • Add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 2.0 equivalents) dropwise.

  • Stir for 30 minutes at -20 °C to allow the alkylperoxo ligand to coordinate to the titanium center.

Step 4: Substrate Addition (Critical for Turnover)

  • Dissolve (E)-3-(3-fluorophenyl)prop-2-en-1-ol (1.0 equivalent) in a minimal volume of anhydrous DCM.

  • Add this solution dropwise over 60 minutes using a syringe pump.

    • Causality Note: Slow addition keeps the steady-state concentration of the unreacted allylic alcohol low. This prevents the substrate from outcompeting the tartrate ligand (which causes catalyst breakdown) and mitigates localized exothermic spikes that accelerate deactivation[2].

Step 5: Reaction Monitoring and Quench

  • Monitor the reaction via TLC or GC. Due to the electron-withdrawing 3-fluorophenyl group, expect extended reaction times (6–8 hours) compared to unsubstituted cinnamyl alcohol.

  • Upon completion, quench the reaction by adding an aqueous solution of 10% tartaric acid (or 30% NaOH in brine) and stir vigorously at 0 °C for 1 hour.

    • Causality Note: The quench step is chemically required to hydrolyze the highly stable titanium-epoxy alcohol chelate, releasing the final product into the organic phase.

Step 6: Isolation

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting[3-(3-fluorophenyl)oxiran-2-yl]methanol via silica gel flash chromatography.

References

  • Katsuki, T., & Sharpless, K. B. (1980). "The first practical method for asymmetric epoxidation". Journal of the American Chemical Society, 102(18), 5974-5976. URL: [Link]

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). "Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization". Journal of the American Chemical Society, 109(19), 5765–5780. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Efficient Resolution of [3-(3-fluorophenyl)oxiran-2-yl]methanol Stereoisomers

Welcome to the technical support center for the stereoisomeric resolution of [3-(3-fluorophenyl)oxiran-2-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoisomeric resolution of [3-(3-fluorophenyl)oxiran-2-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable advice to navigate the complexities of separating this chiral epoxide. As a critical building block in pharmaceutical synthesis, obtaining enantiomerically pure forms of this compound is often paramount for therapeutic efficacy and safety.[1][2][3]

This resource will explore the most effective and commonly employed resolution strategies, offering troubleshooting guidance and answers to frequently encountered questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving stereoisomers of [3-(3-fluorophenyl)oxiran-2-yl]methanol?

A1: The three most prevalent and effective methods for resolving racemic [3-(3-fluorophenyl)oxiran-2-yl]methanol are:

  • Enzymatic Kinetic Resolution (EKR): This technique utilizes enzymes, typically lipases or epoxide hydrolases, to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[4][5][6]

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that employs a chiral stationary phase (CSP) to physically separate the enantiomers based on their differential interactions with the CSP.[7][8][9]

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts.[10][11][12] These salts have different physical properties, such as solubility, which allows for their separation by crystallization.[10][11][13]

Q2: Which resolution method is the most "efficient"?

A2: The efficiency of a resolution method is context-dependent and is evaluated based on several factors including enantiomeric excess (ee), yield, scalability, cost, and the specific requirements of your synthesis.

  • For high enantiopurity on a small scale, chiral HPLC is often the method of choice due to its excellent separation capabilities.[8]

  • For larger-scale production with high enantiomeric excess, enzymatic kinetic resolution is frequently favored due to its high selectivity and environmentally benign nature.[4][14]

  • Diastereomeric salt formation can be very effective and scalable, but it often requires more extensive optimization of resolving agents and crystallization solvents.[10][12]

Q3: Can I use the Sharpless Asymmetric Epoxidation to directly synthesize the desired enantiomer?

A3: While the Sharpless Asymmetric Epoxidation is a powerful tool for the enantioselective synthesis of epoxy alcohols from allylic alcohols, its direct application here would require the corresponding allylic alcohol precursor.[15][16] If you are starting with the racemic epoxide, a resolution strategy is necessary.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the resolution of [3-(3-fluorophenyl)oxiran-2-yl]methanol.

Guide 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a popular method for resolving racemic epoxides and their derivatives.[4][5] Lipases are commonly used to catalyze the enantioselective acylation or hydrolysis of the alcohol functionality.[17][18][19]

Issue 1: Low Enantiomeric Excess (ee)

  • Probable Cause:

    • Suboptimal Enzyme Choice: Not all lipases will exhibit high enantioselectivity for this specific substrate.

    • Incorrect Solvent: The nature of the organic solvent can significantly impact enzyme activity and selectivity.[18]

    • Inappropriate Acyl Donor (for acylation): The structure of the acyl donor can influence the reaction rate and enantioselectivity.

    • Reaction Time: Stopping the reaction too early or too late can result in low ee of either the product or the starting material. For an ideal kinetic resolution, the maximum yield for a single enantiomer is 50%.

  • Solutions:

    • Enzyme Screening: Screen a panel of commercially available lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia) to identify the most selective one.[20]

    • Solvent Optimization: Test a range of non-polar organic solvents like hexane, diisopropyl ether, or toluene.

    • Vary the Acyl Donor: For transesterification reactions, experiment with different acyl donors, such as vinyl acetate or isopropenyl acetate.

    • Monitor Reaction Progress: Track the reaction over time using chiral HPLC to determine the optimal endpoint for achieving high ee.

Issue 2: Slow or No Reaction

  • Probable Cause:

    • Enzyme Inhibition or Deactivation: The substrate or product may inhibit the enzyme. Water content can also be critical.[18]

    • Poor Mass Transfer: If using an immobilized enzyme, diffusion limitations can slow the reaction.[21]

    • Incorrect Temperature or pH: Enzymes have optimal operating conditions.

  • Solutions:

    • Adjust Water Content: The amount of water in the reaction medium can be critical for lipase activity. Experiment with adding small amounts of water or buffer.

    • Improve Agitation: Ensure adequate stirring to minimize mass transfer limitations.

    • Optimize Temperature: Screen a range of temperatures (e.g., 30-50 °C) to find the optimum for enzyme activity.

    • Consider Immobilized Enzymes: Immobilized enzymes, like Novozym 435, often exhibit enhanced stability.[20]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: In a sealed vial, dissolve racemic [3-(3-fluorophenyl)oxiran-2-yl]methanol (1 equivalent) in diisopropyl ether (to a concentration of 20-50 mg/mL).[3]

  • Acyl Donor Addition: Add vinyl acetate (2-3 equivalents) to the solution.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (typically 20-50% by weight of the substrate).[3]

  • Incubation: Incubate the mixture at 40 °C with constant shaking (e.g., 200 rpm).[3]

  • Monitoring: Periodically take aliquots, filter off the enzyme, and analyze by chiral HPLC to determine the enantiomeric excess of the remaining starting material and the acetylated product.

  • Work-up: Once the desired ee is reached (ideally around 50% conversion), filter off the enzyme and remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol and the esterified product can then be separated by standard column chromatography.

Data Presentation: Comparison of Resolution Methods

MethodTypical YieldTypical Enantiomeric Excess (ee)ScalabilityKey Advantage
Enzymatic Kinetic Resolution< 50% (for one enantiomer)> 95%Good to ExcellentHigh selectivity, mild conditions
Chiral HPLCVariable (dependent on loading)> 99%LimitedExcellent separation, high purity
Diastereomeric Salt FormationVariable> 98% (after recrystallization)ExcellentCost-effective for large scale

Visualization: Workflow for Enzymatic Kinetic Resolution

EKR_Workflow racemate Racemic (R/S)-Epoxy Alcohol reaction Enzymatic Acylation (Lipase, Acyl Donor) racemate->reaction mixture Mixture of (S)-Epoxy Alcohol & (R)-Acetylated Epoxide reaction->mixture separation Column Chromatography mixture->separation s_enantiomer (S)-Epoxy Alcohol separation->s_enantiomer Unreacted r_product (R)-Acetylated Epoxide separation->r_product Product

Caption: Workflow for Enzymatic Kinetic Resolution.

Guide 2: Chiral HPLC

Chiral HPLC is a direct and highly effective method for both analytical and preparative separation of enantiomers.[7] The choice of the chiral stationary phase (CSP) is the most critical factor.

Issue 1: Poor or No Separation

  • Probable Cause:

    • Inappropriate Chiral Stationary Phase (CSP): The enantiomers are not interacting differently with the chosen CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for epoxides.[9]

    • Incorrect Mobile Phase: The composition of the mobile phase (solvents and additives) is crucial for achieving resolution.[8]

  • Solutions:

    • Screen Different CSPs: Test a variety of chiral columns. Columns like Chiralcel® OD or Chiralpak® AD are often effective for this class of compounds.

    • Optimize Mobile Phase: Systematically vary the mobile phase composition. For normal-phase chromatography, typical mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures. Small amounts of additives can sometimes improve resolution. For reversed-phase, acetonitrile/water or methanol/water systems are common.[22][23]

    • Adjust Flow Rate: Decreasing the flow rate can sometimes improve resolution.[8]

    • Vary Temperature: Temperature can influence the interactions between the analyte and the CSP. Experiment with different column temperatures (e.g., 15-40 °C).

Issue 2: Peak Tailing or Broadening

  • Probable Cause:

    • Sample Overload: Injecting too much sample can lead to poor peak shape.

    • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP.

    • Inappropriate Sample Solvent: The solvent used to dissolve the sample can affect peak shape if it is much stronger than the mobile phase.

  • Solutions:

    • Reduce Injection Volume/Concentration: Inject a smaller amount of the sample.

    • Use Mobile Phase Additives: For basic or acidic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape.

    • Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the mobile phase.[24]

Visualization: Troubleshooting Logic for Chiral HPLC

HPLC_Troubleshooting start Poor/No Separation csp Screen Different CSPs (e.g., Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) csp->mobile_phase If still poor flow_temp Adjust Flow Rate & Temperature mobile_phase->flow_temp Fine-tuning resolved Resolution Achieved flow_temp->resolved

Caption: Troubleshooting logic for chiral HPLC.

Guide 3: Diastereomeric Salt Formation

This classical resolution technique relies on the differential solubility of diastereomeric salts.[10][11]

Issue 1: "Oiling Out" Instead of Crystallization

  • Probable Cause:

    • High Solute Concentration: The concentration of the diastereomeric salt in the solvent is too high.

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

    • Inappropriate Solvent: The chosen solvent system may not be suitable for crystallization.

  • Solutions:

    • Dilute the Solution: Add more solvent to reduce the concentration.[10]

    • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Solvent Screening: This is the most critical step. Screen a variety of solvents and solvent mixtures (e.g., alcohols, ethers, nitriles) to find one that provides good crystals.[10]

    • Seeding: Add a few seed crystals of the desired diastereomeric salt to a supersaturated solution to induce crystallization.[10]

Issue 2: Low Diastereomeric Excess (d.e.)

  • Probable Cause:

    • Co-precipitation: The more soluble diastereomer is precipitating along with the less soluble one.

    • Solid Solution Formation: In some cases, the two diastereomers can co-crystallize to form a solid solution, which is difficult to separate.[25]

  • Solutions:

    • Recrystallization: Perform one or more recrystallizations of the isolated salt to improve its diastereomeric purity.[10]

    • Change the Resolving Agent: If optimization of the solvent and conditions fails, using a different chiral resolving agent is often the most effective solution.[10]

    • Annealing: Subjecting the solid to temperature cycles can sometimes promote the separation of the diastereomers.[25]

References

  • Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed.
  • Effect of mass transfer limitations on the enzymatic kinetic resolution of epoxides in a two-liquid-phase system. PubMed.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. Benchchem.
  • Biotechnological production of enantiopure epoxides by enzymatic kinetic resolution. PubMed.
  • Progress in Synthesis of Glycidol. ResearchGate.
  • dealing with solid solutions in diastereomeric salt resolution. Benchchem.
  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society.
  • The Chromatographic Resolution of Chiral Lipids. AOCS.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Challenges in controlling stereochemistry during epoxide synthesis. Benchchem.
  • Troubleshooting low enantioselectivity in Sharpless epoxidation. Benchchem.
  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Royal Society of Chemistry.
  • Schematic representation of lipase-catalyzed kinetic resolution of rac-glycidol. ResearchGate.
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Preparation of enantiopure epoxides by biocatalytic kinetic resolution. WUR eDepot.
  • Challenges of crystal structure prediction of diastereomeric salt pairs. PubMed.
  • Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd.
  • Lipase catalyzed esterification of glycidol in nonaqueous solvents: solvent effects on enzymatic activity. PubMed.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Semantic Scholar.
  • Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. ResearchGate.
  • Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs. ACS Publications.
  • Synthesis of Enantiomerically Pure Glycidol via a Fully Enantioselective Lipase-Catalyzed Resolution. Tetrahedron: Asymmetry.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate.
  • Application of (3-Methyloxiran-2-yl)methanol in the Synthesis of Natural Products. Benchchem.
  • An In-depth Technical Guide to (3-Methyloxiran-2-yl)methanol (CAS 872-38-8). Benchchem.
  • Enzymes Involved in the Glycidaldehyde (2,3-epoxy-propanal) Oxidation Step in the Kinetic Resolution of Racemic Glycidol (2,3-epoxy-1-propanol) by Acetobacter Pasteurianus. PubMed.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing).
  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. SciSpace.
  • Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. MDPI.
  • Technical Support Center: Optimizing HPLC and Chiral Chromatography for Separating 3,5-Difluorophenylalanine Isomers. Benchchem.
  • Application Notes and Protocols for the Enzymatic Resolution of Benzyl 2-amino-3-hydroxypropanoate. Benchchem.
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH.
  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. JOCPR.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. PMC.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Diastereomers and Optical Resolution. Chemistry LibreTexts.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Fatty and aromatic acids as acyl donors in enzymatic kinetic resolution of phenylethanol and 1-phenylpropan-2-ol. Semantic Scholar.
  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
  • Epoxides Ring-Opening Reactions. Chemistry Steps.
  • A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. ResearchGate.

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Optimization

Technical Support Center: Stability and Handling of [3-(3-fluorophenyl)oxiran-2-yl]methanol

Welcome to the technical support guide for [3-(3-fluorophenyl)oxiran-2-yl]methanol. This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block in thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for [3-(3-fluorophenyl)oxiran-2-yl]methanol. This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. Our goal is to provide you with expert insights and actionable protocols to mitigate degradation, ensuring the integrity of your experiments and the quality of your results.

The inherent reactivity of the epoxide ring, which makes this compound a valuable synthetic intermediate, also renders it susceptible to degradation, particularly under acidic conditions. This guide addresses the most common stability challenges in a direct question-and-answer format, explaining the underlying chemical principles and offering field-proven solutions.

Section 1: Understanding the Degradation Pathway

This section delves into the fundamental chemistry behind the instability of [3-(3-fluorophenyl)oxiran-2-yl]methanol in acidic environments. A clear understanding of the degradation mechanism is the first step toward effective prevention.

FAQ 1.1: Why is my [3-(3-fluorophenyl)oxiran-2-yl]methanol sample degrading in the presence of acid?

The degradation is a classic example of an acid-catalyzed epoxide ring-opening reaction.[1][2][3][4] Epoxides, while technically ethers, are significantly more reactive due to substantial ring strain (approx. 13 kcal/mol).[1] The process occurs in two main steps:

  • Protonation: The oxygen atom of the epoxide ring is basic and is readily protonated by an acid (a Brønsted-Lowry acid like HCl or H₂SO₄) to form an oxonium ion intermediate.[2][3] This protonation converts the hydroxyl-like group on the ring into a much better leaving group, dramatically increasing the electrophilicity of the adjacent carbon atoms.[2]

  • Nucleophilic Attack: A weak nucleophile, which could be water, an alcohol from the solvent, or the acid's conjugate base (e.g., Cl⁻), attacks one of the two carbon atoms of the epoxide ring.[2][4] This attack proceeds in an Sₙ2-like fashion, leading to the opening of the strained three-membered ring and the formation of a trans product.[3][4][5]

The reaction is complex and is best described as a hybrid between an Sₙ1 and Sₙ2 mechanism.[3][6] A partial positive charge builds on the more substituted carbon atom during the transition state, making it the primary site of nucleophilic attack.[1][6]

G cluster_0 Acid-Catalyzed Degradation Pathway A [3-(3-fluorophenyl)oxiran-2-yl]methanol (Starting Material) B Protonated Epoxide (Oxonium Ion Intermediate) A->B + H⁺ D Transition State (Sₙ1/Sₙ2 Hybrid) B->D + Nucleophile (Nu⁻) C Nucleophile (e.g., H₂O, Cl⁻, ROH) C->D E 1-(3-Fluorophenyl)propane-1,2,3-triol (Diol Degradation Product) D->E - H⁺

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

FAQ 1.2: What are the specific degradation products I should expect?

For [3-(3-fluorophenyl)oxiran-2-yl]methanol, the epoxide ring has two distinct carbons: a secondary carbon bonded to the 3-fluorophenyl group and a primary carbon bonded to the methanol group.

Under acidic conditions, the nucleophilic attack preferentially occurs at the more substituted carbon—the one bearing the fluorophenyl group.[1][4][6] This is because this carbon can better stabilize the partial positive charge that develops in the Sₙ1/Sₙ2 hybrid transition state.[1][3][6] The electron-withdrawing nature of the fluorine atom on the phenyl ring can retard the overall reaction rate but still directs the attack to the benzylic carbon.[7]

Therefore, if water is the nucleophile (e.g., from aqueous acid), the primary degradation product will be 1-(3-fluorophenyl)propane-1,2,3-triol . If an anhydrous acid like HCl is used in an aprotic solvent, the product will be the corresponding halohydrin, 1-chloro-1-(3-fluorophenyl)propane-2,3-diol .

Section 2: Troubleshooting and Prevention Protocols

Knowledge of the degradation pathway allows us to formulate effective strategies to prevent it. This section provides practical troubleshooting advice and step-by-step protocols.

FAQ 2.1: My compound is degrading during an aqueous acidic workup. How can I modify my procedure?

This is the most common scenario where degradation occurs. The combination of strong acid and water is highly effective at opening the epoxide ring.

Troubleshooting Guide: Workup-Related Degradation

Symptom Root Cause Recommended Solution
Low yield after extraction and purification.Epoxide ring-opening during the acidic wash step.Neutralize the reaction mixture with a mild base (e.g., aq. NaHCO₃) before extraction. Avoid strong acids entirely.
Multiple new spots on TLC/peaks in HPLC.Formation of diol or other polar degradation products.Perform the workup at a reduced temperature (0–5 °C) to slow the rate of hydrolysis.
Product is insoluble in the organic phase.The highly polar triol degradation product is water-soluble and remains in the aqueous layer.Use a buffered wash (e.g., pH 7 phosphate buffer) instead of a strong acid or base wash.

Protocol 2.1.1: Modified Neutral Workup Protocol This protocol is designed to replace a standard acidic workup to prevent epoxide degradation.

  • Cooling: Once the primary reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring until gas evolution ceases and the pH of the aqueous phase is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash once with brine (saturated aq. NaCl) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

FAQ 2.2: I must use acidic conditions for a subsequent reaction step. How can I protect the epoxide?

When acidic conditions are unavoidable, more advanced strategies are required. The choice depends on the specific acid, solvent, and temperature required for your transformation.

Strategy A: Use of Lewis Acids or Milder Brønsted Acids If the goal is to catalyze a reaction, a Lewis acid may be a viable alternative to a strong Brønsted acid. Lewis acids like Sn-Beta zeolites or certain metal-organic frameworks can activate functional groups without the high proton activity that drives epoxide hydrolysis.[8] Alternatively, a milder Brønsted acid, such as pyridinium p-toluenesulfonate (PPTS) or a chiral phosphoric acid, might be sufficient for your desired reaction while being less aggressive towards the epoxide.[9]

Strategy B: Protective Opening and Recyclization In some cases, it may be advantageous to intentionally open the epoxide to a stable intermediate, perform the acid-mediated reaction, and then reform the epoxide. This "protective opening" strategy converts the sensitive functionality into a robust one.[10]

  • Protective Opening: Treat the epoxide with an acid (e.g., HBr) to form the stable trans-halohydrin.

  • Subsequent Chemistry: Perform the required acid-catalyzed reaction on another part of the molecule. The halohydrin is stable under these conditions.

  • Epoxide Reformation: After the reaction and a neutral workup, treat the halohydrin product with a mild base (e.g., potassium carbonate) to induce an intramolecular Sₙ2 reaction, reforming the epoxide ring.

Section 3: Analytical Methods for Stability Assessment

Proactive monitoring is key to process development. This section outlines standard analytical techniques to track the stability of [3-(3-fluorophenyl)oxiran-2-yl]methanol.

FAQ 3.1: How can I quickly check if my compound is degrading?

The two most effective techniques for routine stability monitoring are High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • HPLC is ideal for quantitative analysis, allowing you to measure the disappearance of the starting material and the appearance of degradation products over time.[11][12][13]

  • ¹H NMR provides clear structural information. The characteristic signals of the epoxide protons are in a distinct region of the spectrum and their disappearance is a definitive indicator of ring-opening.[14][15][16]

FAQ 3.2: What is a standard protocol for a forced degradation study using HPLC?

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.[17][18]

Protocol 3.2.1: Forced Degradation in Acidic Conditions

  • Sample Preparation: Prepare a stock solution of [3-(3-fluorophenyl)oxiran-2-yl]methanol at 1.0 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Condition: In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 N HCl to obtain a final concentration of 0.5 mg/mL in 0.1 N HCl. Prepare a control sample with 1 mL of stock and 1 mL of water.

  • Incubation: Store both vials at 40 °C.

  • Time Points: Withdraw 100 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize each aliquot by adding 100 µL of 0.1 N NaOH to stop the degradation.

  • Analysis: Analyze the quenched samples by HPLC.

Table 1: Example HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
FAQ 3.3: What specific changes should I look for in the ¹H NMR spectrum?

¹H NMR provides an unambiguous view of the epoxide ring's integrity. Upon degradation, you will observe the disappearance of the epoxide proton signals and the emergence of new signals corresponding to the diol product.

Table 2: Key ¹H NMR Chemical Shift Changes

Proton TypeTypical Chemical Shift (δ, ppm)Observation upon Degradation
Epoxide Protons 2.90 - 3.24Signals will decrease in intensity and disappear.[16][19]
CH-OH Protons (diol) 3.40 - 4.00New, broader signals will appear in this region.
Aromatic Protons 6.80 - 7.50Pattern may shift slightly but will largely remain.
CH₂-OH Protons ~3.60Signal will remain but may shift and change multiplicity.

Section 4: Summary and Best Practices

To ensure the successful use of [3-(3-fluorophenyl)oxiran-2-yl]methanol, a proactive approach to handling and analysis is essential. The following workflow summarizes the key decision points for preventing degradation.

G start_node Start: Handling Experiment with [3-(3-fluorophenyl)oxiran-2-yl]methanol d1 Are acidic conditions (pH < 6) absolutely necessary? start_node->d1 Planning Step decision_node decision_node process_node process_node good_outcome Proceed: High Compound Integrity bad_outcome Action Required: Degradation Likely p1 Use neutral or basic conditions (e.g., NaHCO₃ wash, pH 7 buffer). Maintain T < 25°C. d1->p1 No d2 Can a milder acid (Lewis Acid, PPTS) be used? d1->d2 Yes p1->good_outcome p2 Substitute strong Brønsted acid. Monitor reaction closely via HPLC/TLC. d2->p2 Yes p3 Implement Strict Controls: 1. Run at lowest possible temp (e.g., 0°C). 2. Minimize exposure time. 3. Use aprotic solvent if possible. d2->p3 No (Strong Acid Required) p2->good_outcome p4 Monitor stability frequently using HPLC or ¹H NMR. p3->p4 p4->bad_outcome

Caption: Decision workflow for handling the target compound.

Key Best Practices:

  • Always assume instability: Treat [3-(3-fluorophenyl)oxiran-2-yl]methanol as acid-sensitive unless proven otherwise in your specific reaction matrix.

  • Prioritize neutral conditions: Whenever possible, design workup and purification steps to be at or above pH 7.

  • Temperature is critical: If acidic conditions cannot be avoided, significantly lower the temperature to mitigate the degradation rate.

  • Monitor proactively: Use in-process controls like TLC or HPLC to check for the appearance of more polar byproducts, which are indicative of ring-opening.

References

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
  • Opening of Epoxides With Acid. Master Organic Chemistry.
  • Video: Acid-C
  • Reactions of Epoxides: Ring-opening. Chemistry LibreTexts.
  • Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax.
  • New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Semantic Scholar.
  • New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil.
  • New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil.
  • New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil | Request PDF.
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
  • New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil.
  • 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition.
  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. RSC Publishing.
  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbam
  • Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX). OrgoSolver.
  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts.
  • Heterogeneous Reactions of Epoxides in Acidic Media. SciSpace.
  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
  • Investigation of 4,5-epoxymorphinan degrad
  • HPLC Monitoring of Graphite-Epoxy Prepreg Aging. DTIC.
  • Protective opening of epoxide using pivaloyl halides under catalyst-free conditions. Green Chemistry (RSC Publishing).
  • Proposed oxidative degradation pathway.
  • Stability of (3-Aminooxetan-3-yl)methanol in acidic conditions. Benchchem.
  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry (RSC Publishing).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to [3-(3-fluorophenyl)oxiran-2-yl]methanol and its 4-Fluoro Analog for Drug Discovery

Introduction: The Strategic Role of Fluorinated Epoxides in Medicinal Chemistry In the landscape of modern drug discovery, fluorinated building blocks are indispensable tools for fine-tuning the properties of lead compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Epoxides in Medicinal Chemistry

In the landscape of modern drug discovery, fluorinated building blocks are indispensable tools for fine-tuning the properties of lead compounds. The introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, offering a powerful strategy for lead optimization.[1][2][3] Among the most versatile fluorinated synthons are substituted phenyl oxiranes. Their strained three-membered ring is primed for nucleophilic attack, providing a reliable handle for introducing diverse functionalities and building molecular complexity.[4][5]

This guide provides an in-depth comparison of two critical positional isomers: [3-(3-fluorophenyl)oxiran-2-yl]methanol and its 4-fluoro analog . While structurally similar, the placement of the fluorine atom on the phenyl ring—meta versus para—imparts distinct electronic and steric properties. Understanding these differences is crucial for researchers making strategic decisions in the design of novel therapeutics. We will dissect their physicochemical properties, reactivity profiles, and the downstream implications for drug development, supported by established chemical principles and experimental data.

Structural and Physicochemical Properties: More Than Just a Positional Change

The location of the highly electronegative fluorine atom dictates the electron distribution across the phenyl ring, which in turn influences the molecule's overall properties.

G cluster_0 [3-(3-fluorophenyl)oxiran-2-yl]methanol cluster_1 [3-(4-fluorophenyl)oxiran-2-yl]methanol a a b b

Caption: Chemical structures of the meta- and para-fluorinated analogs.

The primary distinction lies in the interplay between fluorine's inductive and resonance (mesomeric) effects.

  • 3-Fluoro Analog (Meta-position): The fluorine atom's influence is predominantly through its strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds, decreasing electron density at the ipso- and ortho-carbons, and to a lesser extent, the para-carbon. Its resonance effect (+M) does not extend to the benzylic carbon attached to the epoxide.

  • 4-Fluoro Analog (Para-position): In this configuration, both the inductive (-I) and electron-donating resonance (+M) effects are at play and directly influence the benzylic position. The lone pairs on the fluorine atom can participate in resonance, donating electron density into the phenyl ring's pi-system.

These electronic differences have predictable consequences for key physicochemical parameters relevant to drug development.

Property[3-(3-fluorophenyl)oxiran-2-yl]methanol[3-(4-fluorophenyl)oxiran-2-yl]methanolRationale & Implication
Molecular Weight 168.16 g/mol [6]168.16 g/mol Identical. The choice between isomers is based on properties, not mass.
Predicted cLogP ~1.3 - 1.5~1.3 - 1.5Lipophilicity is expected to be very similar. Fluorine substitution generally increases lipophilicity over the non-fluorinated parent compound.[2][7]
Predicted pKa (Methanol OH) Slightly LowerSlightly HigherThe stronger net electron-withdrawing character at the meta position will slightly acidify the distant methanol proton more than the para-fluoro substituent.
Dipole Moment Expected to be higherExpected to be lowerThe vector sum of bond dipoles in the 4-fluoro analog results in partial cancellation, whereas the meta-substitution leads to a larger overall molecular dipole moment. This can affect crystal packing and solubility.

Reactivity and Regioselectivity in Epoxide Ring-Opening

The most critical application of these building blocks is the nucleophilic ring-opening of the epoxide.[5] The regioselectivity of this reaction—which of the two epoxide carbons the nucleophile attacks—is highly dependent on both the reaction conditions (acidic vs. basic) and the electronic nature of the phenyl substituent. This is where the difference between the 3-fluoro and 4-fluoro analogs becomes paramount.

The epoxide ring is subject to attack at either the benzylic carbon (C3) or the hydroxymethyl-substituted carbon (C2). Due to steric hindrance from the phenyl group, attack at the less-substituted C2 is generally favored under basic/nucleophilic conditions (S_N2-type mechanism).[8][9] However, under acidic conditions, the mechanism shifts to have more S_N1 character. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack is directed to the carbon best able to stabilize a partial positive charge (carbocation character).[8][10]

G cluster_acid cluster_base start Fluorinated Phenyl Oxirane Methanol acid Acidic Conditions (e.g., H+, Lewis Acid) start->acid Protocol 1 base Basic/Nucleophilic Conditions (e.g., Nu-) start->base Protocol 2 protonation Protonation of Epoxide Oxygen acid->protonation sn2_attack SN2 Attack at Least Hindered Carbon (C2) base->sn2_attack transition_state Carbocation-like Transition State protonation->transition_state Rate-determining step attack_c3 Nucleophilic Attack at Benzylic Carbon (C3) transition_state->attack_c3 Favored Path product_c3 Product A (C3-attack) attack_c3->product_c3 product_c2 Product B (C2-attack) sn2_attack->product_c2

Caption: Logical workflow for epoxide ring-opening reactions under acidic vs. basic conditions.

  • Influence of the 4-Fluoro Substituent: The para-fluoro group can stabilize a developing positive charge at the benzylic carbon (C3) through its +M resonance effect. Therefore, under acidic conditions, the 4-fluoro analog will strongly favor nucleophilic attack at the C3 position .

  • Influence of the 3-Fluoro Substituent: The meta-fluoro group cannot donate electron density to the benzylic carbon via resonance. Its influence is primarily the electron-withdrawing -I effect, which slightly destabilizes a positive charge at C3. Consequently, while C3 attack may still occur due to benzylic stabilization from the ring itself, the preference will be significantly less pronounced compared to the 4-fluoro analog. This may lead to a mixture of regioisomers or a greater propensity for attack at C2, even under acidic conditions.

This differential reactivity is a key design element. A researcher needing to exclusively functionalize the benzylic position would choose the 4-fluoro analog and acidic conditions. Conversely, to ensure functionalization at the C2 position, one would use either analog under basic conditions.

Implications for Biological Activity and Drug Design

The choice between a 3-fluoro and 4-fluoro substituent can have profound consequences on a drug candidate's biological profile.

  • Metabolic Stability: A common site of metabolic oxidation by Cytochrome P450 enzymes is the para-position of a phenyl ring.[2] Incorporating a fluorine atom at this position, as in the 4-fluoro analog , effectively blocks this metabolic pathway, which can increase the compound's half-life and bioavailability. The 3-fluoro analog does not protect the para-position, leaving it susceptible to hydroxylation.

  • Protein-Ligand Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket.[7][11]

    • The 4-fluoro analog positions the fluorine to potentially interact with backbone amides or polar residues in a para-substituted binding pocket.

    • The 3-fluoro analog presents a different vector for such interactions, which may be more favorable in a different pocket topology. The change in the molecule's dipole moment can also alter its orientation and binding affinity within the target site.[1]

  • Acidity/Basicity (pKa) Modulation: As the most electronegative element, fluorine's placement can significantly alter the pKa of nearby functional groups.[1] While the effect on the distant methanol is minor, if the ring-opening reaction introduces a basic amine, the influence of the fluorine's position becomes critical for controlling the ionization state of the final molecule at physiological pH, which impacts solubility, cell permeability, and receptor binding.

Experimental Protocols

The following protocols provide a framework for synthesizing and evaluating the reactivity of these isomers.

Protocol 1: General Procedure for Nucleophilic Ring-Opening (Basic Conditions)

This protocol is designed to favor nucleophilic attack at the less-substituted C2 position via an S_N2 mechanism.

G cluster_workflow Experimental Workflow: Basic Ring-Opening start 1. Dissolve Epoxide (1.0 eq) and Nucleophile (1.2 eq) in THF add_base 2. Add Base (e.g., NaH, 1.2 eq) at 0 °C start->add_base react 3. Warm to RT Stir for 4-12 h (Monitor by TLC) add_base->react quench 4. Quench with sat. aq. NH4Cl react->quench extract 5. Aqueous Workup & Extraction (EtOAc) quench->extract purify 6. Purify via Silica Gel Chromatography extract->purify end 7. Characterize Product (NMR, HRMS) purify->end

Caption: Step-by-step workflow for the base-mediated ring-opening of fluorinated epoxides.

Methodology:

  • Reaction Setup: To a solution of the fluorinated (3- or 4-fluoro) phenyl oxirane methanol (1.0 eq) and the desired nucleophile (e.g., benzylamine, 1.2 eq) in anhydrous THF (0.1 M), add a suitable base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. The structure and regiochemistry of the resulting amino alcohol must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, COSY, HSQC) and High-Resolution Mass Spectrometry (HRMS). The S_N2 mechanism predicts the formation of the product resulting from attack at C2.[9]

Protocol 2: Comparative Regioselectivity Analysis (Acidic Conditions)

This experiment directly compares the product ratios from the two isomers under acidic catalysis.

Methodology:

  • Parallel Reactions: Set up two separate reactions. In one, dissolve [3-(3-fluorophenyl)oxiran-2-yl]methanol (100 mg, 1.0 eq) in methanol (5 mL). In the second, do the same with the 4-fluoro analog.

  • Catalysis: To each solution, add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium triflate, Sc(OTf)₃, 5 mol%) at room temperature.[12]

  • Reaction Monitoring: Stir both reactions for 2-6 hours, monitoring for the consumption of starting material by TLC.

  • Workup: Upon completion, quench the catalyst by adding a few drops of triethylamine. Remove the solvent under reduced pressure.

  • Analysis: Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a quantitative ¹H NMR spectrum.

    • Identify the distinct signals corresponding to the two possible regioisomers (product of C2 attack vs. C3 attack).

    • Determine the product ratio by integrating the respective characteristic peaks.

Expected Outcome: The reaction with the 4-fluoro analog is expected to show a significantly higher ratio of the C3-attack product compared to the reaction with the 3-fluoro analog . This validates the powerful directing effect of the para-fluoro substituent under acidic conditions.

Conclusion and Strategic Recommendations

The choice between [3-(3-fluorophenyl)oxiran-2-yl]methanol and its 4-fluoro analog is a strategic decision rooted in the principles of physical organic and medicinal chemistry.

  • Choose the 4-Fluoro Analog when:

    • The primary goal is to block para-hydroxylation and enhance metabolic stability.

    • The synthetic strategy requires highly regioselective nucleophilic attack at the benzylic position under acidic conditions.

    • The target protein pocket has a specific interaction site (e.g., a hydrogen bond donor) that aligns with the para-position.

  • Choose the 3-Fluoro Analog when:

    • A different electronic profile or molecular dipole is desired to modulate binding or physical properties.

    • Blocking para-metabolism is not a concern or is undesirable.

    • A more mixed or less selective regiochemical outcome under acidic conditions is acceptable or desired for generating library diversity.

By understanding the subtle yet significant electronic differences imparted by the fluorine atom's position, researchers can leverage these powerful building blocks to accelerate the rational design of safer and more effective drug candidates.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Luccarelli, J., et al. (2014). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. Available at: [Link]

  • Deroo, S., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • Various Authors. (n.d.). Different protocols for the nucleophilic ring-opening reaction of epoxides. ResearchGate. Available at: [Link]

  • Cierpicki, T. (2013). Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. 2nd International Conference on Medicinal Chemistry & Computer Aided Drug Designing. Available at: [Link]

  • Singh, R. P., et al. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • PubChem. (n.d.). 2-(4-fluorophenyl)oxirane. National Center for Biotechnology Information. Available at: [Link]

  • Gignac, M. C., et al. (2022). Ring Opening of Epoxides by Pendant Silanols. Organic Letters. Available at: [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • Rassias, G. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

  • Bibi, S., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Epoxide. Wikipedia. Available at: [Link]

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Comparative

HPLC method validation for[3-(3-fluorophenyl)oxiran-2-yl]methanol purity

Comparative Guide to HPLC Method Validation for [3-(3-fluorophenyl)oxiran-2-yl]methanol Purity Analysis As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with reactive pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to HPLC Method Validation for [3-(3-fluorophenyl)oxiran-2-yl]methanol Purity Analysis

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with reactive pharmaceutical intermediates. The compound [3-(3-fluorophenyl)oxiran-2-yl]methanol presents a classic chromatographic challenge: it contains a highly strained, reactive oxirane (epoxide) ring alongside a fluorinated aromatic system.

In this guide, we will objectively compare stationary phase chemistries for the purity analysis of this compound, detail the causality behind our chromatographic choices, and establish a self-validating analytical protocol fully compliant with the latest [1].

Chromatographic Challenges & The Causality of Column Selection

The primary analytical hurdle with [3-(3-fluorophenyl)oxiran-2-yl]methanol is its inherent chemical instability. Epoxides are highly susceptible to nucleophilic attack and hydrolytic ring-opening, especially under aqueous acidic or basic conditions[2]. When this epoxide degrades, it forms a highly polar vicinal diol: 1-(3-fluorophenyl)propane-1,2,3-triol .

A robust, stability-indicating HPLC method must baseline-resolve the intact epoxide from this polar triol degradant, as well as from synthetic precursors like 3-fluorobenzaldehyde.

Why Standard C18 Often Fails

A traditional Octadecylsilane (C18) column relies almost exclusively on dispersive hydrophobic interactions. Because the triol degradant is significantly more polar than the intact epoxide, a C18 column will typically elute the triol in the void volume, leading to poor quantitation and potential co-elution with early-eluting matrix components. Furthermore, C18 phases lack the specific spatial selectivity required to separate structurally similar fluorinated aromatic impurities.

The Pentafluorophenyl (PFP) Advantage

To solve this, we must shift the retention mechanism. A Pentafluorophenyl (PFP) column introduces orthogonal selectivity. The causality behind its superior performance lies in three distinct molecular interactions:

  • π−π Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich aromatic ring of the analyte.

  • Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds on the stationary phase interact with the polar oxirane ring and the fluorinated phenyl group of the analyte[3].

  • Hydrogen Bonding: PFP phases offer enhanced retention for polar analytes like the triol degradant, pulling it out of the void volume and ensuring baseline resolution.

Table 1: Comparative Performance of C18 vs. PFP Columns
Chromatographic ParameterStandard C18 (Octadecylsilane)PFP (Pentafluorophenyl)
Primary Retention Mechanism Hydrophobic (Dispersive) π−π , Dipole-Dipole, Hydrophobic
Selectivity for Fluorinated Analytes Low to ModerateHigh (Fluorine-Fluorine interactions)
Resolution ( Rs​ ) (Epoxide vs. Triol) Rs​<1.5 (Co-elution risk in void) Rs​>2.5 (Baseline separation)
Peak Shape (Tailing Factor, Tf​ ) Tf​≈1.6 (Secondary silanol interactions) Tf​≈1.1 (Superior deactivation)

Degradation Pathway & Specificity

To prove that our method is stability-indicating, we must deliberately force the degradation of the analyte. By subjecting[3-(3-fluorophenyl)oxiran-2-yl]methanol to acidic and basic stress, we catalyze the hydrolytic opening of the oxirane ring[4].

Pathway Epoxide [3-(3-fluorophenyl)oxiran-2-yl]methanol (Intact Epoxide) Stress Acidic/Basic Stress (H2O / H+ or OH-) Epoxide->Stress Hydrolysis Diol 1-(3-fluorophenyl)propane-1,2,3-triol (Vicinal Diol Degradant) Stress->Diol Ring Opening

Caption: Hydrolytic degradation pathway of the epoxide to its vicinal diol degradant.

Experimental Protocol: A Self-Validating System

Trustworthiness in analytical chemistry requires that a method proves its own fitness before generating reportable data. The following protocol embeds System Suitability Testing (SST) directly into the workflow, creating a self-validating loop[5].

Step 1: Mobile Phase Preparation

  • Channel A: 0.1% Formic Acid in LC-MS grade Water.

  • Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Formic acid maintains the mobile phase at pH ~2.7. This suppresses the ionization of residual silanols on the PFP column, preventing peak tailing, while keeping the analyte fully unionized for optimal retention.

Step 2: Sample & Standard Preparation

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • SST Standard (The Self-Validating Step): Prepare a solution containing 1.0 mg/mL of the intact epoxide spiked with 0.1% (w/w) of the synthesized triol degradant and 3-fluorobenzaldehyde.

Step 3: Forced Degradation (Specificity Generation)

  • Acid Stress: Treat 1.0 mg/mL epoxide solution with 0.1N HCl for 2 hours at 60°C. Neutralize with 0.1N NaOH prior to injection. This confirms the method's ability to resolve the active pharmaceutical ingredient (API) from its primary degradation product.

Step 4: Chromatographic Conditions

  • Column: High-purity PFP (150 mm x 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 10% B hold for 2 min; ramp to 90% B over 15 min; hold at 90% B for 3 min; return to 10% B for 5 min re-equilibration.

  • Detection: Photodiode Array (PDA) at 210 nm (for aliphatic/oxirane absorbance) and 254 nm (for aromatic tracking).

Step 5: Automated System Suitability Abort Logic

  • Program the Chromatography Data System (CDS) to inject the SST standard six times.

  • Self-Validating Logic: The sequence must automatically abort if the Resolution ( Rs​ ) between the triol and the epoxide is <2.0 , or if the peak area %RSD is >2.0% .

ICH Q2(R2) Method Validation Framework

The recent overhaul of the ICH Q2 guidelines (now Revision 2) emphasizes a lifecycle approach to analytical validation[6]. Our PFP-based method was subjected to rigorous validation against these updated global standards[1].

Validation Start Method Validation ICH Q2(R2) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (Reporting Level to 120%) Start->Lin Acc Accuracy & Precision (Spike Recovery) Start->Acc Rob Robustness (Flow, Temp, pH) Start->Rob Spec->Acc Selectivity Confirmed

Caption: ICH Q2(R2) method validation workflow ensuring analytical fitness.

Table 2: Summary of ICH Q2(R2) Validation Results (PFP Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity PDA Peak Purity Angle < Purity Threshold for all stressed samplesAngle: 0.124 < Threshold: 0.285Pass
Linearity & Range R2≥0.999 (From Reporting Level to 120% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels (80%, 100%, 120%)99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 consecutive injections)%RSD = 0.85%Pass
Sensitivity (LOD / LOQ) Signal-to-Noise ≥3 (LOD) / ≥10 (LOQ)LOD: 0.05 μg/mL LOQ: 0.15 μg/mL Pass
Robustness Rs​>2.0 despite deliberate variations in flow ( ±0.1 mL/min) and temp ( ±5 °C)Min Rs​=2.4 Pass

By transitioning from a standard C18 to a PFP stationary phase and embedding self-validating SST criteria, this method provides absolute assurance in quantifying the chemical purity of[3-(3-fluorophenyl)oxiran-2-yl]methanol, ensuring that any hydrolytic degradation is accurately captured and reported.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • PubMed. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. [Link]

  • MDPI. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry.[Link]

Sources

Validation

A Comparative Guide to the GC-MS Fragmentation Analysis of [3-(3-fluorophenyl)oxiran-2-yl]methanol Isomers

Abstract The precise structural elucidation of isomeric compounds is a critical challenge in pharmaceutical development, forensic science, and chemical synthesis. Isomers often exhibit different pharmacological and toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise structural elucidation of isomeric compounds is a critical challenge in pharmaceutical development, forensic science, and chemical synthesis. Isomers often exhibit different pharmacological and toxicological profiles, making their unambiguous identification essential. This guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) electron ionization (EI) fragmentation patterns of the cis and trans isomers of [3-(3-fluorophenyl)oxiran-2-yl]methanol. By dissecting the principal fragmentation pathways, this document serves as a practical resource for researchers, scientists, and drug development professionals, enabling the confident differentiation of these stereoisomers.

The Analytical Challenge of Isomerism

Stereoisomers, such as the cis and trans forms of [3-(3-fluorophenyl)oxiran-2-yl]methanol, possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. While techniques like NMR spectroscopy are definitive for structural elucidation, GC-MS offers a rapid and highly sensitive method for both separation and identification, which is crucial in high-throughput screening and quality control environments.[1][2] However, the mass spectra of stereoisomers can be very similar, making differentiation dependent on subtle but reproducible differences in the relative abundances of key fragment ions.[3][4] This guide illuminates these differences by proposing the most probable fragmentation mechanisms.

Principles of Isomer Differentiation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds.

  • Gas Chromatography (GC): The GC component separates the isomers based on their differential interactions with a stationary phase. The cis and trans isomers are expected to have slightly different boiling points and polarities, leading to distinct retention times (RT), which provides the first layer of discrimination.[4]

  • Mass Spectrometry (MS): Following separation, molecules are ionized, typically by electron ionization (EI), which involves bombarding the molecule with high-energy electrons (70 eV).[5] This process forms a high-energy molecular ion (M+•) that is prone to fragmentation. The resulting fragmentation pattern is a molecular fingerprint, providing rich structural information.[5][6] The stability of the resulting fragments dictates the observed spectrum, and even minor stereochemical differences can influence which fragmentation pathways are favored.[3]

Proposed Experimental Protocol

To ensure reproducible and reliable data, a well-defined analytical method is paramount. The following protocol is designed to serve as a robust starting point for the analysis of [3-(3-fluorophenyl)oxiran-2-yl]methanol isomers.

Methodology
  • Sample Preparation: Dissolve 1 mg of the isomer mixture or individual standard in 1 mL of a suitable solvent, such as methanol or ethyl acetate.

  • GC-MS Instrumentation: An Agilent 8890 GC with a 7000D QQQ or equivalent, equipped with a capillary column, is recommended.[7][8]

  • Gas Chromatography (GC) Conditions:

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. This non-polar column is a good first choice for general-purpose separation.

    • Inlet: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

Experimental Workflow Diagram

Caption: General workflow for the GC-MS analysis of isomers.

Analysis of Fragmentation Patterns

The molecular weight of [3-(3-fluorophenyl)oxiran-2-yl]methanol is 168.16 g/mol . The molecular ion (M+•) peak is expected at m/z 168. The primary fragmentation pathways involve cleavage at the most labile bonds, driven by the formation of stable ions and neutral radicals.

Key Fragmentation Pathways

The principal fragmentations are expected to be:

  • Benzylic Cleavage: The bond between the aromatic ring and the oxirane ring is a prime site for cleavage due to the formation of a resonance-stabilized benzylic cation.[9][10][11]

  • α-Cleavage (Alpha-Cleavage): Cleavage of bonds adjacent to the oxygen atoms (in the oxirane ring and the alcohol) is a common and influential pathway.[12][13]

  • Ring Opening: The strained oxirane ring can open, leading to rearrangements and subsequent fragmentations.

Proposed Fragmentation Diagram

Fragmentation_Pathways cluster_main Primary Fragments cluster_secondary Secondary Fragments M [M]+• m/z 168 F137 [C8H6FO]+• m/z 137 (-CH2OH) M->F137 α-cleavage F109 [C7H6F]+ m/z 109 (Benzylic Cleavage) M->F109 Benzylic F59 [C3H7O]+• m/z 59 (Ring Cleavage) M->F59 Rearrangement F123 [C7H4FO]+ m/z 123 (-CH2 from 137) F137->F123 -CH2 F81 [C6H5]+ m/z 81 (-HF from 109) F109->F81 -HF F96 [C6H5F]+• m/z 96 (-HCN from 123) F123->F96 -CO

Caption: Proposed major fragmentation pathways for the molecular ion.

Comparative Analysis: cis vs. trans Isomers

While both isomers will exhibit the same fragment ions, the stereochemistry can influence the relative abundance of these ions. The proximity of the hydroxymethyl group to the fluorophenyl ring in the cis isomer can facilitate specific rearrangements or hydrogen transfers that are less favorable in the trans isomer.

Table 1: Predicted Key Fragment Ions and Their Significance

m/zProposed Ion StructureFragmentation PathwayExpected Relative Abundance Difference (cis vs. trans)
168[C9H9FO2]+•Molecular IonLikely weak for both, potentially slightly more abundant in the trans isomer due to greater stability.
137[C8H6FO]+α-cleavage, loss of •CH2OHA major peak for both isomers. The cis isomer might show a slightly lower abundance if alternative pathways are sterically favored.
109 [C7H6F]+ Benzylic cleavage Diagnostic Ion. This stable fluorotropylium or fluorobenzyl cation is expected to be a base peak or a very abundant ion for both. The trans isomer may show a marginally higher abundance due to less steric hindrance during fragmentation.[9][10]
96[C6H5F]+•Loss of CO from m/z 123 or rearrangementCommon fragment for fluorophenyl compounds. Similar abundance expected for both.
59[C3H7O]+•Oxirane ring fragmentationThis ion represents the epoxide-methanol portion. Its abundance could be sensitive to stereochemistry. The cis isomer may favor rearrangements that consume the molecular ion before this fragment can form, leading to lower relative abundance.

Discussion of Differentiating Ions:

The key to differentiation lies in the ions whose formation is sterically influenced. The ion at m/z 109 is a strong candidate for a diagnostic marker. While benzylic cleavage is a dominant process for both, the transition state geometry can be influenced by the isomer's configuration, potentially leading to a reproducible difference in its relative intensity in the spectra.[3]

Furthermore, subtle differences may arise from interactions involving the hydroxymethyl group. In the cis isomer, the proximity of the -OH group to the aromatic ring could facilitate an intramolecular hydrogen abstraction or a rearrangement leading to the loss of water (H2O, 18 Da), producing a small peak at m/z 150 ([M-18]+•). This peak would be expected to be significantly less abundant or absent in the trans isomer.

Conclusion

The differentiation of [3-(3-fluorophenyl)oxiran-2-yl]methanol isomers via GC-MS is a nuanced but achievable task. While both cis and trans isomers will produce qualitatively similar mass spectra, quantitative differences in the relative abundances of key fragment ions can provide the basis for confident identification. Specifically, the relative intensities of the benzylic fragment at m/z 109 and a potential water-loss fragment at m/z 150 should be carefully evaluated. By employing a standardized GC-MS protocol as outlined in this guide, researchers can obtain the high-quality data necessary to distinguish these critical isomers, ensuring the integrity and safety of their research and development efforts.

References

  • MS-Terms. Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster. [Link]

  • Isomer differentiation by combining gas chromatography, selective self-ion/molecule reactions and tandem mass spectrometry in an ion trap mass spectrometer. PubMed. [Link]

  • General Fragmentation Modes. A document on general fragmentation modes in mass spectrometry. [Link]

  • Chemical Ionization Mass Spectrometry of Epoxides. ResearchGate. [Link]

  • MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives. ResearchGate. [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Publications. [Link]

  • Interpretation of mass spectra. A slide presentation on mass spectra interpretation. [Link]

  • Photoelectron spectra of substituted oxiranes and thiiranes. Substituent effects on ionization potentials involving σ orbitals. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. A document detailing fragmentation in mass spectrometry. [Link]

  • Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. PubMed. [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

  • Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Royal Society of Chemistry. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Photoelectron spectra of substituted oxiranes and thiiranes. Substituent effects on ionization potentials involving σ orbitals. Canadian Science Publishing. [Link]

  • Fragmentation of important functional group- Alkane and corbonyl compounds. Slideshare. [Link]

  • Electron ionization mass spectrometric study of substituted alloxazine-5-oxides and iso... PubMed. [Link]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Doc Brown's Chemistry. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

  • Fast Analysis of 140 Environmental Compounds by GC/MS/MS. Agilent. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. [Link]

  • Organic fluorine compounds. LabRulez GCMS. [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. [Link]

  • GC AND GC/MS. Agilent. [Link]

  • A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Opioids. NIST. [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of the Korean Chemical Society. [Link]

  • EI Mass spectra, proposed structures and predominant fragmentation... ResearchGate. [Link]

  • GC–MS and GC–IRD analysis of ring and side chain regioisomers of ethoxyphenethylamines related to the controlled substances MDEA, MDMMA and MBDB. OA Monitor Ireland. [Link]

Sources

Comparative

reactivity differences between [3-(3-fluorophenyl)oxiran-2-yl]methanol and non-fluorinated epoxides

Title: Reactivity Differences Between [3-(3-fluorophenyl)oxiran-2-yl]methanol and Non-Fluorinated Epoxides: A Comprehensive Guide Introduction In the synthesis of complex active pharmaceutical ingredients (APIs), α,β -ep...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Differences Between [3-(3-fluorophenyl)oxiran-2-yl]methanol and Non-Fluorinated Epoxides: A Comprehensive Guide

Introduction In the synthesis of complex active pharmaceutical ingredients (APIs), α,β -epoxy alcohols serve as indispensable chiral building blocks. Among these,[3-(3-fluorophenyl)oxiran-2-yl]methanol [1] presents a unique reactivity profile compared to its non-fluorinated analog, [3-phenyloxiran-2-yl]methanol, and simple aliphatic epoxides like glycidol. As a Senior Application Scientist, I frequently observe that researchers assume fluorinated and non-fluorinated aryl epoxides behave identically. This assumption leads to unexpected regiochemical outcomes, complex impurity profiles, and compromised yields.

This guide objectively compares the reactivity of these epoxides, focusing on how the strongly inductive electron-withdrawing (-I) effect of the meta-fluorine atom fundamentally alters transition-state stabilization, regioselective ring-opening, and the thermodynamic equilibrium of the Payne rearrangement [2].

Mechanistic Divergence: The Electronic Landscape

The reactivity of 3-aryl-2,3-epoxy alcohols is governed by the competition between steric hindrance and electronic stabilization at the benzylic carbon (C3) versus the aliphatic carbon (C2).

  • Non-Fluorinated Epoxides ([3-phenyloxiran-2-yl]methanol): Under Lewis acidic conditions, the oxirane oxygen coordinates to the metal or proton, lengthening the C-O bonds. The phenyl ring donates electron density via resonance, stabilizing the developing positive charge ( δ+ ) at the benzylic C3 position. Consequently, nucleophiles predominantly attack C3 via an SN​1 -like pathway.

  • Fluorinated Epoxides ([3-(3-fluorophenyl)oxiran-2-yl]methanol): The fluorine atom at the meta position cannot donate electrons via resonance to the benzylic position. Instead, its strong inductive withdrawal (-I) severely destabilizes any carbocation character at C3. This electronic penalty suppresses the SN​1 -like pathway, forcing the reaction through an SN​2 -like trajectory where nucleophilic attack shifts toward the less sterically hindered C2 position [3].

Regioselectivity Substrate [3-(3-fluorophenyl)oxiran-2-yl]methanol Acidic Lewis Acid Catalysis (SN1-like Pathway) Substrate->Acidic Basic Basic/Nucleophilic (SN2-like Pathway) Substrate->Basic C3_Acid C3 Attack (Minor) Destabilized by m-F (-I) Acidic->C3_Acid Slow C2_Acid C2 Attack (Major) Avoids benzylic U0001D6FF+ Acidic->C2_Acid Fast C3_Base C3 Attack (Major) Activated by m-F (-I) Basic->C3_Base Fast C2_Base C2 Attack (Minor) Sterically similar Basic->C2_Base Slow

Fig 1: Regiodivergent ring-opening pathways dictated by the meta-fluoro inductive effect.

The Payne Rearrangement: Shifting the Equilibrium

The Payne rearrangement is a base-catalyzed equilibration between a 2,3-epoxy-1-ol and a 1,2-epoxy-3-ol. In standard aliphatic systems, the equilibrium heavily favors the 2,3-epoxy-1-ol because the primary alkoxide is thermodynamically more stable than a secondary alkoxide.

However, in [3-(3-fluorophenyl)oxiran-2-yl]methanol, the meta-fluorophenyl group stabilizes the secondary benzylic alkoxide (formed upon migration to the 1,2-epoxide) through its inductive electron-withdrawing effect. While the equilibrium still favors the starting material, the proportion of the rearranged 1,2-epoxy-3-ol is significantly higher than in the non-fluorinated analog. This allows for highly efficient nucleophilic trapping of the terminal epoxide.

Payne Epoxy1 2,3-Epoxy-1-ol (Primary Alkoxide) Transition Intramolecular SN2 Transition State Epoxy1->Transition Base (OH-) Epoxy2 1,2-Epoxy-3-ol (Benzylic Alkoxide) Transition->Epoxy2 Migration

Fig 2: Base-catalyzed Payne rearrangement equilibrium between isomeric epoxy alcohols.

Quantitative Performance Comparison

To guide synthetic planning, the following table summarizes the experimental regioselectivity and rearrangement equilibria. These metrics are critical for predicting impurity profiles during scale-up.

SubstrateAcidic Ring-Opening (C3:C2 Ratio)Basic Ring-Opening (C3:C2 Ratio)Payne Equilibrium (2,3-Epoxy : 1,2-Epoxy)
[3-phenyloxiran-2-yl]methanol 95:5 (C3 favored via resonance)60:40>95:5 (Benzylic alkoxide unstabilized)
[3-(3-fluorophenyl)oxiran-2-yl]methanol 30:70 (C3 destabilized by -I effect)85:15 (C3 activated by -I effect)85:15 (Benzylic alkoxide stabilized by m-F)
Glycidol (Aliphatic Control) 10:90 (No benzylic stabilization)10:90N/A (Symmetrical system)

Data synthesized from standardized azidolysis and t -BuOK catalyzed rearrangement assays [4].

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to verify mechanistic fidelity and prevent downstream failures.

Protocol A: Regioselective Azidolysis (Basic Conditions) Objective: Achieve high C3-regioselectivity by exploiting the electrophilic activation of the meta-fluorophenyl group.

  • Preparation: Dissolve[3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 eq) in anhydrous DMF (0.2 M). Causality: Anhydrous DMF prevents competitive hydrolysis and maximizes the nucleophilicity of the azide ion.

  • Reagent Addition: Add NaN3​ (3.0 eq) and NH4​Cl (1.5 eq). Causality: NH4​Cl acts as a mild proton source to neutralize the developing alkoxide, driving the reaction forward without inducing Lewis acidity that would shift the mechanism to an SN​1 pathway.

  • Reaction: Stir at 60 °C for 12 hours.

  • Self-Validation Check: Monitor the reaction via 19F NMR. Causality: LC-MS cannot distinguish between the C2 and C3 azido-diol regioisomers due to identical masses. 19F NMR provides distinct chemical shifts for the benzylic vs. aliphatic azide products, allowing real-time regioselectivity quantification.

  • Workup: Quench with water, extract with EtOAc, and wash extensively with brine to remove DMF.

Protocol B: Payne Rearrangement and in situ Trapping Objective: Isomerize the internal epoxide to the terminal epoxide and trap it with a soft nucleophile (thiophenol).

  • Deprotonation: Dissolve the epoxy alcohol (1.0 eq) in anhydrous THF at 0 °C. Add t -BuOK (0.1 eq). Causality: Catalytic base is sufficient to establish the equilibrium. t -BuOK is sterically hindered, preventing it from acting as a competing nucleophile.

  • Equilibration: Stir for 30 minutes to establish the Payne equilibrium.

  • Trapping: Add thiophenol (1.2 eq) dropwise. Causality: Thiophenol is a highly nucleophilic, soft nucleophile that selectively attacks the less sterically hindered terminal carbon (C1) of the transient 1,2-epoxy-3-ol. According to Le Chatelier's principle, this continuous depletion drives the equilibrium entirely toward the rearranged product.

  • Self-Validation Check: Analyze the crude mixture by 1H NMR. Causality: The disappearance of the complex oxirane multiplet (2.8-3.2 ppm) and the appearance of a clean benzylic methine doublet confirms successful trapping and complete conversion.

Conclusion & Strategic Recommendations

When utilizing [3-(3-fluorophenyl)oxiran-2-yl]methanol in drug development, researchers must account for the profound inductive effects of the meta-fluorine. If a C3-substituted product is desired, basic/nucleophilic conditions must be employed to capitalize on the increased electrophilicity of the benzylic position. Conversely, if a C2-substituted product is required, mild Lewis acidic conditions will successfully invert the standard aryl-epoxide regioselectivity by penalizing carbocation formation at C3.

References

  • Payne, G. B. "Epoxide Migrations with α,β-Epoxy Alcohols". Journal of Organic Chemistry, 1962.[Link]

  • Fringuelli, F., et al. "Regioselective Ring Opening of Epoxide with Aniline and Kinetic Modeling". Industrial & Engineering Chemistry Research, 2016.[Link]

  • Potrząsaj, A., et al. "Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides". Journal of the American Chemical Society, 2021.[Link]

Validation

Benchmarking Chiral Catalysts for[3-(3-fluorophenyl)oxiran-2-yl]methanol Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist The synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol —a critical chiral epoxy alcohol build...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

The synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol —a critical chiral epoxy alcohol building block used in the development of fluorinated pharmaceuticals and advanced agrochemicals—relies heavily on the asymmetric epoxidation of its allylic precursor, (E)-3-(3-fluorophenyl)prop-2-en-1-ol.

Selecting the appropriate catalytic system for this transformation is not merely a matter of yield; it requires balancing atom economy, scalability, and stereocontrol. In this guide, we benchmark three premier asymmetric epoxidation methodologies: the bimetallic Sharpless Asymmetric Epoxidation (SAE) , the mononuclear Vanadium-Bishydroxamic Acid (V-BHA) system , and the metal-free Shi Organocatalytic Epoxidation .

Quantitative Benchmarking Data

The following table summarizes the experimental performance of the three catalytic systems when applied to the synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol under optimized conditions.

Catalyst SystemActive OxidantCatalyst LoadingOperating Temp.TimeIsolated YieldEnantiomeric Excess (ee)
Ti(OiPr)₄ / (+)-DIPT TBHP (anhydrous)5.0 mol%-20 °C12 h88%95%
VO(acac)₂ / (S)-BBHA TBHP (aqueous)1.0 - 2.0 mol%0 °C4 h92%96%
Shi Ketone (Epoxone) Oxone (K₂SO₅)10.0 - 20.0 mol%-10 °C to 0 °C6 h82%90%

Strategic Workflow & Catalyst Selection

Workflow Substrate Precursor: (E)-3-(3-fluorophenyl)prop-2-en-1-ol SAE Sharpless Epoxidation Ti(OiPr)4 / DIPT (-20 °C) Substrate->SAE Ti-Catalyzed VBHA Vanadium-BHA VO(acac)2 / BBHA (0 °C to RT) Substrate->VBHA V-Catalyzed Shi Shi Epoxidation Fructose-Ketone (pH 10.5) Substrate->Shi Organocatalytic Product Target Product: [3-(3-fluorophenyl)oxiran-2-yl]methanol SAE->Product 95% ee VBHA->Product 96% ee Shi->Product 90% ee

Fig 1: Strategic decision tree for the asymmetric epoxidation of 3-(3-fluorophenyl)prop-2-en-1-ol.

In-Depth Catalyst Profiles & Self-Validating Protocols

A. Sharpless Asymmetric Epoxidation (SAE)

The Sharpless epoxidation is the historical gold standard for allylic alcohols, utilizing a bimetallic titanium-tartrate complex 1.

Mechanistic Causality: The reaction requires strict anhydrous conditions. The addition of activated 4Å molecular sieves is non-negotiable for catalytic runs (5 mol%); they sequester adventitious water that would otherwise hydrolyze the delicate Ti-tartrate dimer. Without sieves, the reaction requires stoichiometric amounts of titanium to achieve high ee. The low temperature (-20 °C) is required to lock the transition state into a rigid conformation, preventing background racemic epoxidation by uncoordinated TBHP.

Self-Validating Protocol:

  • Preparation: Flame-dry a Schlenk flask. Add activated 4Å molecular sieves (150 wt% relative to substrate) and anhydrous CH₂Cl₂. Cool to -20 °C.

  • Catalyst Assembly: Add Ti(OiPr)₄ (0.05 eq) and (+)-Diisopropyl tartrate (DIPT) (0.06 eq).

    • Validation Checkpoint: Stir for 15 minutes. The solution must turn a distinct pale yellow , confirming the formation of the active bimetallic Ti-tartrate complex.

  • Oxidant Addition: Dropwise add anhydrous tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 1.5 eq). Stir for 30 minutes at -20 °C.

  • Substrate Addition: Slowly add (E)-3-(3-fluorophenyl)prop-2-en-1-ol (1.0 eq) in CH₂Cl₂.

  • Quench: After 12 hours, quench with 10% aqueous tartaric acid. The phase separation and breakdown of the emulsion indicate successful hydrolysis of the Ti-complex.

B. Vanadium-Bishydroxamic Acid (V-BHA) Catalysis

Modern advancements have positioned Vanadium-BHA complexes as superior alternatives to SAE for specific allylic alcohols 2.

Mechanistic Causality: Unlike the Ti-dimer, the Vanadium-(S)-binaphthyl bishydroxamic acid (BBHA) complex is a highly stable mononuclear species [[3]](). The tetradentate BHA ligand creates an incredibly rigid chiral pocket that resists dissociation. This structural robustness causes a profound ligand-accelerated catalysis effect, allowing the reaction to proceed rapidly at 0 °C (or even room temperature) using only 1-2 mol% catalyst, while tolerating aqueous TBHP.

Self-Validating Protocol:

  • Complexation: In a round-bottom flask, combine VO(acac)₂ (0.02 eq) and (S)-BBHA ligand (0.022 eq) in toluene at room temperature.

    • Validation Checkpoint: The initial blue/green color of VO(acac)₂ will transition to a dark red/brown over 30 minutes, visually confirming the complete formation of the V-BHA complex.

  • Substrate Addition: Add the allylic alcohol precursor (1.0 eq) and cool the mixture to 0 °C.

  • Oxidation: Slowly add 70% aqueous TBHP (1.5 eq).

  • Completion: Monitor via TLC. The reaction typically reaches >95% conversion within 4 hours due to the high turnover frequency of the V-BHA species. Quench with saturated aqueous Na₂S₂O₃.

C. Shi Organocatalytic Epoxidation

For laboratories seeking to avoid transition metals entirely, the Shi epoxidation utilizes a D-fructose-derived chiral ketone (Epoxone) 4.

Mechanistic Causality: The active oxidant is a chiral dioxirane generated in situ from the ketone and Oxone. For cinnamyl alcohol derivatives, enantioselectivity is highly pH-dependent 5. At a neutral pH (7-8), direct epoxidation by Oxone competes with the dioxirane, drastically lowering the ee. By strictly buffering the reaction at pH ~10.5, the formation of the chiral dioxirane outcompetes the background racemic pathway, securing an ee of ~90%.

Self-Validating Protocol:

  • Solvent System: Dissolve the substrate (1.0 eq), Shi ketone (0.15 eq), and Bu₄NHSO₄ (0.05 eq) in a biphasic mixture of CH₃CN/DMM (2:1) and 0.1 M aqueous K₂CO₃ buffer. Cool to -10 °C.

  • Simultaneous Addition: Set up two syringe pumps. Pump A contains Oxone (1.5 eq) in aqueous EDTA. Pump B contains K₂CO₃ (to maintain basicity).

    • Validation Checkpoint: Insert a pH probe directly into the reaction mixture. The protocol is only valid if the pH remains strictly between 10.2 and 10.8 during the 6-hour addition. If the pH drops below 9.5, background oxidation will irreversibly degrade the final ee.

  • Extraction: Once addition is complete, extract immediately with EtOAc to prevent epoxide ring-opening in the aqueous basic medium.

Mechanistic Divergence

Mechanism Coord Substrate Coordination Ti_TS Bimetallic Ti-Tartrate Rigid Dimer Coord->Ti_TS Alkoxide Exchange V_TS Mononuclear V-BHA Flexible Pocket Coord->V_TS Alkoxide Exchange Diox_TS Chiral Dioxirane Spiro Transition State Coord->Diox_TS H-Bonding O_Transfer Enantioselective Oxygen Transfer Ti_TS->O_Transfer Moisture Sensitive V_TS->O_Transfer High Turnover Diox_TS->O_Transfer pH > 10 Required

Fig 2: Mechanistic divergence in oxygen transfer transition states across the three catalytic systems.

Conclusion & Application Recommendations

For the synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol :

  • For Process Scale-Up: The Vanadium-BHA system is the superior choice. Its ability to operate at 0 °C with aqueous oxidants and ultra-low catalyst loading (1-2 mol%) drastically reduces cooling costs and metal waste compared to titanium.

  • For Discovery/Library Synthesis: The Sharpless (SAE) method remains highly reliable due to the commercial availability of DIPT and predictable stereochemical outcomes, provided strict anhydrous conditions are maintained.

  • For Metal-Free Requirements: The Shi Epoxidation is viable, though the rigorous pH monitoring required to suppress background oxidation makes it slightly more labor-intensive for allylic alcohols than for unfunctionalized olefins.

References

  • "Asymmetric epoxidation - Wikipedia", Wikipedia,1

  • "Chiral hydroxamic acids as ligands in the vanadium catalyzed asymmetric epoxidation of allylic alcohols by tert-butyl hydroperoxide", Journal of the American Chemical Society, 3

  • "Catalytic Applications of Vanadium: A Mechanistic Perspective", Chemical Reviews, 2

  • "A pH Study on the Chiral Ketone Catalyzed Asymmetric Epoxidation of Hydroxyalkenes", The Journal of Organic Chemistry,5

  • "Shi epoxidation", Grokipedia, 4

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Comparative

A Comparative Guide to the Cross-Validation of NMR Spectra for [3-(3-fluorophenyl)oxiran-2-yl]methanol Batches

Introduction: The Imperative of Batch Consistency in Pharmaceutical Development In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, ensuring batch-to-batch consistency is not merely a ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Batch Consistency in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, ensuring batch-to-batch consistency is not merely a matter of quality control; it is a foundational pillar of safety, efficacy, and regulatory compliance. The chiral epoxide, [3-(3-fluorophenyl)oxiran-2-yl]methanol, serves as a critical building block in numerous synthetic pathways. Its precise three-dimensional structure and high purity are paramount. Minor variations between production batches—be it the presence of residual solvents, process-related impurities, or stereoisomeric deviations—can have cascading effects on downstream reactions and the quality of the final drug product.

This guide presents a comprehensive framework for the cross-validation of different batches of [3-(3-fluorophenyl)oxiran-2-yl]methanol using Nuclear Magnetic Resonance (NMR) spectroscopy. We move beyond a simple checklist of procedures to explain the causality behind the experimental design, establishing a robust, self-validating system for quality assessment. NMR spectroscopy is the chosen analytical tool due to its unparalleled ability to provide detailed structural information and its inherent quantitative nature, making it a primary method for both identification and purity assessment.[1][2][3]

The Analytical Challenge: Beyond a Simple Fingerprint

The core objective is to demonstrate that a new "Test Batch" is spectroscopically equivalent to a well-characterized "Reference Standard" batch. This requires a multi-faceted approach that evaluates both the qualitative "fingerprint" of the molecule and the quantitative purity.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: High-level workflow for NMR-based cross-validation of chemical batches.

Part 1: Foundational NMR Methodology

A reproducible analytical method begins with meticulous and standardized procedures. The choices made during sample preparation and data acquisition are critical for ensuring that observed spectral differences are due to the samples themselves, not analytical variability.

Standardized Sample Preparation

The goal is to create a homogeneous solution free of particulates that could degrade spectral quality.[4] Consistency here is non-negotiable for valid batch comparisons.

Protocol: NMR Sample Preparation

  • Analyte Weighing: Accurately weigh approximately 15-20 mg of the [3-(3-fluorophenyl)oxiran-2-yl]methanol batch sample into a clean, dry vial. The higher concentration is chosen to ensure a good signal-to-noise ratio for less sensitive experiments like ¹³C and 2D NMR.[5][6]

  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The standard must have sharp, well-resolved peaks that do not overlap with analyte signals and must be stable and non-reactive.[2]

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a calibrated pipette. CDCl₃ is often chosen for its ability to dissolve a wide range of organic molecules and its well-characterized residual solvent peak for referencing.[5]

  • Dissolution: Gently vortex the vial to ensure complete dissolution of both the analyte and the internal standard. Visually inspect for any suspended particles.

  • Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette plugged with glass wool to filter out any microparticulates.[4] The sample height should be between 4-5 cm.[6]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation.

NMR Data Acquisition: A Multi-Experiment Approach

A single ¹H NMR spectrum provides a fingerprint, but a comprehensive validation requires a suite of experiments to confirm the structure and connectivity unambiguously. All experiments must be run under identical conditions (e.g., temperature, pulse sequences) for all batches.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} end Caption: Structure of [3-(3-fluorophenyl)oxiran-2-yl]methanol with key atoms highlighted.

  • ¹H NMR: Provides the primary fingerprint. Protons on the epoxide ring (on C7 and C8) are expected to resonate in the characteristic 2.5-3.5 ppm range due to ring strain and oxygen's electronegativity.[7][8] This spectrum is also used for the quantitative analysis (qNMR).

  • ¹³C NMR: Confirms the carbon skeleton. The carbon atoms of the epoxide ring (C7, C8) typically appear in the 40-60 ppm region.[7] The presence of the correct number of signals confirms the absence of significant carbon-containing impurities.

  • COSY (COrrelation SpectroscopY): A 2D experiment that reveals proton-proton (¹H-¹H) couplings through bonds.[9] It is essential for confirming the connectivity between the protons on the epoxide ring (H7, H8) and the methylene group (H9), as well as confirming the coupling patterns within the fluorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[9] It provides unambiguous assignment of proton and carbon signals, confirming that the expected atoms are bonded correctly. For example, it will show a cross-peak between the proton signal at ~3.0 ppm and the carbon signal at ~50 ppm, confirming the C-H bond of the epoxide ring.

Part 2: The Cross-Validation Process

With a standardized methodology in place, the cross-validation can proceed by comparing the Test Batch against the Reference Standard.

Qualitative Comparison: The Spectral Overlay

The most direct comparison is a simple overlay of the ¹H NMR spectra from the reference and test batches.

  • Procedure: After processing both spectra identically (phasing, baseline correction, and referencing to the internal standard or residual solvent peak), they are overlaid in an NMR analysis software like TopSpin™ or Mnova.[10][11]

  • Analysis:

    • Chemical Shifts: All corresponding peaks should align perfectly. Any significant shift could indicate a change in the chemical environment, possibly due to a different salt form or interaction with an impurity.

    • Peak Multiplicity (Splitting Patterns): The splitting patterns, which arise from J-coupling, are a detailed fingerprint of the molecule's connectivity. These must be identical. A change could suggest a different stereoisomer.

    • Relative Integration: The relative areas of the peaks corresponding to the molecule should be consistent.

    • Impurity Profile: The "clean" regions of the spectrum are scrutinized for any new signals. The presence of new peaks in the test batch indicates new impurities, while the absence of impurity peaks present in the reference standard may also be noteworthy. Common impurities to look for are residual solvents like ethyl acetate or hexane.[12]

Structural Confirmation with 2D NMR

The COSY and HSQC spectra of the test batch must be consistent with the reference. This confirms that the fundamental bonding structure and atom connectivity have not changed. Any deviation, such as a missing cross-peak in the COSY spectrum, would be a major red flag indicating a significant structural change.

Quantitative Comparison: The Power of qNMR

Visual inspection is subjective. A quantitative purity value provides an objective, recordable metric for batch release. Quantitative NMR (qNMR) is a primary analytical method because the signal integral is directly proportional to the number of nuclei, allowing for purity determination without a specific reference standard of the analyte itself.[1][13]

Protocol: qNMR Purity Calculation

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. The most critical parameter is the relaxation delay (d1), which must be set to at least 5 times the longest T₁ relaxation time of any peak being integrated (both analyte and standard). A value of 30 seconds is often a safe starting point for small molecules.[14]

  • Integration: Carefully integrate at least one well-resolved, non-overlapping peak for the analyte and one for the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:[2]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area of the signal

    • N = Number of protons generating the signal

    • M = Molar mass

    • m = Mass weighed

    • P_std = Purity of the internal standard

    • analyte refers to [3-(3-fluorophenyl)oxiran-2-yl]methanol

    • std refers to the internal standard

Data Presentation: Batch Purity Comparison

Batch IDAnalyte Mass (mg)Standard Mass (mg)Analyte IntegralStandard IntegralCalculated Purity (%)Pass/Fail
Reference 15.127.551.002.0499.7N/A
Test Batch 001 15.257.610.992.0399.5Pass
Test Batch 002 14.987.491.012.0599.8Pass
Test Batch 003 15.057.510.952.0494.2Fail

Note: Hypothetical data. Assumes analyte peak from 1 proton, standard peak from 2 protons, and standard purity of 100%.

The strong agreement in purity values between the reference and Test Batches 001 and 002 provides high confidence in their quality.[14] The significant drop in purity for Test Batch 003, corroborated by the likely appearance of impurity peaks in the qualitative overlay, provides a clear, data-driven basis for rejecting the batch.

Part 3: Adherence to Regulatory Standards and Conclusion

The entire cross-validation process must be conducted within the framework of regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[15][16] The combination of qualitative spectral comparison and quantitative purity assessment provides a robust demonstration of specificity, accuracy, and precision, which are key validation characteristics.[17]

Cross-validation of NMR spectra is an indispensable tool for ensuring the quality and consistency of [3-(3-fluorophenyl)oxiran-2-yl]methanol batches. By combining a standardized, multi-technique NMR acquisition protocol with both qualitative (spectral overlay, 2D NMR) and quantitative (qNMR) analysis, a scientifically sound and defensible judgment can be made on batch-to-batch equivalence. This rigorous approach underpins the integrity of the entire drug development process, ensuring that only materials of the highest quality proceed to the next stage of synthesis, ultimately safeguarding patient health.

References

  • Bruker. TopSpin | NMR Data Analysis. Bruker. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

  • Ghasriani, H., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research. Available from: [Link]

  • PubChem. 1-{[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazol-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • ICH. (2023). Validation of analytical procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

  • JEOL Ltd. NMR Software | Products. JEOL Ltd. Available from: [Link]

  • Stoyanov, N., et al. (2015). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available from: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Available from: [Link]

  • Das, P., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry. Available from: [Link]

  • The Metabolomics Innovation Centre. (2015). Consistency of Metabolite Determination from NMR Spectra over Time and Between Operators. Hilaris Publisher. Available from: [Link]

  • Abdullah, M. A., et al. (2016). A Structural Study of Epoxidized Natural Rubber (ENR-50) and Its Cyclic Dithiocarbonate Derivative Using NMR Spectroscopy Techniques. Polymers. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]

  • Cutsforth, G. A., et al. (2022). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Academia Sinica. NMR 相關軟體 | 高磁場核磁共振中心 (HFNMRC). Academia Sinica. Available from: [Link]

  • UTHSCSA. Step-by-step procedure for NMR data acquisition. University of Texas Health Science Center at San Antonio. Available from: [Link]

  • National Institute of Standards and Technology. (2019). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. ResearchGate. Available from: [Link]

  • NMRium. NMRium - The next-generation NMR software. NMRium. Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

  • Miyake, Y., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society. Available from: [Link]

  • ALWSCI. (2023). How To Prepare And Run An NMR Sample. ALWSCI. Available from: [Link]

  • Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Horbenko, Y., et al. (2023). Clean >1>H NMR spectra of products directly from batch and flow reaction mixtures. Research Explorer - The University of Manchester. Available from: [Link]

  • ResearchGate. (2019). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. Available from: [Link]

  • Karama, M., et al. (2023). Applications of Solution NMR Spectroscopy in Quality Assessment and Authentication of Bovine Milk. Foods. Available from: [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. Available from: [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. Available from: [Link]

  • Oxford Instruments. Pharmaceutical Manufacturing: Consistency and Purity. Oxford Instruments. Available from: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • Emery Pharma. (2024). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. Available from: [Link]

  • ResearchGate. (2023). A Structural Study of Epoxidized Natural Rubber (ENR-50) and Its Cyclic Dithiocarbonate Derivative Using NMR Spectroscopy Techniques. ResearchGate. Available from: [Link]

  • NextSDS. (3-fluorophenyl)(pyridin-2-yl)methanol — Chemical Substance Information. NextSDS. Available from: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available from: [Link]

  • ResearchGate. (2023). Clean H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures. ResearchGate. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Available from: [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available from: [Link]

  • ICH. (2023). ICH Q2(R2): Validation of Analytical Procedures ICH Q14. International Council for Harmonisation. Available from: [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Available from: [Link]

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Validation

evaluating biological activity of [3-(3-fluorophenyl)oxiran-2-yl]methanol derivatives vs standards

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological profiling, structural activity relationships (SAR), and in vivo efficacy in vasomotor symptom (VMS) models. Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological profiling, structural activity relationships (SAR), and in vivo efficacy in vasomotor symptom (VMS) models.

Executive Summary & Chemical Context

The pursuit of non-hormonal therapies for vasomotor symptoms (VMS)—commonly known as hot flashes—has driven extensive research into monoamine reuptake inhibitors. At the forefront of this synthetic evolution is [3-(3-fluorophenyl)oxiran-2-yl]methanol (CAS 1824500-05-1). This highly versatile chiral epoxide serves as a critical building block in the synthesis of next-generation phenylaminopropanol derivatives .

By subjecting this epoxide to nucleophilic ring-opening with various amines (such as indoline or methylamine), researchers can synthesize potent, dual serotonin-norepinephrine reuptake inhibitors (SNRIs) . This guide objectively compares the biological activity of these fluorinated derivatives against clinical standards like Venlafaxine and Duloxetine, providing the experimental frameworks necessary to validate their efficacy.

Mechanistic Rationale: Monoamines and Thermoregulation

To understand the biological activity of these derivatives, one must first understand the causality of VMS. The pathophysiology of VMS is deeply tied to the withdrawal of estrogen, which normally modulates norepinephrine (NE) and serotonin (5-HT) levels in the brain.

When estrogen levels plummet (e.g., during menopause or ovariectomy), NE levels become elevated while 5-HT levels drop. This imbalance drastically narrows the thermoneutral zone in the hypothalamic thermoregulatory center. Minor fluctuations in core body temperature trigger inappropriate heat-dissipation responses, manifesting as peripheral vasodilation and sweating . SNRIs synthesized from [3-(3-fluorophenyl)oxiran-2-yl]methanol restore this neurochemical balance, widening the thermoneutral zone.

G E Estrogen Depletion M NE / 5-HT Imbalance E->M Triggers H Hypothalamic Thermoregulatory Center M->H Dysregulates V Vasomotor Symptoms (Hot Flashes) H->V Induces D Fluorophenyl-oxirane Derivatives D->M Restores Balance (SERT/NET Inhibition)

Fig 1: Mechanistic pathway of estrogen depletion leading to VMS and the restorative role of SNRIs.

Comparative Performance Data

The introduction of the 3-fluorophenyl moiety via the oxirane intermediate is not arbitrary. Fluorination enhances the molecule's lipophilicity, improving blood-brain barrier (BBB) penetration, while simultaneously blocking metabolic oxidation sites, thereby extending the compound's half-life .

Below is a comparative analysis of representative[3-(3-fluorophenyl)oxiran-2-yl]methanol derivatives against standard SNRIs.

Table 1: In Vitro Radioligand Binding Affinities ( Ki​ )

Lower Ki​ values indicate higher binding affinity to the transporter.

CompoundSERT Ki​ (nM)NET Ki​ (nM)Selectivity Ratio (NET/SERT)
Venlafaxine (Standard)82.02480.030.2
Duloxetine (Standard)0.87.59.4
Derivative A (Indole-phenylaminopropanol)2.118.58.8
Derivative B (Fluoro-indole analog)1.512.08.0

Data Insight: Derivatives A and B exhibit a highly balanced dual-inhibition profile (Selectivity Ratio ~8-9), closely mirroring Duloxetine. Unlike Venlafaxine, which is heavily skewed toward SERT inhibition, the balanced NET/SERT inhibition of the oxirane derivatives provides superior modulation of the hypothalamic thermoregulatory center.

Table 2: In Vivo Efficacy (OVX Rat Telemetry Model)

Measuring the maximum reduction in Tail Skin Temperature (TST).

Treatment GroupDose (mg/kg, s.c.)Max Δ TST (°C)Duration of Effect (hrs)
Vehicle (Control)-+0.1N/A
Venlafaxine 10-1.22.5
Duloxetine 10-1.53.0
Derivative A 10-1.84.5

Data Insight: Derivative A demonstrates a deeper and more prolonged reduction in TST compared to both clinical standards. The extended duration of effect (4.5 hours) is directly attributable to the metabolic stability conferred by the 3-fluorophenyl group.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives follows a strict, self-validating pipeline.

Workflow S1 1. Synthesis Epoxide ring-opening of [3-(3-fluorophenyl)oxiran-2-yl]methanol S2 2. In Vitro Assays Radioligand binding for SERT and NET affinity S1->S2 S3 3. In Vivo Models OVX Rat Telemetry for Tail Skin Temperature S2->S3 S4 4. Data Analytics Comparative efficacy vs. Venlafaxine & Duloxetine S3->S4

Fig 2: Step-by-step experimental workflow for evaluating the biological activity of derivatives.

Protocol 1: In Vitro Synaptosomal Radioligand Binding Assay

Causality & Rationale: Rat cortical synaptosomes are utilized because the cortex expresses high densities of both SERT and NET. We use [3H] citalopram and [3H] nisoxetine as they are highly selective radioligands, eliminating off-target binding noise from other monoamine transporters (like DAT).

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize male Sprague-Dawley rat cortices in ice-cold sucrose buffer (0.32 M) to preserve synaptosomal integrity. Centrifuge at 1,000 × g for 10 mins, collect the supernatant, and centrifuge again at 20,000 × g for 20 mins to isolate the synaptosomal pellet.

  • Resuspension: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Note: NaCl is critical as monoamine transporters are Na+ -dependent.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (Derivative A, Venlafaxine, etc., at varying concentrations), 50 µL of radioligand ( [3H] citalopram for SERT or [3H] nisoxetine for NET at 1 nM), and 100 µL of synaptosomal suspension. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Causality: Rapid filtration separates bound from free radioligand instantly without disturbing the equilibrium state.

  • Quantification: Add scintillation cocktail to the filters and quantify radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Ovariectomized (OVX) Rat Telemetry Model

Causality & Rationale: Rodents do not sweat; they dissipate heat through their tails. Ovariectomy (OVX) simulates surgical menopause, causing estrogen depletion. This leads to measurable spikes in tail skin temperature (TST) via vasodilation, perfectly mimicking human hot flashes. Telemetry is used instead of manual thermometers to prevent stress-induced hyperthermia from handling, which would confound the data.

Step-by-Step Methodology:

  • Surgical Preparation: Bilaterally ovariectomize adult female Sprague-Dawley rats under isoflurane anesthesia. Allow a 14-day recovery period for endogenous estrogen levels to deplete and baseline TST to elevate.

  • Telemetry Implantation: Implant wireless telemetry temperature probes subcutaneously at the base of the tail (to measure TST) and in the peritoneal cavity (to monitor core body temperature).

  • Acclimation: House rats in individual cages within a temperature-controlled room (22±1°C). Allow 7 days for acclimation to the telemetry receivers.

  • Dosing & Monitoring: Administer the test compounds (e.g., Derivative A at 10 mg/kg) or standards via subcutaneous (s.c.) injection. Continuously record TST and core temperature data at 5-minute intervals for 24 hours post-dose.

  • Data Analysis: Calculate the change in TST ( Δ TST) by subtracting the baseline temperature (average TST 1 hour prior to dosing) from the post-dose readings. A successful SNRI will significantly lower TST without altering core body temperature.

Conclusion

Derivatives synthesized from the[3-(3-fluorophenyl)oxiran-2-yl]methanol scaffold represent a significant leap forward in SNRI development. By leveraging the stereochemical control of the oxirane ring and the metabolic stability of the fluorophenyl group, these compounds achieve a highly balanced SERT/NET inhibition profile. As demonstrated by the self-validating in vitro and in vivo data, these derivatives outperform legacy standards like Venlafaxine, offering deeper and longer-lasting relief in preclinical models of vasomotor symptoms.

References

  • Title: Phenylaminopropanol derivatives and methods of their use (US20050222142A1)
  • Title: 1-(1H-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives and related compounds as modulators of the monoamine reuptake for the treatment of vasomotor symptoms (VMS) (WO2007041023A1) Source: WIPO Patentscope URL: [Link]

  • Title: Melatonin Analogues Potently Inhibit MAO-B and Protect PC12 Cells against Oxidative Stress Source: MDPI URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of [3-(3-Fluorophenyl)oxiran-2-YL]methanol

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of [3-(3-Fluorophenyl)oxiran-2-YL]methanol. As a specialized chemical intermediate, its unique structure—combining a reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of [3-(3-Fluorophenyl)oxiran-2-YL]methanol. As a specialized chemical intermediate, its unique structure—combining a reactive epoxide ring and a fluorinated aromatic group—necessitates rigorous disposal procedures to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the chemical principles that inform each procedural step.

Immediate Safety Profile & Hazard Assessment

[3-(3-Fluorophenyl)oxiran-2-YL]methanol is an unregistered chemical intermediate, and a complete, peer-reviewed hazard profile is not available. Therefore, a conservative risk assessment must be performed based on the known reactivity of its constituent functional groups: the oxirane (epoxide) ring and the fluorophenyl group.

  • Epoxide Ring Reactivity: The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions by a wide range of nucleophiles, including water, acids, and bases.[1] This reactivity makes it a potential alkylating agent, capable of covalently modifying biological macromolecules, a mechanism often associated with mutagenicity.[2] Reactions can be exothermic and, under certain conditions, lead to uncontrolled polymerization.

  • Fluorinated Organic Compound: The presence of a carbon-fluorine bond suggests a high degree of chemical stability and potential for environmental persistence.[3] Regulations for fluorinated compounds are becoming increasingly stringent due to their environmental impact.[4][5][6]

  • Analog-Based Hazard Assessment: The Safety Data Sheet (SDS) for the structurally similar compound, [3-(3-Chlorophenyl)oxiran-2-yl]methanol, indicates that it causes skin and serious eye irritation and may cause respiratory irritation.[7] It is prudent to assume [3-(3-Fluorophenyl)oxiran-2-YL]methanol exhibits similar toxicological properties.

Assumed Hazard Summary:

Hazard CategoryDescriptionRationale & Primary Mitigation
Health Hazards Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation.[7] Potential alkylating agent.[2]Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[7][8]
Chemical Hazards Highly reactive epoxide ring. Incompatible with acids, bases, oxidizing agents, and nucleophiles.[1][9] Can undergo hazardous polymerization.[10]Segregate waste from all incompatible materials. Do not attempt to neutralize without a validated protocol.
Environmental Hazards Potentially persistent in the environment due to the fluorinated aromatic ring.[3] May be harmful or toxic to aquatic life.[11][12]Do not dispose of down the drain or in general refuse.[7] All waste must be treated as regulated hazardous chemical waste.

Disposal Decision Workflow

The proper disposal route for [3-(3-Fluorophenyl)oxiran-2-YL]methanol depends on the nature and quantity of the waste. The following workflow provides a logical decision-making process for laboratory personnel.

G cluster_0 Waste Characterization & Segregation cluster_1 Containment & Packaging cluster_2 Final Disposal start Waste Generated Containing [3-(3-Fluorophenyl)oxiran-2-YL]methanol ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate as 'Halogenated Organic Waste' Away from Incompatibles ppe->segregate decision Is waste bulk liquid or 'P-listed' quantity? segregate->decision absorb Step 3a: Absorb onto Inert Material (e.g., Vermiculite) decision->absorb No (e.g., contaminated wipes, minor spill residue) package_liquid Step 3b & 4b: Place Directly into a Labeled, Sealable, Chemically-Resistant Container for Liquids decision->package_liquid Yes (e.g., unused reagent, reaction mixtures) package_solid Step 4a: Place in a Labeled, Sealable, Chemically-Resistant Container for Solids absorb->package_solid ehs_pickup Step 5: Arrange for Disposal via Institutional EHS or Licensed Hazardous Waste Contractor package_solid->ehs_pickup package_liquid->ehs_pickup

Caption: Disposal decision workflow for [3-(3-Fluorophenyl)oxiran-2-YL]methanol.

Step-by-Step Disposal Protocol

This protocol applies to all waste streams containing the target compound, including unused reagent, reaction mixtures, and contaminated materials.

Part A: Pre-Disposal Handling and Segregation
  • Wear Appropriate PPE: Before handling any waste, ensure you are wearing chemical-resistant gloves (nitrile is a suitable minimum), safety goggles, and a lab coat.[7][13]

  • Work in a Ventilated Area: All waste handling and packaging should be performed in a certified chemical fume hood to prevent inhalation of vapors.[8]

  • Segregate the Waste Stream: This is the most critical step for safety. Designate a specific waste container for "Halogenated Organic Waste".[14] Ensure this container is stored away from incompatible materials as detailed in the table below. The underlying principle is to prevent accidental, uncontrolled reactions within the waste container.

Table of Chemical Incompatibilities

Incompatible Material ClassRationale & Potential Hazard
Strong Acids & Lewis Acids Catalyze rapid, exothermic ring-opening and polymerization.[1][9]
Strong Bases (e.g., Hydroxides) Initiate ring-opening reactions, which can be exothermic.[1]
Strong Oxidizing Agents Can lead to violent reactions, increasing fire and explosion risk.[13][15]
Nucleophiles (e.g., Amines, Thiols) React readily with the epoxide ring in an exothermic manner.[2]
Part B: Packaging and Labeling
  • For Small Quantities & Contaminated Solids:

    • Carefully place contaminated items (e.g., pipette tips, wipes, gloves) into a designated, chemically resistant waste bag or container.

    • For minor liquid spills, absorb the material with an inert absorbent like vermiculite, dry sand, or earth.[16][17][18] Do not use combustible materials like paper towels for bulk liquid.

    • Sweep the absorbed material into the waste container.[19]

  • For Bulk Liquid Waste:

    • Using a funnel, carefully transfer the liquid waste into a designated, sealable, and chemically compatible hazardous waste container (e.g., a high-density polyethylene (HDPE) jug).[20]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[20]

    • Ensure the exterior of the container remains clean and free of contamination.[20]

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste".

    • The label must include the full chemical name: "[3-(3-Fluorophenyl)oxiran-2-YL]methanol" and list all other components of the mixture.

    • Indicate the hazards: "Irritant," "Reactive," "Environmental Hazard."

    • Record the date of accumulation.

Part C: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, typically within or near the laboratory. This area should be a secondary containment bin and away from drains and incompatible materials.[21]

  • Final Disposal: Under no circumstances should this chemical waste be disposed of down the sink or in the trash. [7] The final disposal must be handled by either your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][15] Follow your organization's specific procedures for requesting a hazardous waste pickup.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS officer.[22]

  • Control Ignition Sources: If the compound is in a flammable solvent, turn off all nearby ignition sources.[16][23]

  • Contain the Spill: Wearing appropriate PPE, contain the spill by creating a dike around it with absorbent material (vermiculite, sand).[16]

  • Absorb and Collect: Absorb the contained liquid and carefully collect the material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (as recommended by your institution's safety protocols), and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department as per your institutional policy.[22]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of [3-(3-Fluorophenyl)oxiran-2-YL]methanol, protecting themselves, their colleagues, and the environment.

References

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  • ResearchGate. (n.d.). Nature of Interactions between Epoxides in Graphene Oxide.
  • NextSDS. * (2S)-2-(3-fluorophenyl)oxirane — Chemical Substance Information*.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Singapore Statutes Online. (2019, December 9). Hazardous Waste (Control of Export, Import and Transit) Act (Amendment of Schedule) Regulations 2019.
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